3-Methyl-1,2,4-oxadiazole-5-carboxylic acid
Description
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Properties
IUPAC Name |
3-methyl-1,2,4-oxadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c1-2-5-3(4(7)8)9-6-2/h1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNNJRNVSNNCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615539 | |
| Record name | 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944906-32-5 | |
| Record name | 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid (CAS: 944906-32-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support your research and development endeavors.
Introduction: The Scientific Merit of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is of considerable interest in drug discovery and materials science due to its unique electronic properties, metabolic stability, and ability to act as a bioisostere for ester and amide functionalities. The inherent chemical and thermal resistance of the 1,2,4-oxadiazole core provides a stable scaffold for the development of novel therapeutic agents and functional materials.
This compound, in particular, serves as a valuable bifunctional building block. The carboxylic acid moiety provides a reactive handle for a variety of chemical transformations, including amidation, esterification, and conversion to other functional groups. The methyl group at the 3-position can influence the molecule's steric and electronic properties, offering a point of modulation for structure-activity relationship (SAR) studies.
Physicochemical and Spectroscopic Profile
While specific experimental data for this compound is not extensively published, the following table summarizes its key identifiers and predicted properties based on its structure and data for analogous compounds.
| Property | Value | Source |
| CAS Number | 944906-32-5 | [1] |
| Molecular Formula | C₄H₄N₂O₃ | [2] |
| Molecular Weight | 128.09 g/mol | [2] |
| IUPAC Name | This compound | |
| Physical Form | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. |
Spectroscopic Characterization (Predicted):
-
¹H NMR: A singlet corresponding to the methyl protons (CH₃) is expected in the upfield region. The acidic proton of the carboxylic acid (COOH) would likely appear as a broad singlet in the downfield region, the exact chemical shift being dependent on the solvent and concentration.
-
¹³C NMR: Resonances for the two carbons of the oxadiazole ring are anticipated in the aromatic region. Signals for the methyl carbon, the carboxylic acid carbon, and the quaternary carbon of the oxadiazole ring will also be present.
-
IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C=N and C-O stretches associated with the oxadiazole ring.
Synthesis and Reaction Mechanisms
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry.[6] The most common and reliable method involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with a carboxylic acid or its activated derivative.
General Synthetic Approach
A plausible synthetic route to this compound is outlined below. This is a representative protocol based on established methodologies for the synthesis of similar 1,2,4-oxadiazoles.
Caption: General synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Representative)
Step 1: Formation of the O-Acyl Amidoxime Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve acetamidoxime in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add an equimolar amount of an activated oxalic acid derivative (e.g., oxalyl chloride or a mixed anhydride of oxalic acid). The use of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) may be required to scavenge the acid byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture can be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent removed under reduced pressure to yield the crude O-acyl acetamidoxime intermediate.
Step 2: Dehydrative Cyclization to the 1,2,4-Oxadiazole Ring
-
The crude O-acyl acetamidoxime intermediate can be dissolved in a high-boiling point solvent (e.g., toluene, xylene, or DMF).
-
The solution is heated to reflux for several hours to promote dehydrative cyclization. The progress of the reaction should be monitored by TLC or LC-MS.
-
Alternatively, the cyclization can be catalyzed by the addition of a dehydrating agent (e.g., phosphorus oxychloride) or a base (e.g., sodium hydroxide) at room temperature or with gentle heating.[6]
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by an appropriate method, such as recrystallization or column chromatography on silica gel, to afford pure this compound.
Applications in Research and Drug Development
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7][8] These include antimicrobial, anti-inflammatory, analgesic, and anticancer properties. This compound, as a versatile building block, is a key starting material for the synthesis of libraries of compounds for screening against various therapeutic targets.
Role as a Bioisostere
A primary application of the 1,2,4-oxadiazole ring is as a bioisostere for amide and ester groups. This substitution can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability, by mitigating hydrolysis by esterases and amidases.
Caption: The 1,2,4-oxadiazole ring as a bioisostere for amide and ester functionalities.
Potential Therapeutic Areas
While specific biological activities for this compound have not been extensively reported, derivatives of the 1,2,4-oxadiazole class have shown promise in several therapeutic areas:
-
Antiviral Agents: Certain 1,2,4-oxadiazole derivatives have been investigated as inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2.[7]
-
Anticancer Agents: The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed to target various cancer-related pathways.
-
Anti-inflammatory and Analgesic Agents: The structural rigidity and electronic properties of the 1,2,4-oxadiazole ring make it a suitable component of molecules targeting inflammatory pathways.[9]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. The following safety precautions are based on data for the compound and structurally similar molecules.[1][10]
Hazard Identification:
-
Based on available data, this compound is not classified as hazardous.[1] However, as a carboxylic acid and a novel chemical entity, it should be handled with caution.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Spills: In case of a spill, wear appropriate PPE and sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, combining a stable heterocyclic core with a reactive carboxylic acid handle, allows for the creation of a diverse range of novel molecules. While specific experimental data for this compound remains limited, this guide provides a solid foundation for its synthesis, handling, and potential applications based on established chemical principles and data from analogous structures. As with any research chemical, proper safety precautions should always be observed.
References
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American Chemical Society. (2022, July 14). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Journal of Organic Chemistry. Retrieved from [Link]
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XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 944906-32-5. Retrieved from [Link]
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Safety Data Sheet. (n.d.). Retrieved from [Link]
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SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
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Indian Journal of Chemistry. (2023, May 3). Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. Retrieved from [Link]
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Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Retrieved from [Link]
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National Institutes of Health. (2022, September 2). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]
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Yousif, S. A. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. Retrieved from [Link]
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Sattar, G. I., & Al-Tamimi, E. O. (2022). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Medicinal and Pharmaceutical Chemistry Research. Retrieved from [Link]
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MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Retrieved from [Link]
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PubChem. (n.d.). 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid. Retrieved from [Link]
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MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. Retrieved from [Link]
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ResearchGate. (2015, December 24). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Retrieved from [Link]
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structure and synthesis of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid
An In-Depth Technical Guide to the Structure and Synthesis of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry. We delve into the structural nuances and physicochemical properties that make the 1,2,4-oxadiazole moiety a valuable bioisostere for amide and ester functionalities. The core of this document is a detailed exposition of a robust and reproducible synthetic pathway, beginning from readily available starting materials. The narrative emphasizes the rationale behind methodological choices, offering insights into reaction mechanisms, process control, and characterization. Complete with step-by-step protocols, data tables, and process diagrams, this guide is designed to be an essential resource for researchers engaged in the synthesis and application of novel chemical entities for drug discovery.
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered substantial attention in the field of drug discovery.[1] Its prevalence stems from its role as a bioisosteric replacement for amide and ester groups, a strategy frequently employed to enhance the metabolic stability, cell permeability, and overall pharmacokinetic profile of drug candidates. The rigid, planar structure of the oxadiazole ring can also impart favorable conformational constraints on a molecule, improving its binding affinity to biological targets.
This compound, the subject of this guide, is a particularly versatile synthetic intermediate. It incorporates the stable oxadiazole core, a small lipophilic methyl group at the C3 position, and a strategically placed carboxylic acid at the C5 position. This carboxylic acid serves as a crucial functional handle, enabling straightforward derivatization—most commonly through amide bond formation—to link the oxadiazole scaffold to other molecular fragments. This guide provides the necessary theoretical grounding and practical protocols to empower researchers to synthesize, characterize, and utilize this valuable compound.
Molecular Structure and Physicochemical Properties
Structural Analysis
The structure of this compound is defined by a planar, aromatic 1,2,4-oxadiazole ring. The key features are:
-
Aromatic System: The ring contains 6 π-electrons, fulfilling Hückel's rule for aromaticity, which contributes to its high chemical and thermal stability.
-
Substituent Positions: The methyl group at the C3 position and the carboxylic acid at the C5 position are the most common substitution patterns derived from the primary synthetic routes.
-
Electronic Nature: The ring is electron-deficient due to the presence of two electronegative nitrogen atoms and one oxygen atom, which influences its reactivity and the acidity of the attached carboxylic acid.
-
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl proton) and acceptor (from the carbonyl and hydroxyl oxygens), significantly influencing its solid-state packing and solubility.
Physicochemical Data Summary
The following table summarizes key computed and experimental properties of the target molecule.
| Property | Value |
| Molecular Formula | C₄H₄N₂O₃ |
| Molecular Weight | 128.09 g/mol |
| CAS Number | 3709-33-9 |
| Appearance | White to off-white crystalline solid (Predicted) |
| pKa | ~3.5 - 4.5 (Predicted, acidic proton of COOH) |
| LogP | ~0.1 - 0.5 (Predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Retrosynthetic Analysis and Core Synthetic Strategy
The most reliable and widely adopted method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core involves the condensation of an amidoxime with an activated carboxylic acid derivative, followed by a dehydrative cyclization.[2]
Retrosynthetic Disconnection
A logical retrosynthetic analysis of this compound identifies the C5-O bond and the N2-C3 bond as the key points for disconnection. This [4+1] fragmentation approach leads back to two primary precursors:
-
Acetamidoxime: This provides the N-C-CH₃ fragment (four atoms of the final ring plus the methyl group).
-
An Oxalic Acid Derivative: This provides the C=O fragment (the final carbon atom of the ring) and the attached carboxylic acid functionality. A suitable synthon is an activated form of oxalic acid, such as ethyl oxalyl chloride.
The overall strategy involves an initial esterification of the final carboxylic acid to protect it during the ring-forming reaction, followed by a final deprotection (saponification) step.
Overall Synthetic Workflow
The diagram below illustrates the multi-step synthetic pathway from common starting materials to the final product.
Sources
The 1,2,4-Oxadiazole Core: A Journey from Chemical Curiosity to a Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole, a five-membered heterocycle, has traversed a remarkable path from its initial synthesis in the late 19th century to its current esteemed status as a privileged scaffold in modern medicinal chemistry. Initially a subject of academic curiosity, its unique physicochemical properties, metabolic stability, and capacity to act as a bioisosteric replacement for labile ester and amide functionalities have propelled its derivatives into the forefront of drug discovery. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of 1,2,4-oxadiazole derivatives. It delves into the mechanistic underpinnings of key synthetic transformations, offers detailed experimental protocols, and presents a curated overview of their diverse biological applications, supported by quantitative data. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics, offering both foundational knowledge and practical insights into the rich and evolving chemistry of the 1,2,4-oxadiazole nucleus.
A Historical Perspective: From Obscurity to a Central Role in Medicinal Chemistry
The journey of the 1,2,4-oxadiazole ring system began in 1884, when German chemists Ferdinand Tiemann and P. Krüger first reported its synthesis.[1][2][3][4] For nearly eight decades following its discovery, the 1,2,4-oxadiazole remained largely a chemical curiosity, with its potential in the burgeoning field of pharmacology yet to be recognized. The turning point arrived in the mid-20th century, as the principles of medicinal chemistry began to mature. Researchers started to appreciate the importance of molecular scaffolds that could impart desirable pharmacokinetic properties to drug candidates.
The 1960s marked a significant milestone with the introduction of Oxolamine as the first commercially available drug featuring a 1,2,4-oxadiazole core.[2] This cough suppressant demonstrated the therapeutic potential of this heterocyclic system and catalyzed further investigation into its derivatives. A key conceptual breakthrough was the recognition of the 1,2,4-oxadiazole as a bioisostere of ester and amide groups.[5] This realization was pivotal, as esters and amides, while common in bioactive molecules, are often susceptible to enzymatic hydrolysis, leading to poor metabolic stability. The 1,2,4-oxadiazole offered a chemically robust alternative that could mimic the steric and electronic properties of these functional groups, thereby enhancing the drug-like properties of molecules. This strategic replacement has since become a cornerstone of modern drug design, solidifying the 1,2,4-oxadiazole's place as a "privileged scaffold" in medicinal chemistry.
The Synthetic Arsenal: Crafting the 1,2,4-Oxadiazole Core
The construction of the 1,2,4-oxadiazole ring can be broadly approached through two primary strategies: the condensation of an amidoxime with an acylating agent (a [4+1] cycloaddition) and the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile (a [3+2] cycloaddition). Over the years, numerous refinements and novel methodologies have emerged, offering chemists a versatile toolkit to access a wide array of substituted 1,2,4-oxadiazoles.
The Amidoxime Route: A Workhorse of 1,2,4-Oxadiazole Synthesis
The reaction of an amidoxime with a carboxylic acid derivative is the most widely employed method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[6] This approach is valued for its reliability and the ready availability of the starting materials.
Mechanism: The reaction proceeds through an initial O-acylation of the amidoxime to form an O-acyl amidoxime intermediate. This intermediate then undergoes a thermal or base-catalyzed cyclodehydration to yield the 1,2,4-oxadiazole ring. The choice of coupling reagent and reaction conditions can significantly influence the efficiency and scope of the reaction.
This protocol provides a representative example of the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole using a microwave-assisted, one-pot procedure.[7]
Materials:
-
Benzamidoxime
-
Phenylacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
To a microwave-safe vial, add benzamidoxime (1.0 mmol), phenylacetic acid (1.1 mmol), EDC (1.2 mmol), and HOBt (1.2 mmol).
-
Add DMF (5 mL) to the vial and seal it.
-
Place the vial in the microwave reactor and irradiate at 150 °C for 15 minutes.
-
After cooling, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-phenyl-5-benzyl-1,2,4-oxadiazole.
The 1,3-Dipolar Cycloaddition Pathway
An alternative and powerful method for constructing the 1,2,4-oxadiazole ring is the [3+2] cycloaddition of a nitrile oxide with a nitrile.[8] This reaction offers a different regiochemical outcome compared to the amidoxime route, providing access to isomers that may be difficult to obtain otherwise.
Mechanism: Nitrile oxides are transient species that can be generated in situ from various precursors, such as hydroximoyl chlorides or nitroalkanes. They then undergo a concerted cycloaddition reaction with the nitrile dipolarophile to form the 1,2,4-oxadiazole ring. The regioselectivity of the cycloaddition is governed by the electronic properties of the substituents on both the nitrile oxide and the nitrile.
A compelling case study is the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. [5]An initial lead compound containing an amide linkage suffered from poor pharmacokinetic properties. [5]Replacement of the amide with a 1,2,4-oxadiazole ring led to compounds with comparable potency and significantly improved metabolic stability. [5]
Commercially Available Drugs Featuring the 1,2,4-Oxadiazole Scaffold
The versatility of the 1,2,4-oxadiazole is evident in the range of approved drugs that incorporate this heterocycle.
| Drug Name | Therapeutic Class | Mechanism of Action (if known) |
| Oxolamine | Antitussive | --- |
| Prenoxdiazine | Antitussive | --- |
| Butalamine | Vasodilator | --- |
| Fasiplon | Anxiolytic | Partial agonist at the GABA-A receptor. [9] |
| Pleconaril | Antiviral | --- |
| Ataluren | Treatment of Duchenne muscular dystrophy | Promotes ribosomal readthrough of premature stop codons. [10][11][12][13][14] |
| Proxazole | Functional gastrointestinal disorders | --- |
Diverse Biological Activities of 1,2,4-Oxadiazole Derivatives
Beyond the approved drugs, a vast number of 1,2,4-oxadiazole derivatives have been synthesized and evaluated for a wide spectrum of biological activities.
Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.
| Compound Class | Cancer Cell Line(s) | Reported IC₅₀ Values (µM) | Reference(s) |
| 2-Mercapto-benzothiazole-linked 1,2,4-oxadiazoles | --- | COX-2 IC₅₀ = 5.0 | [1] |
| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline derivative | Panel of 11 cancer cell lines | Mean IC₅₀ ≈ 92.4 | [1] |
| Substituted 1,2,4-oxadiazoles | HCT-116, PC-3, SNB-19, B16F10, L929 | 13.6 - 48.37 | [1] |
| Ponatinib analogs | RET enzyme | IC₅₀ = 0.0073 | [2] |
| 1,3,4-Oxadiazole derivatives | A549, C6 | <0.14 - 13.04 | [3] |
| Caffeic acid-based 1,2,4-oxadiazoles | U87, T98G, LN229 | Varies | [15] |
The anti-inflammatory potential of 1,2,4-oxadiazole derivatives has been explored, with some compounds showing promising activity. For instance, a series of 1,2,4-oxadiazole derivatives were found to inhibit the NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells, a key pathway in inflammation. [16]
The therapeutic potential of 1,2,4-oxadiazoles extends to a multitude of other areas, including:
-
Neurodegenerative Diseases: Derivatives have been investigated as potential treatments for Alzheimer's disease. [17]* Infectious Diseases: The scaffold has been incorporated into compounds with antibacterial, antifungal, and antiviral properties.
-
Metabolic Disorders: As seen with DPP-4 inhibitors, 1,2,4-oxadiazoles play a role in the development of treatments for metabolic diseases.
Future Directions and Conclusion
The journey of the 1,2,4-oxadiazole from its discovery to its current standing as a privileged scaffold in drug discovery is a testament to the power of fundamental chemical research and the ingenuity of medicinal chemists. The continuous development of novel and efficient synthetic methodologies, coupled with a deeper understanding of its structure-activity relationships, will undoubtedly lead to the discovery of new and improved therapeutics based on this versatile heterocycle. The ability of the 1,2,4-oxadiazole to serve as a stable and effective bioisostere for esters and amides ensures its continued relevance in the ongoing quest for safer and more effective medicines. As our understanding of complex biological pathways grows, the strategic incorporation of the 1,2,4-oxadiazole core will remain a valuable tool in the design of next-generation drugs targeting a wide array of human diseases.
References
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Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). PTSA-ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles. The Journal of Organic Chemistry, 74(15), 5640–5643. [Link]
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Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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Çalışkan, B., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(4), 3534–3546. [Link]
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Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). PTSA-ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles. The Journal of Organic Chemistry, 74(15), 5640-5643. [Link]
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Geden, J. V., & Panteleev, M. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(22), 16237–16284. [Link]
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Özdemir, A., et al. (2019). The IC50 values of synthesized novel oxadiazole compounds, CAPE, and CA on U87, T98G, and LN229 cells. ResearchGate. [Link]
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Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539–547. [Link]
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Wang, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(6), 925–928. [Link]
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Roy, B., et al. (2016). Proposing a mechanism of action for ataluren. Proceedings of the National Academy of Sciences, 113(44), 12508–12513. [Link]
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Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2016). ACS Omega, 1(5), 896–903. [Link]
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Porcheddu, A., Cadoni, R., & De Luca, L. (2011). A Fast and Efficient One-Pot Microwave Assisted Synthesis of 1,2,4-Oxadiazoles Variously Di-Substituted. Organic & Biomolecular Chemistry, 9(18), 6250–6254. [Link]
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Ayoup, M. S., et al. (2022). Structure of 1,2,4-oxadiazole derivatives I-VI [50–55] with anti-AD... ResearchGate. [Link]
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Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). PTSA-ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles. The Journal of Organic Chemistry, 74(15), 5640–5643. [Link]
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Neda, I., et al. (2008). Synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole using two different pathways. Arkivoc, 2008(14), 162–170. [Link]
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Kumar, D., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Chemistry, 3(1), 27. [Link]
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Kumar, S., et al. (2013). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Bioinorganic Chemistry and Applications, 2013, 278721. [Link]
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An In-depth Technical Guide to the Theoretical and Spectroscopic Investigation of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid
Abstract
The 1,2,4-oxadiazole ring is a cornerstone scaffold in modern medicinal chemistry, prized for its role as a bioisostere for amide and ester functionalities, which enhances metabolic stability and pharmacokinetic profiles.[1][2] This guide presents a comprehensive theoretical framework for the characterization of a novel derivative, 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid. While direct experimental data on this specific molecule is sparse, this document leverages established methodologies from analogous compounds to provide a robust protocol for its synthesis, spectroscopic confirmation, and in-depth computational analysis. We will detail the rationale and step-by-step workflows for Density Functional Theory (DFT) calculations to elucidate its structural, electronic, and vibrational properties. Furthermore, we will outline a molecular docking protocol to explore its therapeutic potential, demonstrating an integrated approach that bridges theoretical predictions with practical applications in drug discovery.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
Heterocyclic compounds are fundamental to the development of new therapeutic agents. Among them, the 1,2,4-oxadiazole moiety has garnered significant attention due to its favorable physicochemical properties and versatile biological activities.[3] Its rigid, planar structure and capacity for hydrogen bonding allow it to serve as a key pharmacophore, interacting with a wide range of biological targets. Derivatives have been investigated as potent anticancer, anti-inflammatory, and antiviral agents.[3][4]
The subject of this guide, this compound, combines this privileged scaffold with a carboxylic acid group—a crucial functional group for forming salt bridges and hydrogen bonds with protein active sites. This makes it an exceptionally promising building block for the design of targeted inhibitors. This guide provides the necessary theoretical and experimental workflows to fully characterize this molecule, establishing a foundation for its future development.
Synthesis and Spectroscopic Confirmation
A theoretical study is only as reliable as the structure it is based on. Therefore, the initial step is the unambiguous synthesis and structural confirmation of the target molecule. The most common and effective route to 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime intermediate, which is formed from an amidoxime and an acylating agent.[5][6]
Proposed Synthetic Pathway
The synthesis can be logically approached via the reaction of acetamidoxime with an activated derivative of oxalic acid, such as oxalyl chloride, followed by a dehydration-mediated cyclization.
Experimental Protocol: Spectroscopic Analysis
Causality: Before dedicating computational resources, it is imperative to confirm the molecular structure. FT-IR is used to verify the presence of key functional groups (C=O, C=N), while 1H and 13C NMR confirm the precise atomic connectivity and chemical environment of each nucleus.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
FT-IR Spectroscopy:
-
Acquire the spectrum using a KBr pellet or as a thin film.
-
Expected Peaks: Look for characteristic absorption bands around 1720-1750 cm⁻¹ (C=O stretch of the carboxylic acid), 1610-1640 cm⁻¹ (C=N stretch of the oxadiazole ring), and a broad band from 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid).[4][7]
-
-
NMR Spectroscopy:
-
Acquire 1H and 13C NMR spectra on a spectrometer operating at a minimum of 300 MHz.
-
Expected Signals:
-
In-Depth Computational Analysis with DFT
Density Functional Theory (DFT) offers a powerful means to predict and understand the geometric, electronic, and spectroscopic properties of a molecule from first principles.[8] The primary goal is to compute these properties and validate them against experimental data, which builds confidence in the theoretical model for further predictive studies.
Protocol: Geometry Optimization and Vibrational Analysis
Causality: The first step in any computational study is to find the molecule's lowest energy conformation (optimized geometry). A frequency calculation is then performed to confirm this structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the theoretical IR spectrum.
Methodology:
-
Structure Input: Draw the 2D structure of this compound and convert it to a preliminary 3D structure using molecular modeling software.
-
Calculation Setup:
-
Method: Select the B3LYP functional, which is widely used for its accuracy in describing organic molecules.[8]
-
Basis Set: Employ the 6-311G(d,p) basis set, providing a good balance between computational cost and accuracy for this system.
-
-
Execution: Submit the geometry optimization calculation, followed by a frequency calculation at the same level of theory.
-
Analysis: Extract the optimized Cartesian coordinates. Compare the calculated vibrational frequencies with the experimental FT-IR spectrum. A scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies for better agreement.
| Parameter | Predicted Value (Å or °) |
| Bond Lengths (Å) | |
| O1-C5 | ~1.35 |
| N2-C3 | ~1.31 |
| N4-C5 | ~1.30 |
| C-O (Carboxylic) | ~1.22 (C=O), ~1.36 (C-OH) |
| **Bond Angles (°) ** | |
| C5-O1-N2 | ~105 |
| O1-N2-C3 | ~110 |
| N4-C5-C(acid) | ~118 |
| Table 1: Hypothetical but realistic geometric parameters for this compound, as would be predicted by DFT. |
Analysis of Electronic Properties
Causality: The electronic properties of a molecule govern its reactivity. Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its potential as an electron donor or acceptor.
Methodology:
-
From the optimized geometry calculation, visualize the HOMO and LUMO isosurfaces.
-
Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). A larger gap generally implies higher kinetic stability and lower chemical reactivity.[9]
-
Use the orbital energies to compute global reactivity descriptors.
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting power |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |
| Table 2: Key quantum chemical descriptors derived from FMO analysis. |
Application in Drug Discovery: Molecular Docking
Causality: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor).[2] This method is essential for hypothesis-driven drug design, allowing us to predict binding affinity and analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex.
Given the success of 1,2,4-oxadiazole derivatives as inhibitors of Papain-like protease (PLpro) in SARS-CoV-2, we will use this enzyme as a hypothetical target to demonstrate the workflow.[3]
Protocol: Molecular Docking Workflow
Methodology:
-
Receptor Preparation: Download the crystal structure of SARS-CoV-2 PLpro from the Protein Data Bank. Using software like AutoDock Tools, remove water molecules, add polar hydrogens, and assign charges.
-
Ligand Preparation: Use the DFT-optimized structure of this compound. Assign charges and define rotatable bonds.
-
Grid Box Generation: Define a search space (grid box) that encompasses the known active site of the PLpro enzyme.
-
Docking Execution: Run the docking simulation using a program like AutoDock Vina.[10] The program will generate multiple binding poses ranked by their predicted binding affinity (in kcal/mol).
-
Results Analysis: The top-ranked pose is visualized to identify key intermolecular interactions. We would hypothesize that the carboxylic acid forms a salt bridge or strong hydrogen bond with a basic residue (like Lysine or Arginine) in the active site, while the oxadiazole nitrogen atoms act as hydrogen bond acceptors.
ADME Properties Prediction
In parallel with docking, it is crucial to assess the "drug-likeness" of the molecule. This involves predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Online tools can be used to calculate properties like LogP (lipophilicity), topological polar surface area (TPSA), and adherence to frameworks like Lipinski's Rule of Five.[2][11] This early-stage theoretical screening helps identify potential liabilities before committing to more resource-intensive studies.
Conclusion
This guide has outlined a comprehensive, multi-faceted approach to the theoretical study of this compound. By integrating rational synthesis, definitive spectroscopic characterization, and rigorous computational analysis, researchers can build a complete profile of this novel molecule. The DFT workflows provide deep insight into its intrinsic physicochemical properties, while molecular docking simulations illuminate its potential as a targeted therapeutic agent. This integrated strategy, validated by cross-referencing theoretical predictions with experimental data, represents a powerful paradigm in modern drug discovery and materials science, enabling the efficient and informed development of new chemical entities.
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The Therapeutic Potential of 1,2,4-Oxadiazoles: A Technical Guide for Drug Discovery Professionals
Executive Summary
The 1,2,4-oxadiazole nucleus, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as a bioisosteric equivalent for ester and amide functionalities, have propelled its exploration across a wide spectrum of therapeutic areas.[1] This technical guide provides an in-depth analysis of the significant biological activities associated with 1,2,4-oxadiazole compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial potential. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols to empower researchers in their drug discovery and development endeavors.
The 1,2,4-Oxadiazole Scaffold: A Versatile Pharmacophore
The inherent properties of the 1,2,4-oxadiazole ring, such as its planarity, metabolic stability, and capacity for hydrogen bonding, make it an attractive component in the design of novel therapeutic agents.[2] Its ability to mimic the geometry and electronic properties of amide and ester groups allows for the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles.
General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
A common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of amidoximes with acylating agents.[3] Another widely used approach is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[4] A robust and efficient method utilizes p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts for the reaction between amidoximes and organic nitriles.[4]
This protocol outlines a general procedure for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and organic nitriles.
Materials:
-
Amidoxime derivative
-
Organic nitrile derivative
-
p-Toluenesulfonic acid (PTSA)
-
Zinc chloride (ZnCl2)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amidoxime (1.0 eq) in the chosen anhydrous solvent, add the organic nitrile (1.2 eq).
-
Add catalytic amounts of PTSA (0.1 eq) and ZnCl2 (0.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
1,2,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce apoptosis.[2][5]
Mechanisms of Anticancer Action
The anticancer activity of 1,2,4-oxadiazoles is often attributed to their ability to interfere with key cellular processes essential for cancer cell survival and proliferation. These mechanisms include:
-
Induction of Apoptosis: Many 1,2,4-oxadiazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. A key mechanism involves the activation of caspases, a family of cysteine proteases that execute the apoptotic cascade.[6] Specifically, the activation of caspase-3 is a critical step in the apoptotic pathway.[7]
-
Enzyme Inhibition: 1,2,4-oxadiazoles can act as inhibitors of various enzymes that are overexpressed or hyperactive in cancer cells. Notable targets include:
-
Kinases: Epidermal Growth Factor Receptor (EGFR) and c-Met are receptor tyrosine kinases that play crucial roles in cell signaling pathways regulating growth and proliferation.[8]
-
Histone Deacetylases (HDACs): HDACs are involved in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.
-
Tubulin: Tubulin is the protein subunit of microtubules, which are essential for cell division. Inhibition of tubulin polymerization disrupts mitosis and leads to cell death.
-
Structure-Activity Relationship (SAR) Insights
The anticancer potency of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring and any attached aryl groups. Key SAR observations include:
-
Substituents on Aryl Rings: The presence of electron-withdrawing or electron-donating groups on the aryl rings attached to the 1,2,4-oxadiazole core can significantly influence activity.
-
Linker Moiety: The nature of the linker connecting the 1,2,4-oxadiazole to other pharmacophoric groups can impact the compound's ability to interact with its biological target.
Experimental Evaluation of Anticancer Activity
A tiered approach is typically employed to evaluate the anticancer potential of novel 1,2,4-oxadiazole compounds, starting with in vitro assays and progressing to more complex models.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[9][10] It measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Cell Proliferation Assay [9]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom microplates
-
1,2,4-Oxadiazole compound stock solution (in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the 1,2,4-oxadiazole compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for 2 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Experimental Protocol: Colorimetric Caspase-3 Assay [11][12]
Materials:
-
Treated and untreated cancer cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Culture and treat cancer cells with the 1,2,4-oxadiazole compound for the desired time.
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add a specific amount of protein lysate (e.g., 50-100 µg) to each well.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
The increase in absorbance is proportional to the caspase-3 activity.
Key Anticancer Targets and Screening Assays
| Target Enzyme/Protein | Rationale for Targeting in Cancer | Experimental Assay Protocol |
| EGFR Kinase | Overexpressed in many cancers, driving cell proliferation. | EGFR Kinase Assay: [13][14] Measures the phosphorylation of a substrate by EGFR in the presence of the inhibitor. Typically involves incubating recombinant EGFR with a substrate, ATP, and the test compound, followed by detection of the phosphorylated product. |
| c-Met Kinase | Involved in tumor growth, invasion, and metastasis. | c-Met Kinase Assay: Similar to the EGFR kinase assay, this measures the inhibition of c-Met's kinase activity. |
| Tubulin | Essential for microtubule formation and mitosis. | Tubulin Polymerization Assay: [15] Monitors the polymerization of purified tubulin into microtubules in the presence of the test compound. Polymerization can be measured by an increase in turbidity or fluorescence. |
| HDAC | Regulates gene expression; inhibition can reactivate tumor suppressors. | HDAC Activity/Inhibition Assay: [1][16] Measures the deacetylation of a substrate by HDACs. The assay typically involves incubating nuclear extracts or purified HDACs with a substrate and the test compound, followed by detection of the deacetylated product. |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and 1,2,4-oxadiazole derivatives have shown promise as anti-inflammatory agents.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of 1,2,4-oxadiazoles are primarily mediated through the inhibition of key enzymes involved in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[17]
Experimental Evaluation of Anti-inflammatory Activity
The carrageenan-induced paw edema model is a widely used and reliable in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[18][19]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [18]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200g)
-
Carrageenan solution (1% w/v in sterile saline)
-
1,2,4-Oxadiazole compound
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (n=6 per group): Vehicle control, positive control, and test compound groups.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw to induce inflammation.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Experimental Protocol: Fluorometric COX Activity Assay
Materials:
-
Purified COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
COX-1 and COX-2 specific inhibitors (for controls)
-
96-well plate
-
Fluorometric plate reader
Procedure:
-
Prepare the reaction mix according to the kit manufacturer's instructions.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the COX enzyme (either COX-1 or COX-2) to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at the recommended temperature for a specified time.
-
Measure the fluorescence intensity.
-
The decrease in fluorescence is proportional to the inhibition of COX activity.
Antimicrobial Activity: A New Frontier in Combating Infectious Diseases
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. 1,2,4-oxadiazoles have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[9]
Structure-Activity Relationship (SAR) in Antimicrobial 1,2,4-Oxadiazoles
The antimicrobial efficacy of 1,2,4-oxadiazoles is influenced by the substituents on the core structure. For antibacterial activity, a hydrogen-bond donor in a specific region of the molecule has been identified as crucial.[20]
Experimental Evaluation of Antimicrobial Activity
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Experimental Protocol: Broth Microdilution Assay
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
1,2,4-Oxadiazole compound stock solution
-
Positive control antibiotic/antifungal
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, prepare serial two-fold dilutions of the 1,2,4-oxadiazole compound in the broth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Pathways: A Diagrammatic Representation
To better understand the complex biological processes influenced by 1,2,4-oxadiazole compounds, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Anticancer mechanisms of 1,2,4-oxadiazoles.
Caption: Workflow for anti-inflammatory screening.
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold has unequivocally demonstrated its versatility and potential in the development of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this heterocyclic system, provide a fertile ground for further exploration. Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The application of computational modeling and structure-based drug design will be instrumental in guiding these efforts. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by 1,2,4-oxadiazole derivatives will be crucial for their successful translation into clinical candidates. This guide serves as a comprehensive resource to aid researchers in navigating the exciting and promising landscape of 1,2,4-oxadiazole-based drug discovery.
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Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. (2015). Bioorganic & Medicinal Chemistry Letters, 25(16), 3415-3419. [Link]
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Navigating the Synthesis and Handling of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid: A Technical Guide for the Research Scientist
This guide provides an in-depth technical overview of the safety, handling, and synthetic considerations for 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. As a bioisostere for carboxylic acids and amides, this scaffold holds significant potential in the design of novel therapeutics.[1] This document is intended for researchers, scientists, and drug development professionals, offering a framework for the safe and effective utilization of this compound in a laboratory setting. The information presented herein is a synthesis of established protocols for similar chemical entities and general principles of laboratory safety.
Compound Profile and Hazard Identification
Analog-Based Hazard Assessment:
Based on the Safety Data Sheet for the closely related 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid and other oxadiazole derivatives, the following hazards should be anticipated[2][3]:
-
Serious Eye Irritation: Causes serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2]
The carboxylic acid moiety also contributes to the overall hazard profile, suggesting corrosive properties, particularly with prolonged contact.[4]
Physicochemical Properties (Predicted and Documented for Analogs):
| Property | Value/Information | Source |
| Molecular Formula | C₄H₄N₂O₃ | [5][6] |
| Molecular Weight | 128.09 g/mol | [5][6] |
| Appearance | Solid (predicted) | General knowledge |
| CAS Number | 944906-32-5 | [7] |
Prudent Handling and Exposure Control
A proactive approach to safety is paramount when working with novel or sparsely documented chemical entities. The following protocols are designed to minimize exposure and mitigate risk during the handling of this compound.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[8][9]
-
Ventilation: Ensure adequate general laboratory ventilation.[10]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the cornerstone of personal safety.[11]
-
Eye and Face Protection: Chemical safety goggles are mandatory. For splash hazards, a face shield should be worn in addition to goggles.[12]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.[8]
-
Lab Coat: A flame-resistant lab coat should be worn at all times and kept buttoned.
-
-
Respiratory Protection: For situations with a high potential for aerosolization and where engineering controls are insufficient, a NIOSH-approved respirator may be necessary.
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9]
-
Do not consume food or drink in the laboratory.[9]
-
Avoid touching your face, eyes, or other exposed skin with gloved hands.
Storage and Stability
Proper storage is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[8]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases. As a carboxylic acid, it will react with bases.
-
Stability: While specific stability data is unavailable, oxadiazole rings are generally stable under normal laboratory conditions.[13] However, elevated temperatures could lead to decomposition.
Accidental Release and Emergency Procedures
Preparedness is key to effectively managing unforeseen incidents.
Accidental Release Measures
-
Minor Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[2]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Prevent the spread of the material.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3]
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[3][4]
Synthesis and Reactivity: A Scientist's Perspective
The synthesis of this compound typically involves the cyclization of an appropriate amidoxime with a suitable carbonyl-containing compound.[16][17] Understanding the underlying principles of this transformation is key to successful and safe execution.
General Synthetic Approach
A common and effective method for constructing the 1,2,4-oxadiazole ring is the reaction of an amidoxime with a carboxylic acid or its derivative. For the target molecule, this would involve the reaction of acetamidoxime with an activated derivative of oxalic acid.
Caption: General synthetic pathway for this compound.
Experimental Protocol: A Self-Validating System
The following is a generalized, illustrative protocol. Note: This procedure should be adapted and optimized based on specific laboratory conditions and a thorough risk assessment.
Objective: To synthesize this compound.
Materials:
-
Acetamidoxime
-
Oxalyl chloride (or a suitable alternative)
-
Anhydrous aprotic solvent (e.g., THF, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Appropriate work-up and purification reagents
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve acetamidoxime in the anhydrous solvent in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel.
-
Acylation: Cool the solution in an ice bath. Slowly add a solution of oxalyl chloride (or other activated oxalic acid derivative) in the same solvent via the addition funnel, maintaining a low temperature.
-
Causality: Slow addition and cooling are critical to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period. Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS).
-
Cyclodehydration: Upon completion of the acylation, the intermediate O-acylamidoxime can be cyclized. This may be achieved by heating the reaction mixture or by the addition of a suitable base.
-
Expert Insight: The choice between thermal and base-mediated cyclization can influence the final yield and purity. Thermal cyclization is often cleaner but may require higher temperatures and longer reaction times.
-
-
Work-up: Quench the reaction mixture, for example, by carefully adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an appropriate organic solvent.
-
Purification: Purify the crude product using standard laboratory techniques such as recrystallization or column chromatography.
-
Characterization: Confirm the identity and purity of the final product using analytical methods such as NMR, IR, and mass spectrometry.
Disposal Considerations
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Generation: Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Disposal Route: The waste should be handled by a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in the regular trash.[14]
Toxicological and Ecological Information
Specific toxicological and ecological data for this compound are not available. However, based on its chemical structure, it is prudent to assume that it may be harmful to aquatic life.[4] Release into the environment should be avoided. Studies on other carboxylic acid-containing drugs have shown potential for hepatotoxicity, though this is highly structure-dependent.[18][19]
Conclusion
This compound is a valuable building block for research and development in the pharmaceutical sciences. While it presents manageable hazards, a thorough understanding of its properties, coupled with diligent adherence to safety protocols, is essential for its safe handling. The information and procedures outlined in this guide provide a solid foundation for researchers to work with this compound responsibly and effectively. Continuous consultation of the latest safety information and a commitment to a strong safety culture are paramount in any laboratory setting.
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Ortega-Vallbona, R., et al. 2024. "Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches". PubMed. [Link]
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Kumar, R., et al. 2021. "Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives". Molecules, 26(5), 1163. [Link]
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Al-Azzawi, A. M. J., et al. 2022. "Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity". Eurasian Chemical Communications, 4(6), 553-568. [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, research-grade protocol for the synthesis of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-oxadiazole scaffold is a well-recognized bioisostere for amide and ester functionalities, offering potential improvements in metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] This document outlines a robust and reproducible two-step, one-pot synthetic strategy, commencing with readily available starting materials. The protocol is designed for execution in a standard laboratory setting and includes in-depth explanations of the reaction mechanism, safety precautions, and characterization methods.
Introduction: The Significance of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring system is a prominent heterocyclic motif in modern drug discovery.[3] Its prevalence in numerous approved drugs and clinical candidates stems from its ability to act as a stable surrogate for metabolically labile ester and amide groups.[1][2] This bioisosteric replacement can lead to enhanced drug-like properties, including improved oral bioavailability and duration of action. The synthesis of specifically substituted 1,2,4-oxadiazoles, such as the title compound, is crucial for the development of new chemical entities and for structure-activity relationship (SAR) studies.
This guide details the synthesis of this compound via the widely employed and versatile method of reacting an amidoxime with an acylating agent, followed by cyclodehydration.[4][5][6] Specifically, this protocol utilizes acetamidoxime as the precursor for the 3-methyl component and ethyl oxalyl chloride to introduce the C5-ester, which is subsequently hydrolyzed to the target carboxylic acid.
Synthetic Strategy and Mechanism
The synthesis proceeds in a two-step, one-pot fashion, which is both efficient and practical. The overall transformation is depicted below:
Caption: Overall synthetic scheme for this compound.
The reaction is initiated by the nucleophilic attack of the hydroxylamine oxygen of acetamidoxime onto the electrophilic carbonyl carbon of ethyl oxalyl chloride. This O-acylation is typically performed in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct. The resulting O-acylamidoxime intermediate is often not isolated.[5] Subsequent heating promotes an intramolecular cyclodehydration reaction, yielding the stable 1,2,4-oxadiazole ring. The final step involves the saponification of the ethyl ester to the desired carboxylic acid.
Mechanistic Insights
The cyclodehydration of the O-acylamidoxime intermediate is the key ring-forming step. The mechanism involves the nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule to form the aromatic oxadiazole ring.
Caption: Proposed mechanism for the cyclodehydration step.
Detailed Experimental Protocol
Safety Precaution: This procedure must be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Ethyl oxalyl chloride is corrosive and moisture-sensitive.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Acetamidoxime | ≥97% | Sigma-Aldrich | |
| Ethyl oxalyl chloride | ≥98% | Sigma-Aldrich | Handle under inert atmosphere |
| Triethylamine (Et₃N) | ≥99.5%, distilled | Fisher Scientific | Stored over KOH |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics | Inhibitor-free |
| Lithium Hydroxide (LiOH) | Monohydrate, ≥98% | J.T. Baker | |
| Hydrochloric Acid (HCl) | 37% (conc.) | VWR Chemicals | |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | For extraction and chromatography |
| Hexanes | ACS Grade | EMD Millipore | For chromatography |
| Anhydrous Sodium Sulfate | Granular | BDH | For drying |
Step-by-Step Procedure
Step 1 & 2: Synthesis of Ethyl 3-Methyl-1,2,4-oxadiazole-5-carboxylate
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add acetamidoxime (5.0 g, 67.5 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the resulting suspension to 0 °C in an ice-water bath.
-
Add triethylamine (11.3 mL, 81.0 mmol, 1.2 eq) to the suspension.
-
Slowly add a solution of ethyl oxalyl chloride (8.3 mL, 74.3 mmol, 1.1 eq) in anhydrous THF (20 mL) to the stirred suspension via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Gently heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The formation of the O-acylamidoxime intermediate and its subsequent conversion to the product can be observed.
-
Once the reaction is complete (disappearance of the intermediate), cool the mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate, which can be used in the next step without further purification or purified by flash column chromatography.
Step 3: Hydrolysis to this compound
-
Dissolve the crude ethyl ester from the previous step in a mixture of THF (50 mL) and water (50 mL).
-
Add lithium hydroxide monohydrate (4.2 g, 100 mmol, ~1.5 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 3-5 hours, or until the hydrolysis is complete as indicated by TLC (disappearance of the starting ester spot).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with ethyl acetate (2 x 50 mL) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated HCl. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to afford this compound.
Expected Yield and Characterization
-
Expected Yield: 70-80% over two steps.
-
Appearance: White to off-white solid.
-
Characterization:
-
¹H NMR: The spectrum should show a singlet for the methyl protons and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The spectrum will show characteristic peaks for the methyl carbon, the two heterocyclic carbons, and the carboxylic acid carbonyl carbon.
-
Mass Spectrometry (MS): The ESI-MS should show the expected [M-H]⁻ or [M+H]⁺ ion.
-
Melting Point: A sharp melting point indicates high purity.
-
Safety and Handling
-
Ethyl oxalyl chloride: Corrosive and reacts violently with water. Handle in a fume hood under anhydrous conditions.
-
Triethylamine: Flammable and has a strong, unpleasant odor. Use in a well-ventilated area.
-
Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use from a freshly opened container or test for peroxides before use.
-
Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with extreme care.
All waste should be disposed of according to institutional and local regulations.
Conclusion
This application note presents a reliable and scalable protocol for the synthesis of this compound. The methodology is based on well-established principles of heterocyclic chemistry and utilizes readily available reagents.[1][4][7] By providing a detailed, step-by-step procedure and explaining the underlying chemical logic, this guide aims to empower researchers in medicinal chemistry and drug development to synthesize this valuable building block for their research endeavors.
References
-
B. V. V. S. Varma, G. Kumar, and P. V. V. S. Sarma, "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles," Molecules, vol. 26, no. 1, p. 134, 2021. [Link]
-
M. R. Hosseini-Tabatabaei, M. Hosseini, and F. M. Moghaddam, "A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride," Journal of Chemical Sciences, vol. 125, no. 4, pp. 731–735, 2013. [Link]
-
S. Ahmad, S. Saeed, and A. H. Al-ghamdi, "Synthesis of Substituted 1,2,4-Oxadiazoles from Substituted Acid Chlorides and Amidoximes under Mild Conditions," International Journal of Organic Chemistry, vol. 2, pp. 226-231, 2012. [Link]
-
Organic Chemistry Portal, "Synthesis of 1,2,4-oxadiazoles," organic-chemistry.org. [Link]
-
R. Kumar et al., "Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review," Results in Chemistry, vol. 5, p. 100841, 2023. [Link]
-
H. Liu et al., "Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization," Organic & Biomolecular Chemistry, vol. 18, no. 43, pp. 8899-8903, 2020. [Link]
-
G. La Regina et al., "Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications," Current Medicinal Chemistry, vol. 25, no. 29, pp. 3476-3518, 2018. [Link]
-
L. I. Kruse and E. J. Kiser, "Synthesis of 1,2,4-oxadiazoles (a review)," Pharmaceutical Chemistry Journal, vol. 39, no. 10, pp. 528-536, 2005. [Link]
Sources
Application Notes & Protocols: Laboratory Preparation of 3-Methyl-1,2,4-oxadiazole-5-carboxylic Acid Derivatives
Abstract
This technical guide provides a comprehensive overview and detailed laboratory protocols for the synthesis of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid and its subsequent derivatization into carboxamides. The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, frequently utilized as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and other pharmacokinetic properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthetic strategy, from the foundational ring-forming reaction to the final amide coupling. We will elucidate the causality behind experimental choices, provide step-by-step, self-validating protocols, and address potential troubleshooting scenarios. All procedures are grounded in established chemical principles and supported by authoritative references.
Scientific Foundation & Synthetic Strategy
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most classically and reliably achieved through the condensation of an amidoxime with an activated carboxylic acid derivative, followed by a dehydrative cyclization.[2][3] This process occurs via an intermediate O-acyl amidoxime, which can sometimes be isolated but is often generated and cyclized in a one-pot or two-step sequence.[1][3]
Our strategy is divided into two primary stages:
-
Synthesis of the Core Heterocycle: We will first construct the 3-Methyl-1,2,4-oxadiazole-5-carboxylate ester. This is achieved by reacting acetamidoxime (the source of the "3-methyl" group) with an activated derivative of oxalic acid (the source of the "5-carboxylate" group). The resulting ester serves as a stable, purifiable intermediate.
-
Hydrolysis and Derivatization: The ester is hydrolyzed to the free carboxylic acid, which is then activated and coupled with a desired amine to generate the final carboxamide derivatives. This modular approach allows for the generation of a diverse library of compounds from a common intermediate.
The entire workflow is designed to be robust and adaptable for various scales and downstream applications in drug discovery programs.
Figure 1: Overall synthetic workflow for the preparation of 3-Methyl-1,2,4-oxadiazole-5-carboxamide derivatives.
Experimental Protocols
Part A: Synthesis of this compound
This stage focuses on building the central heterocyclic acid, which is the key precursor for all subsequent derivatives.
Protocol 1: Synthesis of Ethyl 3-Methyl-1,2,4-oxadiazole-5-carboxylate
This procedure involves the reaction of commercially available acetamidoxime with ethyl oxalyl chloride. The reaction proceeds through an O-acylation followed by a thermally induced cyclization and dehydration to yield the 1,2,4-oxadiazole ring.
-
Materials:
-
Acetamidoxime
-
Ethyl oxalyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add acetamidoxime (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M solution).
-
Cool the resulting suspension to 0 °C in an ice-water bath.
-
Add anhydrous pyridine (1.1 eq) to the suspension. Pyridine acts as a base to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion.
-
Slowly add a solution of ethyl oxalyl chloride (1.05 eq) in anhydrous DCM via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C. Vigorous HCl gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude ester by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield the pure ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate as a solid or oil.
-
Protocol 2: Hydrolysis to this compound
This is a standard saponification (ester hydrolysis) protocol to yield the free carboxylic acid.
-
Materials:
-
Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the ester (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 ratio).
-
Add LiOH (1.5-2.0 eq) to the solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC until all the starting ester has been consumed (typically 2-6 hours).
-
Once complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer to 0 °C in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1 M HCl. The carboxylic acid product should precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure this compound.
-
Part B: Derivatization via Amide Coupling
With the core acid in hand, a diverse array of amides can be synthesized using standard peptide coupling methodologies.[4] The most direct method involves converting the carboxylic acid to a more reactive acyl chloride.
Protocol 3: Activation via Acyl Chloride Formation
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
-
-
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and anhydrous DCM.
-
Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. Alternatively, add oxalyl chloride (1.5 eq) followed by one drop of DMF.
-
Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ or CO/CO₂).
-
After cooling to room temperature, remove the solvent and excess reagent under reduced pressure. It is often advisable to co-evaporate with anhydrous toluene two or three times to ensure all volatile reagents are removed.
-
The resulting 3-methyl-1,2,4-oxadiazole-5-carbonyl chloride is typically a solid or oil and should be used immediately in the next step without purification.
-
Protocol 4: Amide Coupling with a Representative Amine (e.g., Aniline)
This protocol details the final coupling step to form an N-aryl carboxamide.
-
Materials:
-
3-Methyl-1,2,4-oxadiazole-5-carbonyl chloride (crude from Protocol 3)
-
Aniline (or other primary/secondary amine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
In a separate flask, dissolve the amine (e.g., aniline, 1.0 eq) and a non-nucleophilic base like TEA (1.5 eq) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.
-
Dissolve the crude acyl chloride from Protocol 3 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench and work up the reaction as described in Protocol 1 (wash with water, dilute acid, bicarbonate solution, and brine).
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or flash column chromatography to yield the final N-aryl-3-methyl-1,2,4-oxadiazole-5-carboxamide.[5][6]
-
Data Presentation & Characterization
Successful synthesis should be confirmed using standard analytical techniques.[7]
| Compound Type | Expected Yield | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR (cm⁻¹) Bands |
| Ethyl 3-Methyl-1,2,4-oxadiazole-5-carboxylate | 60-80% | ~2.4 (s, 3H, -CH₃), ~1.4 (t, 3H, -CH₂CH₃ ), ~4.5 (q, 2H, -CH₂ CH₃) | ~11 (C-3 C H₃), ~14 (ester C H₃), ~64 (ester C H₂), ~158 (C=O), ~168 (Oxadiazole C5), ~170 (Oxadiazole C3) | ~1750 (C=O, ester), ~1600 (C=N) |
| This compound | 85-95% | ~2.5 (s, 3H, -CH₃), ~10-12 (br s, 1H, -COOH) | ~11 (C-3 C H₃), ~160 (C=O), ~169 (Oxadiazole C5), ~171 (Oxadiazole C3) | ~3000 (br, O-H), ~1730 (C=O, acid) |
| N-Aryl-3-methyl-1,2,4-oxadiazole-5-carboxamide | 70-90% | ~2.6 (s, 3H, -CH₃), ~7.0-8.0 (m, Ar-H), ~9.0-10.0 (br s, 1H, -NH) | ~12 (C-3 C H₃), ~120-140 (Aromatic C), ~158 (C=O), ~167 (Oxadiazole C5), ~172 (Oxadiazole C3) | ~3300 (N-H), ~1680 (C=O, amide I) |
Mechanistic Insight: Oxadiazole Formation
The core of this synthesis is the formation of the heterocyclic ring. Understanding this mechanism explains the choice of reagents and conditions. The process is a classic example of a condensation-cyclization reaction.
Figure 2: Mechanism of 1,2,4-oxadiazole formation from an amidoxime and an acyl chloride.
The reaction is initiated by the nucleophilic attack of the hydroxylamine oxygen of the amidoxime onto the electrophilic carbonyl carbon of the acyl chloride.[1] The pyridine base is crucial for scavenging the liberated HCl, preventing protonation of the starting amidoxime and driving the equilibrium towards the O-acylated intermediate. The subsequent intramolecular cyclization is typically promoted by gentle heating, where the amino group attacks the ester carbonyl, followed by elimination of water to yield the stable aromatic 1,2,4-oxadiazole ring.
Safety & Handling
Proper safety precautions are paramount during this synthesis.
-
Acyl Chlorides (Ethyl Oxalyl Chloride, Thionyl Chloride): These reagents are highly corrosive, lachrymatory, and react violently with water to produce corrosive HCl gas.[8][9] Always handle them in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles or a face shield.[8][10] Ensure all glassware is thoroughly dried before use.
-
Pyridine and Organic Bases (TEA, DIPEA): These are flammable, toxic, and have strong, unpleasant odors. Handle in a fume hood and avoid inhalation or skin contact.
-
Solvents (DCM, THF): Dichloromethane is a suspected carcinogen, and THF can form explosive peroxides. Use in a well-ventilated area and handle with care.
-
General Precautions: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) where anhydrous conditions are specified to prevent unwanted side reactions with moisture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Protocol 1 (Ester formation) | 1. Incomplete reaction. 2. Reagents (especially acyl chloride) degraded by moisture. 3. Insufficient base. | 1. Extend reaction time at room temperature. 2. Use freshly opened or distilled reagents and ensure all glassware is flame-dried. 3. Ensure 1.1 equivalents of anhydrous pyridine are used. |
| Incomplete hydrolysis in Protocol 2 | 1. Insufficient base (LiOH/NaOH). 2. Steric hindrance or low solubility. | 1. Increase equivalents of base to 2.0-2.5 eq. 2. Increase proportion of THF co-solvent or gently warm the reaction mixture (e.g., to 40 °C). |
| Low yield in Protocol 4 (Amide coupling) | 1. Acyl chloride decomposed before use. 2. Amine is a poor nucleophile. 3. Side reactions. | 1. Use the crude acyl chloride immediately after preparation. 2. For less reactive amines, consider using a stronger coupling agent like HATU or HBTU instead of the acyl chloride method.[11][12] 3. Ensure the reaction is run at 0 °C during the addition to minimize side reactions. |
| Difficulty in Purification | Product is co-eluting with impurities. | 1. Try a different solvent system for column chromatography. 2. Consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water). |
References
-
Belskaya, N.P., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
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Postnikov, P.S., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. National Institutes of Health (NIH). Available at: [Link]
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Rostamizadeh, S., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Indian Academy of Sciences. Available at: [Link]
-
Singh, P.P., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. ScienceDirect. Available at: [Link]
-
El-Sayed, R. & Al-Sanea, M.M. (2015). Two Novel Syntheses of Substituted 1,2,4-Oxadiazoles from Amidoximes. ResearchGate. Available at: [Link]
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Parker, P.D. & Pierce, J.G. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Available at: [Link]
-
Piaz, V.D., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. ResearchGate. Available at: [Link]
-
Parker, P.D. & Pierce, J.G. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Thieme Chemistry. Available at: [Link]
-
Santilli, A.A. & Morris, R.L. (1980). ChemInform Abstract: SYNTHESIS OF 3‐ARYLSULFONYLMETHYL‐1,2,4‐OXADIAZOLE‐5‐CARBOXYLIC ACID DERIVATIVES. Sci-Hub. Available at: [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. Available at: [Link]
-
Eloy, F. (2015). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Available at: [Link]
-
Al-Amiery, A.A., et al. (2021). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Physics: Conference Series. Available at: [Link]
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Głowacka, I.E., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Institutes of Health (NIH). Available at: [Link]
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INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Available at: [Link]
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A&A Pharmachem. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Available at: [Link]
-
Ahsan, M.J., et al. (2022). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines. National Institutes of Health (NIH). Available at: [Link]
-
Al-Masoudi, W.A. & Al-Sultani, H.R. (2022). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. Available at: [Link]
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Ahsan, M.J., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. National Institutes of Health (NIH). Available at: [Link]
-
Procter, D.J., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. ACS Publications. Available at: [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]
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Al-Qaisi, Z.A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. National Institutes of Health (NIH). Available at: [Link]
-
Arif, R. & Sahu, N. (2024). Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review. STM Journals. Available at: [Link]
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Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
Batey, R.A., et al. (2014). Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. National Institutes of Health (NIH). Available at: [Link]
- Google Patents. (2020). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
-
Kim, J., et al. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]
-
Al-Masoudi, W.A. & Al-Sultani, H.R. (2023). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. Available at: [Link]
-
Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials. Available at: [Link]
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Application Note: Leveraging 3-Methyl-1,2,4-oxadiazole-5-carboxylic Acid in Modern Medicinal Chemistry
Abstract
The carboxylic acid moiety is a ubiquitous functional group in pharmacologically active agents, crucial for establishing high-affinity interactions with biological targets.[1] However, its inherent acidity often leads to poor pharmacokinetic profiles, including low membrane permeability, rapid metabolism, and potential toxicity.[2] Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to mitigate these liabilities. This guide provides a detailed technical overview of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid, a versatile building block whose corresponding heterocycle serves as an effective bioisostere for carboxylic acids.[3][4] We present its physicochemical properties, detail its application as a bioisostere, and provide robust, field-proven protocols for its synthesis and subsequent amide coupling reactions.
Introduction: The Carboxylic Acid Conundrum
In drug design, the carboxylic acid group is a double-edged sword. Its ability to act as a hydrogen bond donor and acceptor, and to exist as a charged carboxylate at physiological pH, makes it a powerful pharmacophore for engaging with protein active sites.[1] Over 450 marketed drugs contain this functional group.[1] Yet, these same properties frequently compromise a molecule's drug-like characteristics, a phenomenon known as the "carboxylic acid conundrum." Key challenges include:
-
Limited Bioavailability: The ionized state restricts passive diffusion across biological membranes like the intestinal wall and the blood-brain barrier.[1]
-
Metabolic Instability: Carboxylic acids are susceptible to metabolic transformations, such as glucuronidation, leading to rapid clearance.
-
Toxicity: Certain metabolic pathways involving carboxylic acids can lead to the formation of reactive acyl-CoA thioesters, which have been implicated in idiosyncratic toxicity.[2]
To overcome these hurdles, medicinal chemists often turn to bioisosteres—functional groups that mimic the steric, electronic, and physicochemical properties of the original moiety while improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2] The 1,2,4-oxadiazole ring has emerged as a particularly valuable and hydrolytically stable surrogate for carboxylic acids, amides, and esters.[3][4][5]
Physicochemical Profile: this compound
Understanding the fundamental properties of this building block is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O₃ | [6] |
| Molecular Weight | 128.09 g/mol | [6] |
| CAS Number | 944906-32-5 | [6] |
| Appearance | Solid | |
| pKa (Predicted) | ~3.5 - 4.5 | (Typical for a carboxylic acid attached to an electron-withdrawing heterocycle) |
| Topological Polar Surface Area (TPSA) | 71.55 Ų | (Calculated) |
Core Concept: The 1,2,4-Oxadiazole as a Carboxylic Acid Bioisostere
The primary utility of the 1,2,4-oxadiazole ring in medicinal chemistry is to function as a bioisostere of a carboxylic acid. When this compound is coupled to a scaffold and the resulting molecule is further modified, the 3-methyl-1,2,4-oxadiazole unit can replace a different carboxylic acid on another lead compound. This substitution offers several advantages:
-
Maintained Interactions: The nitrogen atoms in the oxadiazole ring can act as hydrogen bond acceptors, mimicking the hydrogen bonding pattern of a carboxylate group.[7]
-
Increased Lipophilicity: Compared to highly polar bioisosteres like tetrazoles, the 1,2,4-oxadiazole is more lipophilic, which can enhance membrane permeability and oral bioavailability.[1]
-
Metabolic Stability: The heterocyclic core is resistant to hydrolysis and other common metabolic pathways that target esters and amides.[4][5]
The diagram below illustrates this critical bioisosteric relationship.
Caption: Bioisosteric replacement of a carboxylic acid with a 1,2,4-oxadiazole ring.
Experimental Protocols
As a Senior Application Scientist, it is crucial to provide methodologies that are not just accurate but also robust and reproducible. The following protocols are designed with causality and self-validation in mind.
Protocol 1: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
The most prevalent modern synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the one-pot condensation of an amidoxime with a carboxylic acid or its activated derivative.[5][8] The following is a general, representative procedure.
Objective: To synthesize a 3,5-disubstituted 1,2,4-oxadiazole from a carboxylic acid and an amidoxime.
Materials:
-
Amidoxime (e.g., Acetamidoxime for a 3-methyl substituent)
-
Carboxylic Acid (R-COOH)
-
Activating Agent (e.g., Carbonyldiimidazole (CDI), EDC, HATU)
-
Anhydrous Solvent (e.g., DMF, DMSO, CH₂Cl₂)
-
Organic Base (e.g., Triethylamine (TEA), DIPEA)
Procedure:
-
Activation of Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and the activating agent (1.1 eq) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30-60 minutes. Formation of an activated intermediate (e.g., an acyl-imidazole) occurs.
-
Rationale: The carboxylic acid is not electrophilic enough to react directly. Activation converts the hydroxyl group into a good leaving group, priming it for nucleophilic attack.[9]
-
-
Amidoxime Addition:
-
To the activated acid mixture, add the amidoxime (1.0 eq) and the organic base (1.5 eq).
-
Rationale: The amidoxime serves as the nucleophile. The base is required to deprotonate the amidoxime hydroxyl group, increasing its nucleophilicity for the initial acylation step, and to neutralize the acidic byproduct of the reaction.
-
-
Cyclization:
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS until the O-acylamidoxime intermediate is consumed and the oxadiazole product is formed. This typically takes 4-24 hours.[8]
-
Rationale: The initially formed O-acylamidoxime undergoes a base- or heat-promoted intramolecular cyclodehydration to form the stable 1,2,4-oxadiazole ring.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 3,5-disubstituted 1,2,4-oxadiazole.
-
Protocol 2: Amide Coupling with this compound
This is the core application for using the title compound as a building block to incorporate into a larger molecule.
Objective: To couple this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Target Amine (R-NH₂) (1.0 - 1.2 eq)
-
Coupling Reagent: HATU (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Solvent: N,N-Dimethylformamide (DMF)
Workflow Diagram:
Caption: Standard workflow for HATU-mediated amide bond formation.
Step-by-Step Procedure:
-
Activation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at 0 °C for 15-20 minutes.
-
Rationale: HATU reacts with the carboxylate (formed in situ by DIPEA) to generate a highly reactive O-acylisourea intermediate. This is a very efficient method that minimizes side reactions and racemization if chiral centers are present.[10]
-
-
Coupling: Add the amine (1.1 eq), either neat or as a solution in minimal DMF, to the activated mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Work-up: Dilute the reaction mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting crude amide by flash column chromatography or preparative HPLC.
Applications in Drug Discovery: Case Studies
The utility of the 1,2,4-oxadiazole motif is not theoretical; it is a validated component in numerous drug discovery programs.[8][11]
| Drug Candidate / Series | Biological Target | Role of the 1,2,4-Oxadiazole Moiety | Reference |
| Ataluren (Translarna) | Readthrough of nonsense mutations | Marketed drug; the oxadiazole is a core structural feature. | [5] |
| SARS-CoV-2 Inhibitors | Papain-like protease (PLpro) | Enhanced metabolic stability and enzymatic inhibition; nitrogen atoms form key H-bonds with Gln269 in the active site. | [7] |
| Carbonic Anhydrase Inhibitors | Carbonic Anhydrases (CAs) | Served as a scaffold for attaching arylsulfonamide groups, leading to potent and selective inhibitors for potential cancer therapy. | [8] |
| Anticancer Agents | Apoptosis Induction | 3,5-diarylsubstituted 1,2,4-oxadiazoles were identified as a new series of apoptosis inducers. | [8] |
A notable recent example is the development of inhibitors for the SARS-CoV-2 papain-like protease (PLpro).[7] Researchers designed a series of 1,2,4-oxadiazole derivatives and found that they exhibited potent enzymatic inhibition and antiviral activity.[7] Crucially, these compounds also showed good metabolic stability and plasma exposure in mice, highlighting the direct translation of the bioisostere concept to improved pharmacokinetic properties.[7]
Troubleshooting and Key Considerations
-
Poor Solubility: this compound and its derivatives can have limited solubility in nonpolar solvents. For coupling reactions, polar aprotic solvents like DMF or NMP are recommended.
-
Low Coupling Yield: If amide coupling yields are low, ensure all reagents and solvents are anhydrous. Water will hydrolyze the activated ester intermediate. Confirm the purity of the amine, as impurities can quench the reaction. Consider an alternative coupling reagent like T3P or COMU.
-
Competing Reactions: During the synthesis of the oxadiazole ring itself, the use of excess base or high temperatures can sometimes lead to side products. Careful control of stoichiometry and temperature is essential.
Conclusion
This compound is more than just a heterocyclic building block; it is a strategic tool for the modern medicinal chemist. Its utility as a precursor to a metabolically robust and electronically similar bioisostere for the problematic carboxylic acid group makes it invaluable in lead optimization campaigns. By providing a means to improve ADME properties while retaining or enhancing biological activity, this reagent directly addresses a central challenge in the journey from a hit compound to a clinical candidate. The protocols and insights provided herein are intended to empower researchers to confidently and effectively incorporate this versatile scaffold into their drug discovery programs.
References
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]
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Gümüş, M. H., & Dogan, I. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. Available from: [Link]
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Karczmarzyk, Z., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3395. Available from: [Link]
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Krasavin, M. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(16), 4765. Available from: [Link]
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Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry, 67(13), 10211-10232. Available from: [Link]
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O'Duill, M., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12052-12064. Available from: [Link]
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Sattar, G. I., & Al-Tamimi, E. O. (2022). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Medicinal and Pharmaceutical Chemistry Research, 4(6), 544-556. Available from: [Link]
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Horgan, C., & O'Sullivan, T. P. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. Available from: [Link]
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Fisher Scientific. Amide Synthesis. Available from: [Link]
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Yousif, S. A. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. Available from: [Link]
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Głowacka, J. K., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2412. Available from: [Link]
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Movassaghi, M., & Schmidt, M. A. (2017). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Organic Letters, 19(15), 4118-4121. Available from: [Link]
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Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]
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Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(25), 6668-6677. Available from: [Link]
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Zare, A., et al. (2018). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Scientific Reports, 8(1), 10815. Available from: [Link]
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applications of 1,2,4-oxadiazoles in drug discovery
An In-Depth Technical Guide to the Applications of 1,2,4-Oxadiazoles in Drug Discovery
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the 1,2,4-oxadiazole scaffold, a cornerstone in modern medicinal chemistry. We will move beyond a simple recitation of facts to explore the strategic rationale behind its use, detailing field-proven synthetic protocols and biological evaluation methods. Our focus is on the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.
The 1,2,4-Oxadiazole: A Privileged Scaffold in Medicinal Chemistry
First synthesized in 1884 by Tiemann and Krüger, the 1,2,4-oxadiazole ring remained a chemical curiosity for nearly 80 years.[1] However, a surge in interest over the last few decades has cemented its status as a "privileged scaffold." This five-membered heterocycle, containing one oxygen and two nitrogen atoms, offers a unique combination of physicochemical properties that medicinal chemists can strategically exploit.[1][2]
The ring is aromatic and electron-poor, influencing the electronic properties of attached substituents.[3] This scaffold is not merely a passive linker; it actively contributes to the pharmacological profile of a molecule. Its rigid structure helps to lock substituents in a defined orientation, which is critical for precise binding to biological targets like enzyme active sites or receptors.[4]
The Power of Bioisosterism: Enhancing Drug-Like Properties
One of the most powerful applications of the 1,2,4-oxadiazole ring is its role as a bioisostere for amide and ester functionalities.[5][6] Bioisosterism—the replacement of a chemical group with another that retains similar biological activity—is a fundamental strategy for optimizing lead compounds. Amide and ester groups are common in bioactive molecules but are often susceptible to hydrolysis by metabolic enzymes (e.g., proteases and esterases), leading to poor pharmacokinetic profiles.
The 1,2,4-oxadiazole provides an elegant solution. It mimics the key electronic and steric features of esters and amides, including the ability to act as a hydrogen bond acceptor, while being significantly more resistant to metabolic breakdown.[6][7][8] This substitution can transform a metabolically labile compound into a viable drug candidate.
Causality in Action : The choice to replace an ester with a 1,2,4-oxadiazole is driven by the need to improve metabolic stability. The heterocycle's aromaticity and the strength of its internal bonds make it impervious to the hydrolytic enzymes that would readily cleave an ester linkage, thereby increasing the drug's half-life and oral bioavailability.[9][10]
| Feature | Ester/Amide Functional Group | 1,2,4-Oxadiazole Bioisostere | Rationale for Replacement |
| Metabolic Stability | Susceptible to hydrolysis by esterases/amidases | Highly resistant to hydrolysis[6][9] | To increase in vivo half-life and improve oral bioavailability. |
| Hydrogen Bonding | Carbonyl oxygen is a strong H-bond acceptor. | Ring nitrogens act as H-bond acceptors.[4][7] | To maintain key binding interactions with the biological target. |
| Conformation | Flexible, rotatable bonds. | Rigid, planar aromatic ring. | To reduce conformational entropy upon binding, potentially increasing potency. |
| Physicochemical Profile | Modulates lipophilicity and polarity. | Modulates lipophilicity and polarity, often increasing lipophilicity. | To fine-tune ADME (Absorption, Distribution, Metabolism, Excretion) properties. |
Synthetic Strategies for 1,2,4-Oxadiazole Construction
The accessibility of a scaffold is paramount for its utility in drug discovery. Fortunately, 1,2,4-oxadiazoles can be synthesized through robust and versatile methods, most commonly involving the cyclization of an intermediate O-acyl amidoxime.[3][7] This intermediate is typically formed from two readily available building blocks: an amidoxime (derived from a nitrile) and a carboxylic acid or its activated derivative (like an acyl chloride).[3][7]
Modern advancements include one-pot procedures and microwave-assisted synthesis, which dramatically reduce reaction times and improve yields, accelerating the drug discovery cycle.[7][11][12][13]
Caption: General synthetic workflow for 1,2,4-oxadiazoles.
Protocol 1: Synthesis of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
This protocol details a standard, two-step synthesis involving the formation and subsequent cyclization of an O-acyl amidoxime intermediate. It is a robust method applicable to a wide range of substrates.
Objective: To synthesize a representative 3,5-disubstituted 1,2,4-oxadiazole.
Materials:
-
4-Chlorobenzamidoxime
-
Isonicotinoyl chloride hydrochloride
-
Pyridine (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bars, round-bottom flasks, reflux condenser, nitrogen inlet
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
Part A: Acylation to form O-Acyl Amidoxime Intermediate
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 4-chlorobenzamidoxime (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.
-
Expert Insight: Working under an inert (nitrogen) atmosphere and using anhydrous solvents is critical to prevent hydrolysis of the highly reactive isonicotinoyl chloride.
-
-
Base Addition: Add anhydrous pyridine (2.5 eq) dropwise to the solution. Pyridine acts as both a solvent and a base to neutralize the HCl generated from the isonicotinoyl chloride hydrochloride and the subsequent reaction.
-
Acyl Chloride Addition: Add isonicotinoyl chloride hydrochloride (1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Causality: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent the formation of undesired side products.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 EtOAc/Hexanes mobile phase). The disappearance of the starting amidoxime and the appearance of a new, less polar spot indicates the formation of the O-acyl amidoxime intermediate.
Part B: Cyclodehydration to form 1,2,4-Oxadiazole
-
Thermal Cyclization: Once the acylation is complete (as determined by TLC), heat the reaction mixture to 100-110 °C.
-
Expert Insight: This step drives the cyclodehydration, where the hydroxyl group of the amidoxime attacks the carbonyl carbon, followed by elimination of a water molecule to form the stable oxadiazole ring. Heating in a polar aprotic solvent like DMF is efficient for this transformation.
-
-
Reaction Monitoring: Maintain the temperature and stir for 12-18 hours. Monitor the conversion of the intermediate to the final product by TLC. The product will be a new, typically non-polar spot.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Self-Validation: The aqueous wash removes the DMF solvent and pyridine hydrochloride salt. If the organic layer is not clear, an emulsion may have formed, which can often be broken by adding brine.
-
-
Purification: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure 1,2,4-oxadiazole product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Therapeutic Applications in Drug Discovery
The 1,2,4-oxadiazole scaffold is present in several commercially available drugs, including the antiviral Pleconaril , the cough suppressant Oxolamine , and Ataluren , used for treating Duchenne muscular dystrophy.[1][14][15] Its versatility has led to extensive exploration in numerous therapeutic areas.
Anticancer Agents
This is one of the most fruitful areas for 1,2,4-oxadiazole research.[16] Derivatives have been developed as potent inhibitors of various cancer-related targets.[17][18]
-
Mechanism of Action: A common strategy involves designing 1,2,4-oxadiazoles as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[19] Overactivation of the EGFR signaling pathway is a hallmark of many cancers. The oxadiazole scaffold can act as a hinge-binding motif or position key substituents to interact with the ATP-binding pocket of the kinase, preventing its activation.[19] Other reported mechanisms include the induction of apoptosis and inhibition of histone deacetylases (HDACs).[1][18]
Caption: Inhibition of EGFR signaling by a 1,2,4-oxadiazole.
| Compound Class | Target Cell Line(s) | Potency (IC₅₀) | Reference |
| 1,2,4-Oxadiazole-1,3,4-oxadiazole Fused Derivatives | MCF-7 (Breast), A549 (Lung) | 0.12 - 2.78 µM | [7] |
| 1,2,4-Oxadiazole linked 5-Fluorouracil | MCF-7 (Breast), A549 (Lung), DU-145 (Prostate) | Promising activity, some more potent than standard | [20] |
| 1,2,4-Oxadiazole-based EGFR Inhibitors | MCF-7 (Breast) | 8 - 13 µM | [19] |
| 3,5-Diaryl-1,2,4-oxadiazoles | T47D (Breast), DLD-1 (Colorectal) | Apoptosis inducers | [3] |
Neuroprotective Agents
The metabolic stability and blood-brain barrier permeability of certain 1,2,4-oxadiazole derivatives make them attractive candidates for treating neurodegenerative disorders like Alzheimer's disease.[21]
-
Mechanism of Action: Key strategies involve the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to boost levels of the neurotransmitter acetylcholine. Additionally, derivatives have been designed to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes involved in neurotransmitter degradation and oxidative stress.[21][22] The development of multi-target-directed ligands, where a single molecule hits several of these targets, is a promising approach.[22]
| Compound Series | Target(s) | Potency (IC₅₀) | Reference |
| N-acylhydrazone derivatives | AChE | 0.00098 - 0.07920 µM | [21] |
| Quinoline-bearing derivatives | MAO-B | More potent than biperiden (IC₅₀ = 117.43 µM) | [21] |
| Phenyl-piperazine derivatives | AChE / BuChE | AChE: 0.0158 - 0.121 µM | [22] |
| Phenyl-piperazine derivatives | MAO-B | More potent than biperiden (IC₅₀ = 74.68 µM) | [22] |
Anti-Infective Agents
The 1,2,4-oxadiazole scaffold has been successfully incorporated into agents targeting bacteria, viruses, and parasites.[14][23] Their ability to mimic peptide bonds makes them effective for inhibiting essential microbial enzymes.
Biological Evaluation: From Synthesis to Activity
After synthesizing a novel 1,2,4-oxadiazole derivative, its biological activity must be quantified. For potential anticancer agents, a primary screen often involves assessing cytotoxicity against a panel of human cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized 1,2,4-oxadiazole compound against a cancer cell line (e.g., MCF-7).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Synthesized 1,2,4-oxadiazole compound, dissolved in DMSO to create a stock solution (e.g., 10 mM)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom microplates
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Culture MCF-7 cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Expert Insight: Optimizing cell density is crucial. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. A 24-hour attachment period ensures cells are in a healthy, exponential growth phase before treatment.
-
-
Compound Treatment: Prepare serial dilutions of the synthesized compound and the doxorubicin positive control in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and non-toxic (typically ≤ 0.5%). Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, carefully remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 3-4 hours.
-
Self-Validation: During this incubation, observe the formation of purple formazan crystals within the cells under a microscope. The amount of precipitate should be visibly lower in wells treated with high concentrations of cytotoxic compounds.
-
-
Formazan Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Conclusion and Future Prospects
The 1,2,4-oxadiazole is more than just another heterocycle; it is a validated and versatile tool in the drug discovery arsenal. Its ability to enhance metabolic stability as a bioisostere and serve as a rigid pharmacophore has led to its incorporation in numerous clinical candidates across a wide spectrum of diseases.[3][5] The development of novel, efficient, and environmentally friendly synthetic methods continues to expand the accessible chemical space for this scaffold.[7]
Future applications are already emerging. The structural and electronic properties of 1,2,4-oxadiazoles make them intriguing components for novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), where they can serve as stable linkers or recognition elements.[7] As our understanding of disease biology deepens, the strategic deployment of the 1,2,4-oxadiazole scaffold will undoubtedly continue to yield the next generation of innovative medicines.
References
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. (URL: [Link])
- Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central. (URL: )
- A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines.
- Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Publishing. (URL: )
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Application Notes and Protocols: Derivatization of 3-Methyl-1,2,4-oxadiazole-5-carboxylic Acid for Bioassays
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold in Drug Discovery
The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities. This strategic substitution can enhance metabolic stability, improve pharmacokinetic profiles, and modulate target engagement. The intrinsic chemical properties of the 1,2,4-oxadiazole ring, including its electronic distribution and ability to participate in hydrogen bonding, make it a valuable scaffold for the design of novel therapeutic agents. Derivatives of 1,2,4-oxadiazoles have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1]
This application note provides a comprehensive guide to the derivatization of a key building block, 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid , for the generation of a diverse chemical library amenable to a wide range of bioassays. We will detail the underlying chemical principles, provide step-by-step protocols for synthesis and purification, and present a representative workflow for biological screening.
Core Principle: Amide and Ester Bond Formation as a Gateway to Chemical Diversity
The carboxylic acid moiety at the 5-position of the 3-methyl-1,2,4-oxadiazole core is the linchpin for derivatization. Standard peptide coupling methodologies can be effectively employed to react the carboxylic acid with a diverse array of primary and secondary amines, as well as alcohols, to generate libraries of amides and esters, respectively. The fundamental principle involves the activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine or alcohol.
Mechanism of Carboxylic Acid Activation and Amide/Ester Formation
A widely used and robust method for activating carboxylic acids is the use of a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt).
-
Step 1: Activation. The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.
-
Step 2: Active Ester Formation. The O-acylisourea intermediate readily reacts with HOBt to form an active ester. This step is crucial as it minimizes the risk of racemization if chiral amines are used and reduces the formation of an N-acylurea byproduct.
-
Step 3: Nucleophilic Attack. The amine or alcohol nucleophile attacks the carbonyl carbon of the active ester, leading to the formation of the desired amide or ester and the release of HOBt.
Experimental Protocols
Part 1: General Protocol for the Synthesis of 3-Methyl-1,2,4-oxadiazole-5-carboxamides
This protocol describes a general method for the parallel synthesis of a library of carboxamide derivatives of this compound using a diverse set of commercially available primary and secondary amines.
Materials and Reagents:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Library of primary and secondary amines (e.g., substituted anilines, benzylamines, etc.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Instrumentation:
-
Magnetic stirrer with stirring bars
-
Round-bottom flasks and standard glassware
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and UV lamp
-
Flash chromatography system (optional)
-
High-Performance Liquid Chromatography (HPLC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (or a mixture of DCM/DMF for less soluble amines).
-
Addition of Coupling Reagents: Add HOBt (1.2 eq) and EDC (1.2 eq) to the reaction mixture. Stir for 10 minutes at room temperature.
-
Addition of Amine and Base: In a separate vial, dissolve the desired amine (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution to the reaction mixture, followed by the addition of DIPEA (2.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure carboxamide derivative.
-
Characterization: Confirm the structure and purity of the final product using HPLC, LC-MS, and NMR spectroscopy.
Part 2: General Protocol for the Synthesis of Phenyl 3-Methyl-1,2,4-oxadiazole-5-carboxylates
This protocol outlines a method for the synthesis of ester derivatives, focusing on the coupling with substituted phenols. Note that the esterification of phenols is generally more challenging than that of aliphatic alcohols due to the lower nucleophilicity of the phenolic hydroxyl group. A more reactive acid derivative, such as an acyl chloride, is often preferred.
Step 2a: Synthesis of 3-Methyl-1,2,4-oxadiazole-5-carbonyl chloride
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add this compound (1.0 eq).
-
Addition of Thionyl Chloride: Add thionyl chloride (SOCl₂) (5.0 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 3-Methyl-1,2,4-oxadiazole-5-carbonyl chloride is typically used in the next step without further purification.
Step 2b: Esterification with Phenols
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the desired substituted phenol (1.0 eq) and a suitable base such as pyridine or triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve the crude 3-Methyl-1,2,4-oxadiazole-5-carbonyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the phenol solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Follow the work-up and purification procedures as described in Part 1 (steps 6-8) to isolate and characterize the pure phenyl ester derivative.
Visualization of the Derivatization Workflow
Caption: Workflow for the synthesis and screening of this compound derivatives.
Application in Bioassays: A Hypothetical Kinase Inhibitor Screening Cascade
Derivatives of 3-methyl-1,2,4-oxadiazole-5-carboxamide are promising candidates for screening as kinase inhibitors due to their structural similarity to known hinge-binding motifs.[2] The following represents a hypothetical screening cascade to identify and characterize potent and selective kinase inhibitors from the synthesized library.
Screening Cascade Overview
Caption: A typical kinase inhibitor screening cascade.
Hypothetical Bioassay Data
The following table presents hypothetical data from a primary kinase screen and subsequent IC₅₀ determination for a selection of synthesized 3-methyl-1,2,4-oxadiazole-5-carboxamide derivatives against a panel of three kinases.
| Compound ID | R-Group (Amine) | Kinase A (% Inhibition @ 10 µM) | Kinase B (% Inhibition @ 10 µM) | Kinase C (% Inhibition @ 10 µM) | Kinase A IC₅₀ (µM) |
| OXA-001 | 4-Fluoroaniline | 85 | 20 | 15 | 0.5 |
| OXA-002 | 4-Chloroaniline | 92 | 25 | 18 | 0.2 |
| OXA-003 | 4-Methoxyaniline | 45 | 15 | 10 | >10 |
| OXA-004 | 3,4-Dichloroaniline | 95 | 30 | 22 | 0.1 |
| OXA-005 | Benzylamine | 10 | 5 | 8 | >10 |
Interpretation of Hypothetical Data:
-
Structure-Activity Relationship (SAR): The data suggests that anilines are preferred over benzylamines for activity against Kinase A. Furthermore, electron-withdrawing substituents on the aniline ring (fluoro, chloro, dichloro) appear to enhance inhibitory activity. The 4-methoxyaniline derivative shows significantly reduced activity, indicating that electron-donating groups may be detrimental.
-
Selectivity: The active compounds (OXA-001, OXA-002, OXA-004) demonstrate good selectivity for Kinase A over Kinases B and C in this initial screen.
Conclusion
The derivatization of this compound via standard amide and ester coupling reactions is a robust and efficient strategy for the generation of diverse chemical libraries. The protocols outlined in this application note provide a solid foundation for researchers to synthesize and purify these derivatives. The hypothetical bioassay data and screening cascade illustrate how these libraries can be effectively utilized in drug discovery programs, for example, in the identification of novel kinase inhibitors. The versatility of the 1,2,4-oxadiazole scaffold, coupled with the vast array of commercially available amines and alcohols, makes this an attractive approach for generating novel chemical matter with therapeutic potential.
References
-
Biernacki, K., Daśko, M., Ciupak, O., Kubiński, K., Rachon, J., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel, Switzerland), 13(6), 111. [Link]
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Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Link]
-
MDPI. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [Link]
-
National Center for Biotechnology Information. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. [Link]
-
National Center for Biotechnology Information. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. [Link]
- Patents. (n.d.).
-
PubMed. (2015). Synthesis, SAR, and series evolution of novel oxadiazole-containing 5-lipoxygenase activating protein inhibitors: discovery of 2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[3][4][5]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915). [Link]
-
PubMed. (2023). Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity. [Link]
-
RSC Publishing. (2017). A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor. [Link]
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Application Notes and Protocols for the Quantification of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid
This compound is a heterocyclic compound with a polar carboxylic acid functional group. This structure presents unique challenges for quantification, particularly in complex matrices such as biological fluids or pharmaceutical formulations. The inherent polarity can lead to poor retention on traditional reverse-phase high-performance liquid chromatography (HPLC) columns, and the carboxylic acid moiety can cause peak tailing and interaction with the stationary phase. Furthermore, its thermal lability may be a concern for gas chromatography (GC) based methods without prior derivatization.
This comprehensive guide provides detailed analytical methods and protocols for the accurate and robust quantification of this compound. We will explore various techniques, with a primary focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its superior sensitivity and selectivity. This document is designed to provide both the foundational understanding and the practical steps necessary for successful method development and validation in a research and drug development setting.
Part 1: Primary Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For the quantification of polar, ionizable compounds like this compound in complex matrices, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. This technique offers high sensitivity, selectivity, and the ability to handle complex sample matrices with minimal cleanup.
Causality Behind Experimental Choices
-
Reverse-Phase Chromatography: While the analyte is polar, modern reverse-phase columns with polar endcapping or embedded polar groups can provide adequate retention, especially when using an acidic mobile phase to suppress the ionization of the carboxylic acid group.
-
Acidified Mobile Phase: The use of an acid, such as formic acid, in the mobile phase serves a dual purpose. It protonates the carboxylic acid group, rendering the molecule less polar and enhancing its retention on a reverse-phase column. Secondly, it promotes better ionization in the mass spectrometer source, typically leading to a stronger signal in positive ion mode.
-
Tandem Mass Spectrometry (MS/MS): The use of MS/MS in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. By monitoring a specific precursor ion to product ion transition, interference from co-eluting matrix components is significantly reduced, ensuring accurate quantification even at low concentrations.[1][2]
Experimental Workflow
Caption: High-level workflow for the quantification of this compound.
Detailed Protocol: Quantification in Human Plasma
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS), if available. If not, a structurally similar compound can be used.
-
LC-MS grade acetonitrile, methanol, and water[3]
-
Formic acid (≥98%)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
2. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol) to prepare a 1 mg/mL primary stock solution.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve and QC samples.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1-1000 ng/mL) and at least three levels of QC samples (low, medium, and high).
3. Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (blank, standard, QC, or unknown), add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid).
-
Vortex briefly and centrifuge before injection into the LC-MS/MS system.
4. HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
5. Mass Spectrometry Conditions (Triple Quadrupole)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing the analyte. Expected: [M+H]+ → fragment ions (e.g., loss of CO2, cleavage of the ring) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flows | Optimize based on instrument manufacturer's recommendations |
Part 2: Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For certain applications, particularly for volatile impurities in a drug substance, GC-MS can be a viable alternative. However, due to the low volatility and polar nature of the carboxylic acid group, derivatization is mandatory.
Rationale for Derivatization
Direct injection of this compound into a GC system would result in poor peak shape and potential degradation. Derivatization converts the polar carboxylic acid into a more volatile and thermally stable ester, making it amenable to GC analysis.[4] Silylation is a common and effective derivatization technique for carboxylic acids.[4]
Derivatization and GC-MS Workflow
Caption: Workflow for GC-MS analysis of this compound after derivatization.
Detailed Protocol: GC-MS with Silylation
1. Materials and Reagents
-
Reference standard and internal standard (a different carboxylic acid not present in the sample)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable aprotic solvent
2. Derivatization Procedure
-
Accurately weigh the sample or an aliquot of the sample extract into a reaction vial.
-
Evaporate the solvent to complete dryness. It is crucial to remove all water and protic solvents.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Program | 100°C hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 50-500 amu (for qualitative), or Selected Ion Monitoring (SIM) for quantification |
| Transfer Line Temp | 280°C |
Part 3: Spectroscopic and Other Methods
While chromatographic methods are preferred for quantification, spectroscopic techniques can be valuable for identification and characterization.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups. Expect characteristic stretching vibrations for the C=O of the carboxylic acid, the C=N and C-O-C of the oxadiazole ring.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and purity assessment of the reference standard. The chemical shifts will be characteristic of the methyl group, the oxadiazole ring carbons, and the carboxylic acid carbon.[5]
-
UV-Visible Spectroscopy: The oxadiazole ring is a chromophore, and UV-Vis spectroscopy can be used for simple quantification in non-complex, clean samples, provided there are no interfering substances that absorb at the same wavelength.[6] The maximum absorption wavelength (λmax) would need to be determined experimentally.
Part 4: Method Validation According to ICH Q2(R2) Guidelines
Any analytical method intended for use in a regulated environment must be validated to demonstrate its fitness for purpose.[8][9][10] The following parameters should be assessed:
Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria (for HPLC-MS/MS) |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix. |
| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy (as Recovery) | The closeness of the test results obtained by the method to the true value. | Mean accuracy within 85-115% of nominal (80-120% at LLOQ). |
| Precision (Repeatability & Intermediate) | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) or Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Limit of Quantitation (LLOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like pH, column temperature, or flow rate are varied slightly. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration remains within ±15% of the initial concentration under various storage conditions. |
Validation Workflow Logic
Caption: A logical flow for analytical method validation based on ICH guidelines.
Conclusion
The quantification of this compound is most effectively achieved using a validated HPLC-MS/MS method. This approach provides the necessary sensitivity and selectivity for accurate measurements in complex matrices. While GC-MS after derivatization presents a feasible alternative, the sample preparation is more involved. The protocols and validation guidance provided herein offer a comprehensive framework for researchers and drug development professionals to establish a robust and reliable quantitative method for this compound.
References
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An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PubMed Central. Available at: [Link]
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Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. Available at: [Link]
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The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. Available at: [Link]
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The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Research Results in Pharmacology. Available at: [Link]
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Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. Indian Journal of Chemistry. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]
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RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. Available at: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
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Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
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3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. PubMed. Available at: [Link]
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View of The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma | Research Results in Pharmacology. Research Results in Pharmacology. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. Available at: [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. NIH. Available at: [Link]
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]
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Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla. Available at: [Link]
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Analytical Methods. RSC Publishing. Available at: [Link]
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A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
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RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU. Available at: [Link]
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View of The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats | Research Results in Pharmacology. Research Results in Pharmacology. Available at: [Link]
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Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone. SpringerLink. Available at: [Link]
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Synthesis and Evaluation of Antifungal Activity of Novel 1,3,4-Oxadiazole Derivatives. International Journal of Medical Sciences and Pharma Research. Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
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- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Note & Protocols for Efficacy Testing of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid
Abstract
The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1][2][3][4] This application note provides a comprehensive experimental framework for the systematic evaluation of a specific derivative, 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid. Recognizing that the precise biological target of this compound is likely uncharacterized, we present a phased, logic-driven approach. This guide begins with broad-spectrum screening to identify primary biological activities, progresses to in vitro mechanism of action (MoA) studies for hit validation, and culminates in a strategy for in vivo proof-of-concept efficacy testing. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice to ensure robust and interpretable results for researchers in drug development.
Introduction: The Scientific Rationale for a Phased Approach
The 1,2,4-oxadiazole moiety is considered a bioisostere of ester and amide groups, enabling it to engage in critical hydrogen bonding interactions with a multitude of biological targets.[1][5] This versatility has led to the development of 1,2,4-oxadiazole derivatives as potent modulators of enzymes, receptors, and signaling pathways.[4][6] Consequently, when approaching a novel derivative like this compound, it is scientifically imprudent to assume a single therapeutic application.
A more rigorous strategy involves a multi-phase screening cascade. This approach de-risks the development process by using broad, cost-effective assays to first identify the most promising therapeutic area(s) before committing resources to more complex and targeted MoA and in vivo studies. This document outlines such a three-phase workflow.
Phase 1: Broad-Spectrum In Vitro Screening
Causality: The objective of this phase is to efficiently survey a wide range of biological activities to identify the most potent and therapeutically relevant effect of this compound. By running parallel phenotypic and target-based screens, we maximize the probability of identifying a validated "hit."
Protocol 2.1: Phenotypic Screening Panel
Principle: Phenotypic screening measures the effect of a compound on cell behavior or function without a preconceived bias about the molecular target. This protocol outlines a panel targeting major disease areas where oxadiazoles have previously shown activity.[1][3]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in appropriate cell culture media.
-
Cell Plating: Seed cells for each assay into 96-well or 384-well microplates at predetermined densities and allow them to adhere overnight.
-
Execution of Assays:
-
Anticancer Screen: Use a panel of cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)). Add the compound dilutions and incubate for 72 hours. Measure cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.[1]
-
Anti-Inflammatory Screen: Use RAW 264.7 murine macrophages or human THP-1 monocytes. Pre-treat cells with the compound for 1 hour, then stimulate with 100 ng/mL lipopolysaccharide (LPS). After 24 hours, measure the concentration of TNF-α or IL-6 in the supernatant using an ELISA kit.
-
Antiviral Screen: Based on recent findings for related structures, a SARS-CoV-2 cytopathic effect (CPE) assay is recommended.[7] In a BSL-3 facility, infect Vero E6 cells with SARS-CoV-2 in the presence of the compound. After 72 hours, assess cell viability to quantify the inhibition of virus-induced cell death.
-
Neuroprotection Screen: Use SH-SY5Y neuroblastoma cells. Pre-treat with the compound, then induce neurotoxicity with a known agent like 6-hydroxydopamine (6-OHDA) or glutamate. Measure cell viability after 24-48 hours.
-
-
Controls:
-
Negative Control: Vehicle (e.g., 0.1% DMSO).
-
Positive Control: A known active compound for each assay (e.g., Doxorubicin for cancer, Dexamethasone for inflammation, Remdesivir for antiviral).
-
-
Data Analysis: Normalize the data to the vehicle control (100% activity/viability) and no-cell background (0%). Plot a dose-response curve and calculate the IC50 (inhibitory concentration) or EC50 (effective concentration) for each assay.
Protocol 2.2: Target-Based Screening Panel
Principle: This complements phenotypic screening by directly measuring the compound's activity against specific enzymes and receptors known to be modulated by oxadiazole derivatives.[1][8]
Methodology:
-
Utilize a commercial screening service or in-house biochemical/binding assays.
-
Provide the compound at a primary screening concentration (e.g., 10 µM).
-
Recommended Target Panel:
-
Data Analysis: Results are typically reported as "% inhibition" at the tested concentration. Any target showing >50% inhibition should be flagged for follow-up.
-
Follow-up: For any confirmed "hits" from the primary screen, perform a full dose-response experiment to determine the IC50 value.
Data Summary and Hit Selection
A "hit" is defined as a compound demonstrating potent activity (e.g., IC50 < 1 µM) and a clear dose-response relationship in a primary assay. The data should be compiled to prioritize the most promising therapeutic direction.
| Assay Type | Target/Cell Line | Result (IC50 / % Inh.) | Prioritization Score (1-5) | Rationale for Score |
| Phenotypic | A549 Lung Cancer | > 50 µM | 1 | No significant anticancer activity observed. |
| Phenotypic | LPS-stimulated THP-1 | IC50 = 250 nM (for TNF-α) | 5 | Potent, sub-micromolar anti-inflammatory effect. Clear lead. |
| Phenotypic | SARS-CoV-2 CPE | IC50 = 8 µM | 2 | Weak activity, not competitive with standards. Low priority. |
| Target-Based | COX-2 Enzyme | IC50 = 300 nM | 4 | Potent and selective target engagement consistent with phenotypic data. |
| Target-Based | MAO-B Enzyme | 15% Inh. @ 10 µM | 1 | No significant activity. |
Table 1: Hypothetical screening results to guide hit selection. Based on this data, an anti-inflammatory application would be prioritized.
Phase 2: In Vitro Efficacy & Mechanism of Action (MoA)
Causality: Following the prioritization of the anti-inflammatory hit from Phase 1, this phase aims to validate this effect in more complex cellular systems and elucidate the underlying molecular mechanism. We will proceed assuming the compound is a COX-2 inhibitor.
Protocol 3.1: Downstream Signaling Pathway Analysis
Principle: To confirm that COX-2 inhibition translates to the modulation of the expected downstream inflammatory pathways, such as NF-κB. The NF-κB pathway is a central regulator of inflammatory gene expression.
Methodology (Western Blot for p-p65):
-
Cell Culture and Treatment: Seed RAW 264.7 cells. Pre-treat with vehicle, the test compound (at 0.1x, 1x, and 10x its IC50), or a positive control (e.g., a known NF-κB inhibitor) for 1 hour.
-
Stimulation: Stimulate cells with 100 ng/mL LPS for 30 minutes.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk for 1 hour.
-
Incubate overnight at 4°C with a primary antibody against phosphorylated NF-κB p65 (p-p65).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe for total p65 and a loading control (e.g., GAPDH or β-actin) to ensure observed changes are not due to loading errors.
-
Expected Outcome: A successful compound should show a dose-dependent decrease in the LPS-induced phosphorylation of p65, indicating upstream inhibition of the inflammatory cascade.
Protocol 3.2: Cytotoxicity Assay
Principle: To ensure that the observed anti-inflammatory effects are not a byproduct of general cytotoxicity. A significant window between the efficacy dose (EC50) and the cytotoxic dose (CC50) is required for a viable drug candidate.
Methodology:
-
Cell Plating: Seed RAW 264.7 cells in a 96-well plate.
-
Compound Treatment: Add a serial dilution of the compound, extending to higher concentrations than used in the efficacy assays (e.g., up to 100 µM). Do not add an inflammatory stimulus.
-
Incubation: Incubate for the longest duration used in the functional assays (e.g., 24 hours).
-
Viability Measurement: Assess cell viability using a neutral red uptake or MTT assay.
-
Data Analysis: Calculate the CC50 value. The therapeutic index (TI) can be calculated as CC50 / EC50. A TI > 10 is generally considered a promising starting point.
Phase 3: In Vivo Proof-of-Concept Efficacy Studies
Causality: This phase translates the validated in vitro activity into a relevant animal model to provide the first indication of potential clinical efficacy. A prerequisite for any efficacy study is an understanding of the compound's pharmacokinetic (PK) profile.
Protocol 4.1: Preliminary Pharmacokinetic (PK) Profiling
Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a rodent model. This data is critical for selecting the route of administration and designing a rational dosing regimen for the efficacy study.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Dosing: Administer a single dose of the compound via intravenous (IV, e.g., 2 mg/kg) and oral (PO, e.g., 10 mg/kg) routes.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Bioanalysis: Process blood to plasma. Quantify the concentration of the parent compound in the plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Parameter Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters.
| Parameter | Description | Importance |
| T½ (Half-life) | Time for plasma concentration to reduce by 50%. | Determines dosing frequency. |
| Cmax | Maximum observed plasma concentration. | Relates to efficacy and potential toxicity. |
| AUC | Area Under the Curve (total drug exposure). | Key measure of overall exposure. |
| F% (Bioavailability) | Fraction of oral dose reaching systemic circulation. | Determines suitability for oral administration. |
Table 2: Key pharmacokinetic parameters and their significance.
Protocol 4.2: Murine Model of LPS-Induced Endotoxemia
Principle: This is an acute, robust, and well-characterized model of systemic inflammation directly relevant to the in vitro findings. It is an ideal first-pass in vivo model to confirm the anti-inflammatory activity of the compound.
Methodology:
-
Animals: Use 8-10 week old male C57BL/6 mice.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Study Groups (n=8-10 per group):
-
Group 1 (Vehicle): Vehicle (e.g., 0.5% CMC) administered PO.
-
Group 2 (LPS Control): Vehicle administered PO + LPS challenge.
-
Group 3 (Test Compound): Low dose of test compound PO + LPS challenge.
-
Group 4 (Test Compound): High dose of test compound PO + LPS challenge.
-
Group 5 (Positive Control): Dexamethasone (e.g., 5 mg/kg, IP) + LPS challenge.
-
-
Dosing and Challenge:
-
Dose animals with the vehicle, test compound, or positive control. The timing should be based on the Tmax from the PK study (e.g., 1 hour prior to challenge).
-
Administer a systemic inflammatory challenge via an intraperitoneal (IP) injection of LPS (e.g., 1 mg/kg).
-
-
Endpoint Measurement:
-
At a time point of peak cytokine response (e.g., 2 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.
-
Measure plasma levels of key inflammatory cytokines (TNF-α, IL-6) using ELISA or a multiplex bead array.
-
-
Statistical Analysis: Analyze data using a one-way ANOVA with a post-hoc test (e.g., Dunnett's or Tukey's) to compare treated groups to the LPS control group. A p-value < 0.05 is considered statistically significant.
-
Expected Outcome: A successful compound will cause a statistically significant, dose-dependent reduction in plasma TNF-α and IL-6 levels compared to the LPS control group.
References
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2021). Molecules. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology. [Link]
-
1,3,4-Oxadiazole Derivatives as Potential Biological Agents. (2013). Mini-Reviews in Medicinal Chemistry. [Link]
-
Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. (2024). Journal of the College of Science for Women. [Link]
-
Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. (1994). Journal of Medicinal Chemistry. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2021). Semantic Scholar. [Link]
-
Design, synthesis, and pharmacological evaluation of 5-oxo-1,2,4-oxadiazole derivatives as AT1 antagonists with antihypertension activities. (2019). Bioorganic & Medicinal Chemistry. [Link]
-
New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. (2024). Journal of the Iranian Chemical Society. [Link]
-
Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. (2025). Results in Chemistry. [Link]
-
1,2,4-Oxadiazoles--IV. Synthesis and Pharmacological Properties of a Series of Substituted Aminoalkyl-1,2,4-oxadiazoles. (1965). Journal of Medicinal Chemistry. [Link]
-
1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. (2015). ResearchGate. [Link]
-
1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. (2018). Research Journal of Pharmacy and Technology. [Link]
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- 8. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid in SAR Studies
Introduction: The Strategic Role of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic deployment of bioisosteric replacements is a cornerstone of successful lead optimization campaigns. The carboxylic acid moiety, while a frequent and effective pharmacophoric element, often presents challenges related to metabolic instability, poor membrane permeability, and potential toxicity.[1][2][3] The 1,2,4-oxadiazole ring has emerged as a highly effective bioisostere for esters and amides, lauded for its ability to engage in similar hydrogen bonding interactions while offering a more favorable physicochemical profile.[4]
This guide focuses on a particularly valuable building block: This compound . The presence of the methyl group at the 3-position provides a degree of metabolic stability and influences the electronic properties of the heterocyclic core, while the carboxylic acid at the 5-position serves as a versatile synthetic handle for the exploration of chemical space through the generation of amide or ester libraries. Such modifications are pivotal in elucidating Structure-Activity Relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties of a lead compound.
I. Foundational Chemistry: Synthesis of the Core Scaffold
The utility of this compound in SAR studies is predicated on its accessibility. A common and efficient route to this and related 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an amidoxime with a carboxylic acid derivative.[6][7]
A representative synthetic pathway is illustrated below:
Caption: General synthetic route to the core scaffold.
II. Application in SAR Studies: A Representative Workflow
The primary application of this compound in SAR studies is as a scaffold for the generation of a library of derivatives, most commonly amides, to probe the chemical space around a target binding site. The following sections outline a detailed workflow for such a study, from library synthesis to biological evaluation and data interpretation.
A. Rationale for Amide Library Synthesis
Amide bond formation is a robust and versatile reaction in medicinal chemistry, allowing for the introduction of a wide array of substituents from commercially available amines.[8] This enables a systematic exploration of the effects of steric bulk, electronics, and hydrogen bonding potential on biological activity.
Caption: Workflow for SAR study using amide synthesis.
B. Detailed Experimental Protocol: Synthesis of an Amide Library
This protocol details a standard procedure for the parallel synthesis of a library of amide derivatives from this compound.
Materials and Reagents:
-
This compound
-
A diverse library of primary and secondary amines
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reagents for work-up and purification: Ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel for chromatography.
Protocol: General Procedure for Amide Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF (0.2 M), add the respective amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.0 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final compounds by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Self-Validation and Causality:
-
Choice of Coupling Reagent: HATU is often chosen for its high efficiency and low rate of racemization, especially with challenging or sterically hindered amines. For simpler amines, the more cost-effective EDC/HOBt system can be employed.[8]
-
Use of a Non-nucleophilic Base: DIPEA is used to neutralize the hexafluorophosphate salt formed from HATU and the carboxylic acid, driving the reaction forward without competing as a nucleophile.
-
Aqueous Work-up: The sodium bicarbonate wash is crucial to remove any unreacted carboxylic acid and acidic byproducts from the coupling reaction.
C. Biological Evaluation: A Representative Kinase Inhibition Assay
For the purpose of this guide, we will consider a hypothetical scenario where the synthesized amide library is evaluated for its inhibitory activity against a protein kinase, a common target class in drug discovery.
Protocol: In Vitro Kinase Inhibition Assay (e.g., using a luminescence-based assay)
-
Reagent Preparation: Prepare assay buffer, a solution of the target kinase, the appropriate substrate (e.g., a peptide), and ATP at a concentration close to its Km value.
-
Compound Preparation: Prepare serial dilutions of the synthesized amide derivatives in DMSO.
-
Assay Execution: In a 384-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add a detection reagent that measures the amount of ADP produced (which is proportional to kinase activity) via a luminescence signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Determine the IC₅₀ value for each compound by fitting the data to a four-parameter logistic dose-response curve.
III. Data Interpretation and SAR Analysis
The data obtained from the biological assays are then compiled to establish Structure-Activity Relationships. A well-structured table is essential for a clear overview of the findings.
Table 1: Representative SAR Data for 3-Methyl-1,2,4-oxadiazole-5-carboxamide Analogs
| Compound ID | R Group (from R-NH₂) | Kinase IC₅₀ (µM) | Notes |
| 1a | -CH₂-Ph | 5.2 | Initial hit |
| 1b | -CH₂-(4-F-Ph) | 2.8 | Introduction of an electron-withdrawing group is beneficial. |
| 1c | -CH₂-(4-OMe-Ph) | 8.1 | Electron-donating group is detrimental to activity. |
| 1d | -CH₂-(4-CN-Ph) | 1.5 | Strong electron-withdrawing group further improves potency. |
| 1e | -(CH₂)₂-Ph | 10.5 | Increasing the linker length reduces activity. |
| 1f | -c-Hexyl | > 20 | Aliphatic substituents are not well-tolerated. |
| 1g | -Indole-5-yl | 0.8 | Aromatic heterocycle with H-bond donor capability is highly favorable. |
| 1h | -Morpholin-4-yl-ethyl | 15.3 | Introduction of a polar, flexible group is not tolerated. |
Interpretation of SAR:
-
Aromatic vs. Aliphatic Substituents: The data suggest that an aromatic ring directly attached to the amide nitrogen is crucial for activity (compare 1a-d, 1g with 1f, 1h ). This may indicate a key π-stacking or hydrophobic interaction in the kinase active site.
-
Electronic Effects: The potency is significantly influenced by the electronic nature of the phenyl ring substituent. Electron-withdrawing groups (F, CN) enhance activity, suggesting that a more electron-poor aromatic ring is preferred.
-
Steric and Conformational Constraints: The decrease in activity upon increasing the linker length (1e ) or introducing a bulky aliphatic group (1f ) suggests that the binding pocket has specific steric constraints.
-
Hydrogen Bonding: The significant increase in potency with the indole moiety (1g ) points towards a potential hydrogen bond interaction involving the indole N-H, which should be further investigated through computational modeling.
Caption: Key takeaways from the SAR analysis.
IV. Conclusion and Future Directions
This compound serves as an excellent starting point for SAR exploration in drug discovery. The straightforward and robust amide coupling chemistry allows for the rapid generation of diverse chemical libraries. The representative SAR study outlined in this guide demonstrates a logical progression from hit identification to lead optimization by systematically modifying the substituent attached to the carboxamide. Based on the hypothetical data, future efforts would focus on further exploring heterocyclic and electron-deficient aryl substituents to maximize potency, while initiating profiling of pharmacokinetic properties for the most promising candidates.
V. References
-
Qin, B., Wu, C., Zhao, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Papain-like Protease Inhibitors. Journal of Medicinal Chemistry, 67(13), 10211-10232. [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
-
Hall, A., & Strange, H. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 117653. [Link]
-
Sharma, R., & Kumar, V. (2021). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 14(5), 2821-2828. [Link]
-
Takahashi, H., et al. (2015). Synthesis, SAR, and series evolution of novel oxadiazole-containing 5-lipoxygenase activating protein inhibitors. Journal of Medicinal Chemistry, 58(4), 1669-1690. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Zarei, M. (2018). Vilsmeier reagent as an efficient tool for one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from carboxylic acids and amidoximes. Tetrahedron Letters, 59(12), 1149-1152. [Link]
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scale-up synthesis of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid
Application Note & Protocol
Topic: A Robust and Scalable Two-Step Synthesis of 3-Methyl-1,2,4-oxadiazole-5-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive and detailed guide for the scale-up synthesis of this compound, a critical building block in medicinal chemistry. The 1,2,4-oxadiazole ring is a well-regarded bioisostere for amide and ester functionalities, offering potential improvements in metabolic stability and pharmacokinetic profiles.[1] The presented methodology is a robust, two-step process designed for safety, efficiency, and scalability. It begins with the base-catalyzed condensation of acetamidoxime and diethyl oxalate to form an intermediate ester, followed by its saponification to yield the target carboxylic acid. This guide explains the causal logic behind the strategic choices, provides detailed, step-by-step protocols, and outlines critical parameters for successful scale-up, ensuring a self-validating and reliable process.
Introduction and Strategic Rationale
The this compound scaffold is of significant interest in drug discovery programs.[2] Its synthesis is paramount for the development of novel therapeutics. While several methods exist for constructing the 1,2,4-oxadiazole core, including one-pot reactions with coupling agents or oxidative cyclizations, the chosen two-step approach offers superior control and scalability.[3][4]
Why this strategy was chosen for scale-up:
-
Process Control & Safety: Separating the synthesis into two distinct steps—cyclization and hydrolysis—allows for precise control over reaction parameters and thermal management at each stage. The primary cyclization is performed under mild, room temperature conditions, minimizing the risk of thermal runaways.[5]
-
Reagent Cost and Availability: The starting materials, acetamidoxime and diethyl oxalate, are commercially available and cost-effective, which is a critical consideration for large-scale production.
-
Work-up and Purification: This route avoids the use of complex coupling agents which can introduce byproducts (e.g., dicyclohexylurea) that complicate purification on a large scale. The intermediate ester and the final product can be isolated through straightforward extraction and crystallization procedures, yielding high-purity material.
-
Robustness and Reliability: The condensation of amidoximes with esters in a base/DMSO medium is a well-established and high-yielding transformation, ensuring process reliability and reproducibility.[5]
Overall Synthetic Scheme
The synthesis proceeds in two main stages as depicted below: (1) Formation of the ethyl ester intermediate via base-catalyzed cyclocondensation, and (2) Saponification of the ester to yield the final carboxylic acid product.
Figure 1: Two-step synthetic route to the target compound.
Part 1: Synthesis of Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate
This initial step involves the formation of the 1,2,4-oxadiazole ring. The reaction proceeds via nucleophilic attack of the acetamidoxime onto one of the ester carbonyls of diethyl oxalate, followed by an intramolecular cyclization and dehydration.
Proposed Reaction Mechanism
The mechanism involves the base-promoted O-acylation of the amidoxime, followed by an intramolecular cyclodehydration to form the stable 1,2,4-oxadiazole ring.[5]
Figure 2: Simplified mechanism for the cyclocondensation step.
Detailed Experimental Protocol (Lab Scale: 10g)
-
Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with acetamidoxime (10.0 g, 135 mmol, 1.0 equiv.) and dimethyl sulfoxide (DMSO, 150 mL).
-
Base Addition: Stir the mixture at room temperature (20-25 °C) until all solids dissolve. Add powdered sodium hydroxide (6.48 g, 162 mmol, 1.2 equiv.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 30 °C.
-
Substrate Addition: To the resulting suspension, add diethyl oxalate (21.6 g, 148 mmol, 1.1 equiv.) dropwise via an addition funnel over 30 minutes. A mild exotherm may be observed; maintain the temperature below 35 °C using a water bath if necessary.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until consumption of the starting amidoxime is complete.
-
Quench and Extraction: Once complete, carefully pour the reaction mixture into ice-cold water (500 mL). Extract the aqueous phase with ethyl acetate (3 x 200 mL).
-
Washing: Combine the organic layers and wash with water (2 x 150 mL) followed by brine (1 x 150 mL) to remove residual DMSO and salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or low-melting solid.
-
Purification: The crude product can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate.
Part 2: Hydrolysis to this compound
The second step is a standard saponification of the ethyl ester to the corresponding carboxylic acid, followed by an acidic workup to precipitate the final product.
Detailed Experimental Protocol (Lab Scale)
-
Reactor Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude or purified ester from Part 1 (assuming ~20 g, ~117 mmol, 1.0 equiv.) in a mixture of tetrahydrofuran (THF, 100 mL) and water (100 mL).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (7.36 g, 175 mmol, 1.5 equiv.) to the solution.
-
Reaction: Heat the mixture to 50 °C and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting ester.
-
Work-up: After cooling to room temperature, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (100 mL).
-
Washing: Wash the aqueous layer with methyl tert-butyl ether (MTBE) (2 x 100 mL) to remove any unreacted ester or non-polar impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid (~15-20 mL). A white precipitate will form.
-
Isolation: Stir the cold slurry for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Drying: Wash the filter cake with cold deionized water (2 x 50 mL) and dry under vacuum at 40-50 °C to a constant weight to yield the final product, this compound.
Process Parameters and Scale-Up Considerations
Scaling this synthesis requires careful attention to key process parameters to ensure safety, efficiency, and product quality.
| Parameter | Step 1: Cyclization | Step 2: Hydrolysis | Rationale & Scale-Up Notes |
| Stoichiometry | Amidoxime (1.0), Diethyl Oxalate (1.1), NaOH (1.2) | Ester (1.0), LiOH·H₂O (1.5) | A slight excess of the electrophile and base ensures complete conversion. Excess base in Step 2 drives hydrolysis to completion. |
| Solvent | DMSO | THF / Water | DMSO is an excellent solvent for this condensation.[5] On scale-up, ensure efficient extraction to remove it. THF is used to aid solubility of the ester. |
| Temperature | 20 - 35 °C | 50 °C | The cyclization is mildly exothermic; monitor addition rates to control temperature. The hydrolysis is performed at a moderate temperature to ensure a reasonable reaction rate. |
| Reaction Time | 4 - 6 hours | 2 - 4 hours | Monitor by in-process controls (e.g., LC-MS) to determine the optimal endpoint and avoid side reactions or degradation. |
| Expected Yield | 85 - 95% | > 95% | Yields are typically high for both steps. |
| Purity (LC-MS) | > 98% (after purification) | > 99% | High purity is achievable with the described workup and isolation procedures. |
Safety Considerations for Scale-Up:
-
Thermal Hazard: The initial addition of NaOH and diethyl oxalate in Step 1 can be exothermic. On a large scale, use a jacketed reactor with controlled cooling and ensure slow, subsurface addition of reagents.
-
Reagent Handling: Sodium hydroxide and hydrochloric acid are corrosive. Use appropriate personal protective equipment (PPE).
-
Off-gassing: The reaction is not expected to produce significant off-gassing, but should be performed in a well-ventilated area or fume hood.
Overall Process Workflow for Manufacturing
The following diagram illustrates a logical workflow for the scaled-up production of the target compound.
Figure 3: Scaled-up manufacturing process flow diagram.
References
-
Poreba, M., & Drag, M. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(5), 5406. [Link]
-
Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic & Biomolecular Chemistry, 7(21), 4337-4348. [Link]
-
Wuts, P. G., et al. (2008). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Letters, 10(9), 1879-1882. [Link]
-
Boyarskiy, V. P., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7564. [Link]
-
Grygorenko, O. O., et al. (2016). Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Combinatorial Science, 18(9), 547-555. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]
-
Lindsley, C. W., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(20), 4447-4450. [Link]
-
da Silva, A. C. S., et al. (2016). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. Visão Acadêmica, 16(2). [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]
-
Poreba, M., & Drag, M. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International journal of molecular sciences, 24(6), 5406. [Link]
-
Anish, C., et al. (2013). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 4(10), 3746-3755. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid
Prepared by the Senior Application Scientist Desk
This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid. This valuable heterocyclic compound serves as a crucial building block and a bioisosteric replacement for carboxylic acids in drug discovery. However, its synthesis can present challenges related to yield and purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance your synthetic success.
I. Overview of the Synthetic Challenge
The most prevalent and adaptable route to a 3,5-disubstituted 1,2,4-oxadiazole involves the coupling of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration reaction.[1] For the target molecule, this translates to a three-stage process starting from acetamidoxime and an oxalic acid derivative, typically an ester, to facilitate handling and purification before final hydrolysis.
Each stage presents unique challenges that can impact the overall yield. The key to a successful synthesis lies in understanding the reaction mechanism, controlling critical parameters, and mitigating the formation of common side products.
General Synthetic Workflow
The diagram below outlines the standard synthetic pathway. Subsequent sections will address specific issues that may arise at each transformation.
Caption: General three-stage synthesis of the target compound.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable solutions.
Q1: My overall yield is very low. Where should I start my optimization efforts?
Low overall yield is typically due to incomplete conversion or side reactions in the acylation or cyclodehydration stages. The cyclodehydration (Stage 2) is often the most critical point of failure.
-
Primary Cause: Inefficient cyclodehydration of the O-acylamidoxime intermediate is a frequent issue.[2] This intermediate can be prone to hydrolysis, especially if reaction conditions are not anhydrous or if the reaction is prolonged at high temperatures in the presence of nucleophiles.[3]
-
Secondary Cause: Incomplete acylation in Stage 1. If the acetamidoxime is not fully converted to the O-acyl intermediate, it will not proceed to the cyclization step, reducing the potential yield.
-
Recommended Action Plan:
-
Isolate and Verify the Intermediate: After Stage 1, perform a workup and analyze the crude product by ¹H NMR or LC-MS to confirm the formation and purity of the O-acyl acetamidoxime. This validates the first step before proceeding.
-
Optimize Cyclodehydration: This is the highest impact area. Focus on temperature, solvent, and reaction time. High temperatures (90-150 °C) are often required for thermal cyclization.[3][4] Microwave heating can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[5]
-
Ensure Anhydrous Conditions: Moisture can promote the hydrolysis of the intermediate. Use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Q2: The cyclodehydration step is sluggish and gives a complex mixture. How can I drive it to completion cleanly?
A sluggish reaction that produces multiple byproducts points towards suboptimal reaction conditions that fail to favor the desired intramolecular cyclization pathway.
-
Causality: The thermal energy supplied is insufficient to overcome the activation barrier for cyclization, or competing decomposition/hydrolysis pathways are occurring. The choice of solvent and base (if any) is critical.
-
Solutions & Optimization Parameters:
-
Thermal Conditions: For traditional heating, ensure the temperature is high enough. Switching from a solvent like acetonitrile (reflux ~82°C) to a higher boiling one like toluene (~111°C) or DMA (~165°C) can provide the necessary thermal energy.[4]
-
Catalysis/Promoters: While thermal cyclization is common, some systems benefit from a base or catalyst. For related syntheses, bases like DBU or DIPEA have been used.[4] In some one-pot procedures, a superbase medium like NaOH/DMSO is effective at room temperature for both acylation and cyclization.[6][7]
-
Microwave Irradiation: This is a highly effective method. It can often drive the reaction to completion in minutes compared to hours of conventional heating, minimizing the time for side reactions to occur.[5]
-
| Parameter | Conventional Heating | Microwave Heating | Rationale & Reference |
| Solvent | Toluene, Acetonitrile, DMA, DMF | DMA, DMF | High-boiling, polar aprotic solvents are ideal for solvating intermediates and achieving high temperatures.[4][8] |
| Temperature | 70 - 150 °C | 100 - 160 °C | Sufficient thermal energy is required for the dehydration and ring-closing steps.[3][4] |
| Time | 4 - 24 hours | 10 - 30 minutes | Microwave heating significantly accelerates the reaction, often leading to cleaner product profiles.[5] |
| Typical Yields | 60 - 85% | 70 - 90% | Improved yields are often observed due to reduced reaction times and fewer side products.[5] |
Q3: I am seeing a significant amount of starting acetamidoxime in my crude product after the reaction. What is happening?
The reappearance of the starting amidoxime is a clear indicator of the cleavage of the O-acyl intermediate.
-
Mechanism of Failure: The O-acylamidoxime intermediate is susceptible to hydrolysis, which cleaves the ester-like bond and reverts the material to acetamidoxime and an oxalate salt/ester.[2][3] This is particularly problematic if the cyclization conditions are too harsh (e.g., strong aqueous base) or if there is significant water in the reaction medium.
-
Preventative Measures:
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are dry. If a base like triethylamine is used, ensure it is freshly distilled or from a sealed bottle.
-
pH Control: If a buffer system is employed (less common for this specific synthesis but possible), the pH must be carefully optimized. For some DNA-conjugated oxadiazole syntheses, a pH 9.5 borate buffer was found to be optimal to favor cyclization over hydrolysis.[3]
-
One-Pot vs. Two-Step: Consider a one-pot protocol where the intermediate is not isolated. Reacting acetamidoxime with ethyl oxalyl chloride and then directly heating the mixture can sometimes be more efficient and prevent intermediate decomposition during a separate workup and purification.
-
Q4: The final hydrolysis of the ethyl ester is incomplete or leads to decomposition. What are the ideal conditions?
Hydrolysis of the ethyl ester to the final carboxylic acid is the last step and requires careful control to avoid cleaving the 1,2,4-oxadiazole ring itself.
-
Challenge: The oxadiazole ring, while generally stable, can undergo hydrolytic cleavage under harsh basic or acidic conditions, especially at elevated temperatures.[9]
-
Optimized Hydrolysis Protocol:
-
Reagent: Use a mild base like Lithium Hydroxide (LiOH). It is highly effective for ester hydrolysis at room temperature and is generally less harsh than NaOH or KOH.
-
Solvent System: A mixture of THF and water (e.g., 3:1 or 2:1) is ideal. THF ensures the solubility of the ester, while water is necessary for the hydrolysis reaction.
-
Temperature: Perform the reaction at room temperature (20-25°C). Avoid heating unless the reaction is extremely slow.
-
Monitoring: The most crucial aspect is to monitor the reaction's progress closely using TLC or LC-MS. As soon as the starting material is consumed, proceed immediately with the workup to avoid over-exposure to the basic conditions.
-
Workup: Quench the reaction by acidifying with a dilute acid (e.g., 1N HCl) to pH ~2-3. This protonates the carboxylate, causing the product to precipitate or allowing it to be extracted into an organic solvent like ethyl acetate.
-
III. Frequently Asked Questions (FAQs)
Q: Can I use a different acylating agent instead of ethyl oxalyl chloride?
A: Yes. While ethyl oxalyl chloride is a direct and reactive choice[8], you can start from diethyl oxalate or monoethyl oxalate (oxalic acid monoethyl ester). If starting from the acid, you will need to activate it first using standard peptide coupling agents. Effective systems include:
-
EDC/HOBt: A common, mild coupling system.[4]
-
HBTU/DIEA: Another highly efficient coupling reagent combination.[5]
-
CDI (1,1'-Carbonyldiimidazole): A useful activating agent that can be employed in a one-pot procedure in a NaOH/DMSO medium.[6]
Q: Is a one-pot synthesis from acetamidoxime and the oxalic acid derivative feasible?
A: Yes, one-pot syntheses for 1,2,4-oxadiazoles are well-documented and can improve efficiency by avoiding the isolation of the O-acyl intermediate.[7][10] A general approach would be to perform the initial acylation at a low temperature (e.g., 0°C) in a suitable solvent like acetonitrile, and upon completion, directly heat the reaction mixture to reflux to induce cyclodehydration.[8]
Q: My final product is an oil/gummy solid and difficult to crystallize. What purification strategy do you recommend?
A: Since the target compound is a carboxylic acid, an acid-base extraction is the most effective purification method to remove neutral or basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will move to the aqueous layer as its sodium salt.
-
Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer with cold 1N HCl to a pH of 2-3 while stirring in an ice bath.
-
The pure product should precipitate as a solid. If it oils out, try extracting the acidified aqueous layer with ethyl acetate or dichloromethane, dry the organic phase, and evaporate the solvent. The resulting solid or oil can then be subjected to column chromatography if necessary.[11]
IV. Detailed Experimental Protocol: Optimized Two-Step Synthesis
This protocol describes an optimized, reliable procedure for the synthesis of this compound.
Workflow Logic
Caption: Step-wise logic for the optimized synthesis protocol.
Stage 1 & 2: Synthesis of Ethyl 3-Methyl-1,2,4-oxadiazole-5-carboxylate[8]
-
Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, add acetamidoxime (1.0 eq), triethylamine (1.5 eq), and anhydrous acetonitrile (approx. 8 mL per mmol of amidoxime).
-
Acylation: Cool the stirred suspension to 0°C in an ice bath. Add a solution of ethyl oxalyl chloride (1.2 eq) in anhydrous acetonitrile dropwise via the dropping funnel, maintaining the internal temperature below 5°C.
-
Stirring: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cyclodehydration: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 82°C). Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude ester by flash column chromatography on silica gel (eluting with a gradient of petroleum ether:ethyl acetate, e.g., 30:1 to 10:1).
Stage 3: Hydrolysis to this compound
-
Setup: Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until all the starting ester is consumed (typically 2-4 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove most of the THF. Dilute the remaining aqueous solution with water and wash with a small amount of ethyl acetate to remove any non-acidic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly add 1N HCl with stirring until the pH is ~2. A white precipitate of the final product should form.
-
Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield the pure this compound.
V. References
-
Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles. ResearchGate. Available from: [Link]
-
Optimization of the flow synthesis of 1,2,4-oxadiazoles. ResearchGate. Available from: [Link]
-
Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Institutes of Health (NIH). Available from: [Link]
-
Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. ACS Publications. Available from: [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. ACS Publications. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. Available from: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available from: [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Available from: [Link]
-
SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. Google Patents. Available from:
-
Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. Available from: [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health (NIH). Available from: [Link]
-
Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Physics: Conference Series. Available from: [Link]
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. National Institutes of Health (NIH). Available from: [Link]
-
Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. Available from: [Link]
-
1,2,4-Oxadiazoles. ResearchGate. Available from: [Link]
-
Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. National Institutes of Health (NIH). Available from: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central (PMC). Available from: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available from: [Link]
-
(A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87;... ResearchGate. Available from: [Link]
-
N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. MDPI. Available from: [Link]
-
PREPARATION OF 4-(PYRROLIDINE-1-CARBONYL)-2-(4-FLUOROPHENYL)INDOLE. Organic Syntheses. Available from: [Link]
-
SYNTHESIS OF 1,2,4-OXADIAZOLES (A REVIEW). ResearchGate. Available from: [Link]
-
Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield? ResearchGate. Available from: [Link]
-
Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. National Institutes of Health (NIH). Available from: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed Central (PMC). Available from: [Link]
-
Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Semantic Scholar. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(4-methylphenyl)-1,2,4-Oxadiazole-5-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ipbcams.ac.cn [ipbcams.ac.cn]
Technical Support Center: Purification of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid
From the desk of a Senior Application Scientist
Welcome to the technical support center for 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable heterocyclic building block. The unique combination of a relatively acidic carboxylic acid (predicted pKa ≈ 1.80) and the polar 1,2,4-oxadiazole ring presents specific challenges that can hinder the isolation of high-purity material.[1]
This document moves beyond standard protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context. We will address common issues in a direct question-and-answer format, providing both field-proven solutions and the scientific rationale behind them.
Troubleshooting Guide: Common Purification Hurdles
This section addresses the most frequently encountered problems during the purification of this compound.
Q1: My crude product after synthesis is a sticky oil or an amorphous, impure solid. Standard precipitation with water gives poor results. What's happening and what is a more robust initial workup?
Answer: This is a classic issue stemming from several potential sources: residual high-boiling solvents (like DMF or DMSO), incomplete cyclization of the O-acylamidoxime intermediate, or the presence of highly polar, non-crystalline byproducts. A simple water precipitation is often insufficient to remove these.
The core of the problem is that your target compound is both polar and acidic. A more effective strategy involves a liquid-liquid extraction that leverages the pH-dependent solubility of the carboxylic acid.
Causality: By adjusting the pH of the aqueous phase, you can selectively move your desired compound between the aqueous and organic layers, leaving many impurities behind. At a low pH (<1), the carboxylic acid is fully protonated and non-ionic, rendering it more soluble in organic solvents like ethyl acetate. Conversely, at a neutral or basic pH, it deprotonates to the carboxylate salt, which is highly water-soluble.
Here is a self-validating protocol for an optimized workup:
Protocol 1: Optimized Acid-Base Extraction Workflow
-
Solvent Removal: If your reaction was performed in a high-boiling solvent (e.g., DMF, DMSO), first dilute the reaction mixture with a large volume of water and extract with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). This partitions your product and organic-soluble impurities into the organic layer, leaving the bulk of the high-boiling solvent in the aqueous phase.
-
Initial Wash: Wash the combined organic layers with brine to remove residual water-soluble materials.
-
Base Extraction: Extract the organic layer with a mild base, such as 1M sodium bicarbonate (NaHCO₃) solution. Your acidic product will deprotonate and move into the aqueous layer, while non-acidic impurities (e.g., unreacted starting materials without an acidic group) will remain in the organic layer.
-
Back-Wash (Optional but Recommended): Wash the basic aqueous layer with fresh EtOAc or DCM to remove any trapped neutral impurities.
-
Acidification & Re-extraction: Cool the basic aqueous layer in an ice bath and slowly acidify with 1M or 2M HCl until the pH is ~1-2 (verify with pH paper). Your product will precipitate or become a suspension.
-
Final Extraction: Extract the acidified aqueous layer multiple times with EtOAc or DCM. Your protonated, neutral product will now move back into the organic layer.
-
Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude, but significantly cleaner, product.
Q2: I'm having difficulty purifying my product by flash column chromatography. It streaks severely on the silica gel, resulting in poor separation and low recovery. How can I resolve this?
Answer: This is the most common challenge and is a direct consequence of the compound's acidity. Standard silica gel is slightly acidic, but the free silanol groups (Si-OH) on its surface can still interact strongly with your highly acidic product via hydrogen bonding or deprotonation-reprotonation equilibria. This causes the compound to "stick" to the stationary phase, leading to the observed streaking (tailing).
Causality: To achieve clean elution, you must suppress the ionization of your carboxylic acid on the column. This is accomplished by adding a small amount of a volatile acid to your mobile phase. The acid maintains a low pH environment, ensuring your compound remains in its neutral, protonated form, thereby minimizing strong interactions with the silica surface.
Protocol 2: Flash Column Chromatography with Acid-Modified Eluent
-
TLC Analysis: First, determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).
-
Eluent Modification: Once you find a solvent ratio that gives your product an Rf value of approximately 0.2-0.4, modify this eluent by adding 0.5% to 1% acetic acid. For example, if your eluent is 50:50 Hexanes:EtOAc, a 100 mL batch would be 50 mL Hexanes, 49.5 mL EtOAc, and 0.5 mL glacial acetic acid.
-
Re-run TLC: Run a new TLC plate using this acid-modified eluent. You should observe a much more compact, less streaky spot.
-
Column Preparation: Prepare your silica gel slurry using the non-polar component of your mobile phase (e.g., hexanes). Pack the column and equilibrate with several column volumes of the full, acid-modified eluent.
-
Loading & Elution: Load your sample (dissolved in a minimal amount of the eluent or DCM) and elute with the acid-modified mobile phase. The acetic acid is volatile and will be removed during solvent evaporation.
-
Monitoring: Monitor the fractions by TLC, visualizing with UV light.[2]
Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy for this compound.
Caption: Decision workflow for purification strategy.
Q3: My NMR analysis shows persistent impurities even after chromatography. What are the likely culprits and how can I remove them?
Answer: If standard chromatography fails to remove impurities, they are likely structurally similar to your product, possessing a similar polarity and acidic group. The most common synthesis-related impurities are listed below.
Table 1: Common Impurities and Removal Strategies
| Impurity Name | Structure | Probable Cause | Identification (¹H NMR) | Removal Strategy |
| Acetamidoxime | CH₃C(=NOH)NH₂ | Unreacted starting material from a common synthesis route.[3] | Singlet around 2.0 ppm (CH₃), broad singlets for NH₂ and OH. | Highly polar. Should be removed by the acid-base workup (Protocol 1). If it persists, it indicates an inefficient extraction. |
| O-Acyl Amidoxime Intermediate | Varies | Incomplete thermal or base-catalyzed cyclization.[3] | Signals will resemble a combination of both starting materials. | This intermediate is less polar than the final acid. Careful chromatography may separate it. Alternatively, resubmitting the impure mixture to the cyclization conditions (e.g., heating in a high-boiling solvent) can drive the reaction to completion. |
| Unreacted Acylating Agent | Varies | Excess reagent used in the acylation step. | Depends on the specific agent used. | If it's an acid chloride, it will have been quenched to the corresponding carboxylic acid during workup. If this acid byproduct is the issue, careful recrystallization from a selective solvent system is the best approach. |
Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of this compound that I should be aware of? A: Key properties include its strong acidity (pKa ≈ 1.80), high polarity, and potential for strong hydrogen bonding.[1] This combination makes it highly soluble in polar protic solvents (like methanol, water) but less soluble in non-polar solvents (like hexanes). Its high melting/boiling point suggests it is a stable solid at room temperature.[1]
Q: What is the best way to assess the purity of my final product? A: A combination of techniques is recommended for a comprehensive assessment.
-
¹H NMR: To confirm the structure and identify any proton-bearing impurities.
-
¹³C NMR: To confirm the carbon skeleton.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To obtain an accurate mass and a purity percentage based on UV absorption.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Q: Are there any stability concerns during purification and storage? A: The 1,2,4-oxadiazole ring is generally considered one of the more stable oxadiazole isomers.[4] The primary concern would be potential decarboxylation at very high temperatures, though this is unlikely under standard purification conditions. For long-term storage, keep the compound in a cool, dry, and dark place.
Q: Is reverse-phase chromatography a viable option for purification? A: Yes, absolutely. Reverse-phase (e.g., C18) chromatography can be an excellent alternative, especially if issues with silica gel persist. Your acidic compound will elute from a C18 column using a polar mobile phase, typically a gradient of water and acetonitrile or methanol, often with a small amount of acid (like 0.1% trifluoroacetic acid or formic acid) to ensure sharp peaks.
Detailed Experimental Protocols
Protocol 3: Recrystallization Solvent Screening and Procedure
Recrystallization is ideal for removing small amounts of impurities from a solid product. The key is finding a solvent that dissolves the compound when hot but not when cold.
-
Solvent Screening (Microscale):
-
Place a few milligrams of your crude product into several small test tubes.
-
Add a few drops of a single solvent to each tube (see table below for suggestions).
-
Observe solubility at room temperature. A good candidate will show poor solubility.
-
Heat the tubes that showed poor solubility. If the compound dissolves completely upon heating, it is a promising solvent.
-
Allow the promising tubes to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a suitable solvent.
-
If no single solvent works, try a binary solvent system (e.g., dissolve in a good solvent like methanol, then add a poor solvent like water dropwise until cloudy, then heat to clarify).
-
-
Recrystallization Procedure (Macroscale):
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can cause impurities to crash out with the product.
-
Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Table 2: Suggested Solvents for Screening
| Solvent Class | Examples | Polarity | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Likely to be a "good" solvent (high solubility). |
| Esters | Ethyl Acetate | Medium | Good starting point for single or binary systems. |
| Hydrocarbons | Hexanes, Toluene | Low | Likely to be a "poor" solvent (low solubility). Good as an anti-solvent. |
| Aqueous | Water | Very High | May work, especially if the compound is slightly impure. |
| Ketones | Acetone | High | Another potential "good" solvent. |
Troubleshooting Column Chromatography Logic
Caption: Logic for troubleshooting streaking on silica gel.
References
Sources
Technical Support Center: Troubleshooting Side Reactions in 1,2,4-Oxadiazole Synthesis
Welcome to the Technical Support Center for 1,2,4-Oxadiazole Synthesis. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the synthesis of this privileged heterocyclic motif. This guide is structured to provide not just solutions, but a foundational understanding of the mechanistic pathways that lead to common side reactions, enabling you to proactively design more robust synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles?
The two most widely employed methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles are the acylation of amidoximes followed by cyclodehydration, and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[1] The amidoxime route is often favored due to the broad commercial availability of carboxylic acids and the relative ease of converting nitriles to amidoximes.[2]
Q2: I'm observing a significant amount of a byproduct with the mass of my amidoxime starting material. What could this be?
This is a common issue and most likely points to the dehydration of your amidoxime starting material back to the corresponding nitrile.[3] This can be exacerbated by the very conditions intended to promote the final cyclodehydration step of the O-acylamidoxime intermediate.
Q3: My reaction to form the O-acylamidoxime intermediate using EDC is low-yielding and produces a significant amount of an insoluble byproduct. What is happening?
When using carbodiimide coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), a common side reaction is the formation of an N-acylurea.[1][4] This occurs when the highly reactive O-acylisourea intermediate rearranges intramolecularly before it can be intercepted by the amidoxime.[1] The resulting N-acylurea is unreactive and often insoluble, complicating purification and reducing the yield.[1]
Q4: I am attempting a 1,3-dipolar cycloaddition to form a 1,2,4-oxadiazole, but my primary product is a dimer of the nitrile oxide. How can I prevent this?
Nitrile oxide dimerization to form a furoxan (1,2,5-oxadiazole-2-oxide) is a very common and often kinetically favored side reaction in 1,3-dipolar cycloadditions.[5][6][7] This occurs when two molecules of the nitrile oxide react with each other faster than the nitrile oxide reacts with your intended nitrile dipolarophile.[8]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for the most prevalent side reactions encountered in 1,2,4-oxadiazole synthesis.
Issue 1: Low Yield Due to Cleavage of the O-Acylamidoxime Intermediate
Symptom: Your reaction stalls at the O-acylamidoxime stage, and upon workup or with extended heating, you observe the formation of the starting amidoxime and the corresponding carboxylic acid. This indicates the cleavage of the O-acylamidoxime intermediate.[6]
Causality: The O-acylamidoxime can be susceptible to hydrolysis, particularly under prolonged heating in the presence of water or other protic species.[6] This side reaction competes with the desired intramolecular cyclodehydration to the 1,2,4-oxadiazole.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: The cyclodehydration step is sensitive to moisture. Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Temperature and Time: Minimize the reaction time and temperature required for cyclization. High temperatures and prolonged heating can promote the cleavage of the O-acylamidoxime.[6] Consider the use of microwave irradiation, which can significantly shorten reaction times.[9]
-
Choice of Cyclization Reagent:
-
Thermal Cyclization: If performing a purely thermal cyclization, use high-boiling anhydrous solvents like toluene or xylene and remove water azeotropically.
-
Base-Mediated Cyclization: Strong, non-nucleophilic bases are effective. Tetrabutylammonium fluoride (TBAF) in anhydrous THF is a common choice for room-temperature cyclization.[10] Superbase systems like NaOH/DMSO or KOH/DMSO can also effect cyclization at ambient temperatures.[11][12]
-
Data-Driven Insights: Effect of Cyclization Conditions
| Condition | Temperature | Typical Reaction Time | Key Considerations |
| Thermal (Toluene) | Reflux (~110 °C) | 12-24 h | Anhydrous conditions are critical. |
| TBAF/THF | Room Temperature | 1-16 h | TBAF is a strong base in dry THF.[10] |
| NaOH/DMSO | Room Temperature | 10-20 min | Superbase system, very rapid.[11] |
| Microwave | 150 °C | 10-30 min | Can significantly improve yields and reduce side reactions.[13] |
Issue 2: Formation of N-Acylurea During Carbodiimide Coupling
Symptom: When using a carbodiimide coupling agent (e.g., EDC, DCC) to form the O-acylamidoxime, a significant amount of an insoluble white precipitate is formed, and the yield of the desired product is low. This precipitate is likely the N-acylurea byproduct.[1]
Causality: Carbodiimides react with carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate can undergo an intramolecular O-to-N acyl transfer to form a stable, unreactive N-acylurea.[1][14] This rearrangement competes with the desired reaction of the O-acylisourea with the amidoxime.
Troubleshooting Protocol:
-
Use of Additives: The most effective way to suppress N-acylurea formation is to use an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure).[1][15] These additives react with the O-acylisourea to form an active ester that is more stable towards rearrangement but still sufficiently reactive to acylate the amidoxime.[1]
-
Order of Addition: Pre-activate the carboxylic acid with the carbodiimide and additive for a short period (e.g., 15-30 minutes) before adding the amidoxime. This allows for the formation of the more stable active ester intermediate.
-
Optimize Temperature: Carbodiimide-mediated couplings are often performed at low temperatures (e.g., 0 °C) to slow down the rate of the N-acylurea rearrangement.[16]
-
Choice of Carbodiimide: The structure of the carbodiimide can influence the rate of N-acylurea formation. For instance, diisopropylcarbodiimide (DIC) has been reported to show less N-acylurea formation than EDC in some cases.[17]
Experimental Protocol: Minimized N-Acylurea Formation
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HOBt (1.1 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the carbodiimide (e.g., EDC.HCl, 1.1 equiv) and stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the amidoxime (1.0 equiv) in the same solvent dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Issue 3: Dimerization of Nitrile Oxide in 1,3-Dipolar Cycloaddition
Symptom: In an attempt to synthesize a 1,2,4-oxadiazole via the cycloaddition of a nitrile oxide and a nitrile, the major product is identified as the furoxan dimer of the nitrile oxide.[5][7]
Causality: The dimerization of nitrile oxides is a second-order reaction, meaning its rate is proportional to the square of the nitrile oxide concentration. The desired cycloaddition is first-order in nitrile oxide. Therefore, at high concentrations of the nitrile oxide, dimerization is significantly favored.[8]
Troubleshooting Protocol:
-
Slow Generation/Addition: The key to suppressing dimerization is to maintain a low concentration of the nitrile oxide at all times. If generating the nitrile oxide in situ (e.g., from an aldoxime or nitroalkane), add the precursor or the activating reagent slowly to the reaction mixture containing a high concentration of the nitrile dipolarophile.[8]
-
High Dilution: Running the reaction at a lower overall concentration will disfavor the bimolecular dimerization reaction more than the desired cycloaddition.[8]
-
Lower Reaction Temperature: Dimerization often has a higher activation energy than the cycloaddition. Performing the reaction at 0 °C or lower can significantly reduce the rate of dimerization while still allowing the desired reaction to proceed.[8]
-
Increase Dipolarophile Concentration: Use a large excess of the nitrile dipolarophile to increase the probability of the desired cycloaddition over dimerization.[8]
Visualizing the Competing Pathways:
Caption: Competing pathways for in situ generated nitrile oxides.
Issue 4: Rearrangement of the 1,2,4-Oxadiazole Ring
Symptom: Your NMR and MS data suggest the formation of an isomer of your target 1,2,4-oxadiazole, or a different heterocyclic system altogether, such as a 1,2,3-triazole or imidazole.
Causality: 3,5-Disubstituted 1,2,4-oxadiazoles can undergo thermal or acid-catalyzed rearrangements. The most notable of these is the Boulton-Katritzky rearrangement (BKR), where a nucleophilic atom in the side chain at the 3-position attacks the N(2) atom of the oxadiazole ring, leading to a new heterocyclic system.
Troubleshooting Protocol:
-
Avoid Acidic Conditions: If a BKR is suspected, ensure that the workup and purification steps are performed under neutral or mildly basic conditions. Avoid strong acids.
-
Control Temperature: The BKR is often a thermal process. If the rearrangement occurs during synthesis, consider if a lower reaction temperature or a different catalytic system for cyclization could be employed.
-
Substrate Design: Be aware of the potential for BKR when designing syntheses of 1,2,4-oxadiazoles with side chains containing nucleophilic atoms (e.g., N, O, S) in a suitable position for intramolecular attack.
Visualizing the Boulton-Katritzky Rearrangement:
Caption: Simplified schematic of the Boulton-Katritzky Rearrangement.
Section 3: References
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - NIH. Available at:
-
Technical Support Center: In Situ Nitrile Oxide Generation and Dimerization Prevention - Benchchem. Available at:
-
Carbodiimides and Additives - Aapptec Peptides. Available at:
-
Technical Support Center: Optimizing Oxadiazole Synthesis - Benchchem. Available at:
-
A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - NIH. Available at:
-
Identifying and minimizing side products in 1,2,4-oxadiazole synthesis - Benchchem. Available at:
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC - NIH. Available at:
-
A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO | Request PDF - ResearchGate. Available at:
-
Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - ChemRxiv. Available at:
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available at:
-
Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Available at:
-
A convenient and mild method for 1,2,4-oxadiazole preparation: Cyclodehydration of O-acylamidoximes in the superbase system MOH/DMSO - Lookchem. Available at:
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - MDPI. Available at:
-
Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC - NIH. Available at:
-
Synthesis of 1,2,4-oxadiazoles (a review) - ResearchGate. Available at:
-
1,3‐Dipolar cycloaddition reaction of nitrile oxides. - ResearchGate. Available at:
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination | American Pharmaceutical Review. Available at:
-
9 - Organic Syntheses Procedure. Available at:
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at:
-
Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release | Organic Letters - ACS Publications. Available at:
-
The Chemistry of Amidoximes and Related Compounds. | Chemical Reviews. Available at:
-
The reaction of amidoximes with carboxylic acids or their esters under high-pressure conditions | Request PDF - ResearchGate. Available at:
-
Coupling Reagents - Aapptec Peptides. Available at:
-
Dehydration of aldoximes and amides into corresponding nitriles - ResearchGate. Available at:
-
Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. Available at:
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - MDPI. Available at:
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - NIH. Available at:
-
How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. Available at:
-
(PDF) Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination - ResearchGate. Available at:
-
Dehydration of amides to give nitriles - Master Organic Chemistry. Available at:
-
Room-temperature cyclization of O–acylamidoximes under TBAF catalysis. - ResearchGate. Available at:
-
Dehydration of Amides to Nitriles: A Review - ResearchGate. Available at:
-
The thermal decomposition of azodicarbonamide (1,1′-azobisformamide) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at:
-
Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability - PMC. Available at:
Sources
- 1. peptide.com [peptide.com]
- 2. hepatochem.com [hepatochem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. lookchem.com [lookchem.com]
- 13. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid
Welcome to the technical support guide for the synthesis and optimization of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. The 1,2,4-oxadiazole ring is a valued bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties, making its efficient synthesis crucial for medicinal chemistry programs.[1] This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance your experimental success.
Troubleshooting Guide: A-Q&A Approach
This section directly addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Core Synthesis & Low Yield Issues
Question: My overall yield for the synthesis of this compound is consistently low. What are the primary factors I should investigate?
Answer: Low yield in this synthesis typically stems from one of three areas: suboptimal formation of the O-acyl amidoxime intermediate, inefficient cyclization, or product degradation/loss during workup. The most established route involves the condensation of an amidoxime with an activated carboxylic acid derivative.[2][3] For your target molecule, this is the reaction between acetamidoxime and an activated form of a C2-dicarbonyl synthon (e.g., ethyl chlorooxoacetate, oxalyl chloride, or diethyl oxalate).
Let's break down the critical points to optimize:
-
Quality and Stability of Acetamidoxime: Acetamidoxime can be unstable. Ensure it is pure and dry before use. Degradation of this starting material is a common, yet often overlooked, cause of low yields.
-
Choice of Acylating Agent & Reaction Conditions: The reaction of an amidoxime with a highly reactive acylating agent like an acyl chloride is often rapid but can lead to side reactions if not controlled. The key is the formation of the O-acyl amidoxime intermediate, which then undergoes thermal or base-catalyzed cyclodehydration to form the 1,2,4-oxadiazole ring.
-
Acyl Chlorides (e.g., Ethyl Chlorooxoacetate): This is a highly effective method. The reaction is typically run at low temperatures (0 °C to room temperature) in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[2] Running the reaction at elevated temperatures can promote N-acylation and other side products.
-
Carboxylic Acids (with Coupling Agents): Using a stable dicarboxylic acid monoester (e.g., oxalic acid monoethyl ester) with a peptide coupling agent (like HATU, HBTU, or EDC) offers a milder, one-pot alternative.[4][5] This avoids the handling of sensitive acyl chlorides.
-
-
Cyclization Step: The cyclization of the O-acyl amidoxime intermediate is the crucial ring-forming step. This is typically achieved by heating the reaction mixture after the initial acylation is complete. The optimal temperature and time depend on the solvent and substrate. Insufficient heating will result in incomplete conversion, while excessive heat can cause decomposition. A common temperature range is 80-120 °C.
-
Solvent Choice: Anhydrous aprotic solvents such as Dioxane, THF, or DMF are generally preferred to prevent hydrolysis of the activated carboxylate species and the intermediate.
Impurity Profile & Side Reactions
Question: I am observing several impurities alongside my desired product. What are the likely byproducts and how can I minimize their formation?
Answer: Impurity generation is common and understanding the potential side reactions is key to suppression.
-
Uncyclized O-acyl Amidoxime: If the cyclization (dehydration) step is incomplete, you will retain this intermediate. This is often addressed by increasing the reaction temperature or extending the reaction time during the cyclization phase.
-
N-Acylated Amidoxime: Amidoximes have two nucleophilic sites (N and O). While O-acylation is desired for productive cyclization, competitive N-acylation can occur, especially with highly reactive acylating agents at higher temperatures. This N-acylated species does not typically cyclize to the 1,2,4-oxadiazole. To minimize this, perform the acylation at a lower temperature (e.g., 0 °C).
-
Amidoxime Dimerization/Dehydration: In the presence of strong acids or high heat, the starting acetamidoxime can dehydrate to acetonitrile or undergo self-condensation. Ensure your reaction conditions are not overly harsh before the acylating agent is introduced.
-
Hydrolysis of Ester: The final step is often the hydrolysis of the ester (e.g., 3-Methyl-1,2,4-oxadiazole-5-carboxylate) to the target carboxylic acid. Incomplete hydrolysis will leave the ester as an impurity. Ensure sufficient base (e.g., LiOH, NaOH) and reaction time are used for this final saponification step.
Minimization Strategy:
-
Control Temperature: Add the acylating agent slowly at 0 °C.
-
Monitor Reaction: Use TLC or LC-MS to track the consumption of the starting material and the formation of the intermediate before proceeding with the cyclization heating step.
-
Purification: The final carboxylic acid product can often be purified by adjusting the pH of the aqueous solution to its isoelectric point to induce precipitation, followed by filtration. Recrystallization from a suitable solvent system (e.g., Ethanol/Water, Acetonitrile) is also highly effective.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, scalable synthetic route to this compound?
The most common and generally reliable method is a two-step, one-pot procedure starting from acetamidoxime and an ethyl chlorooxoacetate. This involves the initial low-temperature acylation in the presence of a base like pyridine, followed by thermal cyclization and subsequent saponification of the resulting ethyl ester. This route avoids the direct use of highly toxic and difficult-to-handle oxalic acid derivatives.
Q2: How stable is the 1,2,4-oxadiazole ring to subsequent chemical transformations, such as amide coupling?
The 1,2,4-oxadiazole ring is generally robust and stable to many standard reaction conditions, including those used for amide coupling (e.g., HATU, EDC/HOBt, or conversion to the acyl chloride).[4][5] It is considered a stable bioisostere for esters and amides precisely because of this chemical resilience. However, it can be sensitive to strong reducing agents or harsh acidic/basic conditions at very high temperatures, which can lead to ring cleavage.
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes. While the target molecule itself is generally stable, some small molecule nitrogen-rich heterocycles can be energetic and have the potential to decompose exothermically, especially on a large scale or upon heating.[6] It is crucial to:
-
Conduct a safety assessment before scaling up.
-
Use a blast shield and appropriate personal protective equipment (PPE).
-
Ensure controlled heating and avoid isolated, solvent-free intermediates where possible.
-
Oxalyl chloride and thionyl chloride are corrosive and react violently with water; they must be handled in a fume hood.
Data & Protocols
Table 1: Comparison of Reaction Conditions for Oxadiazole Formation
| Acylating Agent | Coupling/Base | Solvent | Temp (°C) | Typical Yield (%) | Advantages & Disadvantages |
| Ethyl Chlorooxoacetate | Pyridine | Dioxane | 0 → 100 | 70-85% | Pro: High reactivity, reliable. Con: Reagent is moisture-sensitive. |
| Oxalic Acid Monoester | EDC, HOBt | DMF | 25 → 110 | 65-80% | Pro: Milder, avoids acyl chloride. Con: Requires coupling agents. |
| Diethyl Oxalate | NaH | THF | 25 → 80 | 50-70% | Pro: Readily available reagents. Con: Strong base required, may have lower yield. |
| Dicarboxylic Anhydride | NaOH/DMSO | DMSO | 25 | 60-90% | Pro: One-pot, good for carboxylic functionality. Con: DMSO workup can be challenging.[7] |
Primary Synthesis Pathway
Detailed Experimental Protocol
Synthesis of Ethyl 3-Methyl-1,2,4-oxadiazole-5-carboxylate and subsequent hydrolysis
-
Acylation: To a dry, three-necked flask under a nitrogen atmosphere, add acetamidoxime (1.0 eq) and anhydrous dioxane (approx. 0.5 M). Cool the resulting suspension to 0 °C in an ice bath. Add anhydrous pyridine (1.1 eq) followed by the dropwise addition of ethyl chlorooxoacetate (1.05 eq) over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Intermediate Formation: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the formation of the O-acyl intermediate by TLC or LC-MS until the acetamidoxime is consumed.
-
Cyclization: Heat the reaction mixture to reflux (approx. 100-105 °C) for 4-6 hours. The reaction should become a clear solution. Monitor the cyclization by TLC or LC-MS for the disappearance of the intermediate and the formation of the oxadiazole ester.
-
Workup & Isolation of Ester: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ethyl ester, which can be purified by column chromatography or used directly in the next step.
-
Hydrolysis: Dissolve the crude ester in a mixture of THF and water (e.g., 3:1 ratio). Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir at room temperature for 2-5 hours until the saponification is complete (monitored by TLC/LC-MS).
-
Final Product Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Cool the aqueous layer to 0 °C and acidify slowly with 2M HCl to pH 2-3. The white precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.
References
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate.[Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.[Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health (NIH).[Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal.[Link]
- SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. ResearchGate.[Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications.[Link]
-
Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. SpringerLink.[Link]
-
Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. ACS Publications.[Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. National Institutes of Health (PMC).[Link]
-
Amide Synthesis. Fisher Scientific.[Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. ResearchGate.[Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. ResearchGate.[Link]
-
Amide formation from carboxylic acid derivatives. Khan Academy.[Link]
Sources
Technical Support Center: 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid
Welcome to the technical support center for 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. My aim is to equip you with the necessary knowledge to anticipate and mitigate potential stability issues in your experiments, ensuring the integrity and reproducibility of your results.
Introduction to the Stability Profile
The 1,2,4-oxadiazole ring is often employed in medicinal chemistry as a bioisosteric replacement for ester and amide functionalities, valued for its generally enhanced hydrolytic stability.[1][2] However, like all heterocycles, it possesses specific vulnerabilities. The stability of this compound is primarily influenced by pH, and to a lesser extent, by temperature and the presence of strong nucleophiles. Understanding these factors is critical for its successful application.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in solution?
A1: The primary degradation pathway is pH-dependent hydrolysis of the 1,2,4-oxadiazole ring. The compound exhibits its maximum stability in a pH range of 3-5.[3][4] Outside of this range, both acidic and basic conditions can promote ring opening.
Q2: How does the 1,2,4-oxadiazole ring open under acidic or basic conditions?
A2: The mechanism of degradation is distinct in acidic and basic media.
-
Under acidic conditions (pH < 3): The N-4 atom of the oxadiazole ring becomes protonated. This protonation activates the C-5 carbon, making it susceptible to nucleophilic attack (e.g., by water), which leads to the cleavage of the N-O bond and subsequent ring opening.[3][4]
-
Under basic conditions (pH > 5): The C-5 carbon is directly attacked by a nucleophile (e.g., hydroxide ions). This also results in the cleavage of the N-O bond and ring opening.[3][4]
Q3: What are the likely degradation products?
A3: The primary degradation product from the hydrolytic cleavage of the 1,2,4-oxadiazole ring is typically an aryl nitrile derivative.[3][4] In the case of this compound, this would likely lead to the formation of acetamidoxime and oxalic acid derivatives, which may further degrade.
Q4: Is this compound susceptible to thermal degradation?
A4: While the 1,2,4-oxadiazole ring itself is reasonably thermally stable, with some syntheses occurring at elevated temperatures, the presence of the carboxylic acid group introduces the potential for decarboxylation at high temperatures. It is advisable to avoid prolonged exposure to high heat, especially in the solid state or in high-boiling point solvents.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Protect from moisture, as water can facilitate hydrolysis, especially if acidic or basic impurities are present.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Inconsistent biological activity or reaction yield over time. | Degradation of the compound in your stock solution. | 1. Check the pH of your stock solution: The 1,2,4-oxadiazole ring is most stable at pH 3-5.[3][4] If your solvent or buffer system is outside this range, the compound may be degrading. 2. Prepare fresh stock solutions: For critical experiments, always use freshly prepared solutions. 3. Analytical Confirmation: Use RP-HPLC or UPLC to check the purity of your stock solution against a freshly prepared standard.[6] |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Hydrolytic degradation of the 1,2,4-oxadiazole ring. | 1. Analyze the mass of the new peaks: Look for masses corresponding to potential ring-opened products. 2. Perform a forced degradation study: Intentionally expose your compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions to confirm the identity of the degradation products. |
| Poor solubility or precipitation from solution. | The compound is a carboxylic acid and its solubility is pH-dependent. | 1. Adjust the pH: In aqueous solutions, the compound will be more soluble at higher pH due to the deprotonation of the carboxylic acid. However, be mindful that pH > 5 can promote degradation. A compromise may be necessary. 2. Use co-solvents: Consider using organic co-solvents like DMSO or DMF for initial dissolution before further dilution in aqueous media. |
| Reaction failure when using strong bases. | Base-mediated decomposition of the 1,2,4-oxadiazole ring. | 1. Use milder bases: If your reaction requires a base, opt for weaker, non-nucleophilic bases. 2. Lower the reaction temperature: If a strong base is unavoidable, perform the reaction at the lowest possible temperature to minimize the rate of degradation. |
| Gas evolution upon heating the solid compound. | Potential thermal decarboxylation. | 1. Avoid excessive heating: Do not heat the solid compound to high temperatures unless the reaction specifically requires it. 2. Use a TGA analysis: If thermal stability is a concern for your application, perform a thermogravimetric analysis to determine the onset of decomposition and decarboxylation. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Solvent Selection: Choose a dry, aprotic solvent such as anhydrous DMSO or DMF for the initial stock solution. Water should be avoided in long-term storage solutions.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Dissolution: Add the chosen solvent to achieve the desired concentration. Gentle vortexing or sonication may be used to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container. For aqueous buffers, it is recommended to prepare them fresh for each experiment and ensure the pH is within the 3-5 range.
Protocol 2: Monitoring Stability by RP-HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to maintain a low pH) is a good starting point.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A typical gradient could be 5-95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).
-
Procedure: Inject a freshly prepared standard solution and your aged solution. Compare the peak areas of the parent compound and look for the appearance of new peaks corresponding to degradation products.
Visualizing Stability and Degradation
pH-Dependent Degradation Pathway
Caption: pH-dependent degradation pathways of the 1,2,4-oxadiazole ring.
Troubleshooting Workflow for Purity Issues
Caption: A logical workflow for troubleshooting purity issues.
References
-
Dong, Y., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(8), 2856-2866. Available at: [Link]
-
Krasavin, M. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. Available at: [Link]
-
Li, J., et al. (2022). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent SARS-CoV-2 PLpro Inhibitors. Journal of Medicinal Chemistry, 65(20), 13462-13487. Available at: [Link]
- Clerici, F., et al. (2009). 1,2,4-Oxadiazoles. In Comprehensive Heterocyclic Chemistry III (Vol. 4, pp. 1-134). Elsevier.
Sources
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. ipbcams.ac.cn [ipbcams.ac.cn]
Technical Support Center: Crystallization of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid
Welcome to the technical support center for the crystallization of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a senior application scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you overcome common challenges in obtaining high-quality crystalline material.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical and materials science research. The ability to produce this material in a highly pure, crystalline form is often a critical prerequisite for its use in further applications. Crystallization, while a powerful purification technique, can present a number of challenges, from the selection of an appropriate solvent system to controlling the formation of different crystal forms (polymorphs). This guide provides a structured approach to troubleshooting common issues you may encounter during the crystallization of this and similar acidic heterocyclic compounds.
Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific problems.
Issue 1: The compound "oils out" and does not form a solid.
Q: I've dissolved my this compound in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What is happening and how can I fix it?
A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, or as a supersaturated liquid phase.[1][2] This is a common problem with organic compounds, especially when the solution is highly concentrated or cooled too quickly. The resulting oil may solidify into an amorphous solid, which is often less pure than a crystalline form.
Causality and Solutions:
-
High Solute Concentration: The concentration of your compound in the hot solvent may be too high.
-
Solution: Re-heat the mixture to dissolve the oil and add more of the same solvent to decrease the concentration. A more dilute solution will become saturated at a lower temperature, increasing the likelihood of crystallization.
-
-
Rapid Cooling: Fast cooling rates can lead to a rapid increase in supersaturation, favoring the formation of an oil over an ordered crystal lattice.
-
Solution: Allow the solution to cool slowly. Insulate the flask with glass wool or place it in a Dewar flask to slow down the cooling process. A gradual decrease in temperature provides more time for molecules to arrange themselves into a crystal lattice.
-
-
Inappropriate Solvent: The chosen solvent may be too good a solvent for your compound, even at lower temperatures.
-
Solution 1: Switch Solvents. Experiment with solvents of different polarities. Since this compound is a polar molecule with a carboxylic acid group, polar solvents are a good starting point. However, if a highly polar solvent is too effective, try a slightly less polar one.
-
Solution 2: Use a Mixed Solvent System. A powerful technique is to use a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent").[3] Dissolve the compound in a minimal amount of the hot "good" solvent, and then slowly add the "anti-solvent" until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. A potential starting point for this compound could be a mixture of an alcohol (e.g., ethanol or methanol) and water, or DMF and ethanol.[4][5]
-
Issue 2: No crystals are forming, even after extended cooling.
Q: My solution has cooled to room temperature and has been in an ice bath, but no crystals have formed. What should I do?
A: The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or that the nucleation process (the initial formation of small crystal seeds) is inhibited.
Causality and Solutions:
-
Solution is Too Dilute: You may have used too much solvent.
-
Solution: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to oiling out or rapid crystallization of an impure solid. Once the volume is reduced, allow the solution to cool slowly again.
-
-
Lack of Nucleation Sites: Crystal growth requires an initial nucleus to start.
-
Solution 1: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[6] The microscopic imperfections on the glass can provide nucleation sites.
-
Solution 2: Seeding. If you have a small amount of the pure crystalline product from a previous batch, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.
-
-
Inhibitory Impurities: Some impurities can inhibit crystal nucleation and growth.
-
Solution: If possible, try to further purify the crude material before crystallization, for example, by passing it through a short plug of silica gel.
-
Issue 3: The crystals form too quickly and are very fine or needle-like, resulting in low purity.
Q: As soon as my solution starts to cool, a large amount of fine powder or tiny needles crashes out of solution. How can I get better quality crystals?
A: Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice and leads to a less pure product.[7] The goal is to encourage slow and controlled crystal growth.
Causality and Solutions:
-
Excessive Supersaturation: The solution is likely becoming supersaturated too quickly upon cooling.
-
Solution 1: Use More Solvent. Re-heat the solution and add a small amount of additional solvent. This will lower the saturation point, requiring the solution to cool to a lower temperature before crystallization begins, thus slowing down the process.[2]
-
Solution 2: Slower Cooling. As with oiling out, a slower cooling rate is crucial. Insulate the flask to allow for gradual cooling.
-
-
Agitation: Stirring or agitating the solution during the initial stages of cooling can induce rapid nucleation and lead to the formation of many small crystals.
-
Solution: Allow the solution to cool without any disturbance.
-
Issue 4: The final crystalline product has a low yield.
Q: After filtration and drying, I have a very small amount of pure product. How can I improve my yield?
A: A low yield can be due to several factors, from using too much solvent to premature filtration.
Causality and Solutions:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. To check if a significant amount of product is left in the mother liquor, you can try to evaporate some of the solvent from the filtrate and see if more crystals form upon cooling.
-
-
Filtration at Too High a Temperature: Filtering the crystals while the solution is still warm will leave a substantial amount of the product dissolved.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize the precipitation of the product.
-
-
Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve some of the product.
-
Solution: Always wash the crystals with a small amount of ice-cold solvent (the same solvent or solvent system used for the crystallization).
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to start with for the crystallization of this compound?
Q2: How does pH affect the crystallization of this compound?
A2: The pH of the solution is a critical parameter for the crystallization of carboxylic acids.[9] At a pH above its pKa, the carboxylic acid will be deprotonated to the carboxylate salt, which is generally much more soluble in aqueous solutions. At a pH below its pKa, it will be in its neutral, less soluble form. This property can be exploited for purification. For example, the crude product can be dissolved in a basic aqueous solution (e.g., dilute sodium bicarbonate), filtered to remove insoluble impurities, and then the clear filtrate can be acidified (e.g., with dilute HCl) to precipitate the pure carboxylic acid. This precipitated solid can then be collected and recrystallized from an appropriate organic solvent.
Q3: What are polymorphs, and should I be concerned about them?
A3: Polymorphism is the ability of a compound to exist in more than one crystalline form.[1][10] Different polymorphs can have different physical properties, such as solubility, melting point, and stability. In the context of drug development, controlling polymorphism is critical as it can affect a drug's bioavailability and shelf-life.[11][12] For research purposes, it is important to be aware that different crystallization conditions (e.g., solvent, cooling rate) can potentially lead to different polymorphs. If you observe variations in the appearance or properties of your crystals from batch to batch, you may be dealing with polymorphism. Characterization techniques like X-ray powder diffraction (XRPD) can be used to identify different polymorphic forms.
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
-
Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
To each test tube, add a different solvent (e.g., water, ethanol, methanol, ethyl acetate, acetonitrile, toluene, hexanes) dropwise, starting with about 0.5 mL.
-
Observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath.
-
An ideal single solvent will dissolve the compound when hot but show low solubility when cooled back to room temperature and in an ice bath.
-
If no single solvent is ideal, test mixed solvent systems. Dissolve the compound in a small amount of a "good" solvent (one in which it is soluble) and add a "poor" solvent (one in which it is insoluble) dropwise until turbidity is observed.
Protocol 2: General Recrystallization Procedure
-
Dissolve the crude this compound in the minimum amount of a suitable hot solvent or solvent mixture in an Erlenmeyer flask.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.
Visualizations
Logical Workflow for Troubleshooting Crystallization
Caption: A flowchart for troubleshooting common crystallization problems.
Data Summary
| Property | Recommended Starting Point | Rationale |
| Single Solvents | Ethanol, Methanol, Acetonitrile, Ethyl Acetate | Polar solvents for a polar molecule. |
| Mixed Solvents | Ethanol/Water, DMF/Ethanol | Provides a wider range of polarities and allows for fine-tuning of solubility.[4][5] |
| pH Adjustment | Dissolve in dilute base, then acidify to precipitate. | The carboxylic acid moiety allows for pH-dependent solubility, which is a powerful tool for purification.[9] |
| Cooling Rate | Slow, undisturbed cooling. | Promotes the formation of larger, more ordered, and purer crystals.[2] |
References
-
CCDC. (2025, January 16). Polymorphism: A Major Risk That Pharma Companies Must Mitigate. [Link]
-
FTLOScience. (2023, January 25). Drug Polymorphism: What it is and How to Control Polymorphs. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. [Link]
-
MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
-
Pharmaceutical Technology. (n.d.). Advancing Approaches in Detecting Polymorphism. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. (2025, November 21). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization. [Link]
-
MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]
-
Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly?. [Link]
-
Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development. [Link]
-
Quora. (2017, April 5). What should I do if crystallisation does not occur?. [Link]
Sources
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. community.wvu.edu [community.wvu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
- 10. ftloscience.com [ftloscience.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2,4-Oxadiazole Derivatives
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic scaffold. The 1,2,4-oxadiazole ring is a highly valued bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] However, its synthesis is not without challenges.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues encountered during synthesis. We will delve into the causality behind common pitfalls and provide field-proven solutions to guide you toward a successful outcome.
Core Synthetic Pathways: An Overview
Most synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles fall into two primary categories, each with its own set of potential difficulties.[2] Understanding these pathways is key to effective troubleshooting.
-
Amidoxime Acylation & Cyclodehydration: This is the most prevalent method, involving the reaction of an amidoxime with an acylating agent (like an acyl chloride or a carboxylic acid with a coupling agent) to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole.[3]
-
1,3-Dipolar Cycloaddition: This approach involves the [3+2] cycloaddition of a nitrile oxide with a nitrile. While powerful, this method can be hampered by the dimerization of the highly reactive nitrile oxide intermediate.[4]
The following guide focuses primarily on the more common amidoxime-based route.
Caption: General workflow for 1,2,4-oxadiazole synthesis, highlighting key pitfall stages.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Starting Materials and Reagents
Question: My synthesis is failing from the start. I suspect issues with my amidoxime. What are the common problems with amidoxime preparation and stability?
Answer: This is a very common issue. The quality of your amidoxime is paramount for a successful synthesis.
-
Causality: The conversion of a nitrile to an amidoxime using hydroxylamine is an equilibrium process. Incomplete conversion is a frequent problem, leaving unreacted nitrile in your starting material.[5] Furthermore, amidoximes can be thermally unstable and may decompose upon prolonged heating or during storage, especially if impure.
-
Troubleshooting Steps:
-
Ensure Complete Conversion: Monitor the reaction of the nitrile with hydroxylamine hydrochloride meticulously by TLC or LCMS. If the reaction stalls, consider using a mild base like potassium carbonate or sodium carbonate and a protic solvent like ethanol. Heating to reflux is often necessary.[1][5]
-
Purification: Do not assume the reaction goes to completion and use the crude material. Recrystallization is often the best method to obtain pure amidoxime. A common solvent system is ethanol/water.
-
Characterization: Always characterize your amidoxime before proceeding. A clean ¹H NMR and a sharp melting point are good indicators of purity.[6]
-
Storage: Store pure amidoximes in a cool, dark place, preferably under an inert atmosphere if they show signs of instability. Use them as promptly as possible after preparation.
-
Part 2: The Acylation Step
Question: I'm seeing very low yields of my O-acylamidoxime intermediate when using a carboxylic acid and a coupling agent. What should I optimize?
Answer: Low yields at this stage typically point to incomplete activation of the carboxylic acid or competing side reactions. The choice of coupling agent and reaction conditions is critical.
-
Causality: Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive intermediate. If this intermediate is not trapped efficiently by the amidoxime, it can decompose or react with other nucleophiles. The amidoxime itself has two nucleophilic sites (N and O), and while O-acylation is generally favored, reaction conditions can influence selectivity.
-
Troubleshooting Steps:
-
Use Additives: The addition of 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended.[6] These additives act as activating agents by forming an active ester, which is more stable than the EDC-activated species and less prone to side reactions, leading to cleaner and higher-yielding acylations.
-
Solvent Choice: Aprotic polar solvents like DMF or DMSO are generally effective. For cleaner reactions, dichloromethane (DCM) can also be used.
-
Temperature Control: Perform the initial activation of the carboxylic acid with EDC/HOBt at 0 °C before adding the amidoxime. This minimizes the formation of N-acylurea byproducts. After adding the amidoxime, the reaction can be allowed to warm to room temperature.
-
Consider a One-Pot Protocol: For many substrates, a one-pot synthesis where the amidoxime is acylated and cyclized in the same vessel is highly efficient. A common and effective system is using a base like NaOH or t-BuOK in DMSO.[4][7] This often drives the reaction to the final product without the need to isolate the intermediate.
-
| Coupling Agent System | Typical Conditions | Advantages | Common Pitfalls |
| EDC / HOBt | DCM or DMF, 0 °C to RT | High yields, minimizes side products.[6] | Requires anhydrous conditions, HOBt has explosive properties. |
| DCC / DMAP | DCM, 0 °C to RT | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| CDI | THF or DMF, RT | Clean reaction, byproduct is CO₂ and imidazole. | Can be less reactive for hindered acids. |
| HATU / DIPEA | DMF or NMP, RT | Very powerful, good for difficult couplings. | Expensive, byproducts can complicate purification. |
Part 3: The Cyclodehydration Step
Question: My O-acylamidoxime intermediate is isolated in good yield, but it won't cyclize to the oxadiazole. I either recover the starting material or get a mess upon heating. What's going wrong?
Answer: The cyclodehydration step is often the trickiest part of the sequence. Forcing conditions can lead to decomposition, while conditions that are too mild result in no reaction.
-
Causality: Cyclodehydration requires the removal of a molecule of water. Thermally induced cyclization in high-boiling solvents like toluene, xylene, or DMF is common, but many functional groups are not stable at these temperatures (typically 110-150 °C).[1] The reaction mechanism can be sensitive to both acid and base.
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting low cyclization yields.
-
Expert Insight: The development of room-temperature, base-catalyzed cyclization methods has been a significant advance. Tetrabutylammonium fluoride (TBAF) in an anhydrous aprotic solvent like THF is a particularly effective and mild system.[7][8] The fluoride ion is believed to act as a general base, promoting the deprotonation and subsequent cyclization cascade. Ensure your solvent is truly anhydrous, as water can inhibit the catalyst.[8]
Part 4: Product Purification
Question: My crude reaction mixture is difficult to purify by silica gel chromatography. I'm seeing significant tailing and low recovery. What can I do?
Answer: The purification of N-heterocycles can be challenging on standard silica gel due to interactions between the basic nitrogen atoms and the acidic silica surface.
-
Causality: The nitrogen atoms in the 1,2,4-oxadiazole ring are Lewis bases. They can strongly adsorb to the acidic silanol groups (Si-OH) on the surface of silica gel, leading to peak tailing, poor separation, and sometimes irreversible adsorption (low recovery).[9]
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your eluent (e.g., Hexane/Ethyl Acetate).[9] The modifier will compete with your product for the acidic sites on the silica, resulting in more symmetrical peaks and improved recovery. For acidic products, a small amount of acetic or formic acid can be used.[9]
-
Change the Stationary Phase: If modifying the eluent is insufficient, switch to a different stationary phase.
-
Recrystallization: Do not underestimate the power of recrystallization. It is often the most effective method for obtaining highly pure material and can be more scalable than chromatography. Experiment with various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find the ideal conditions.[9]
-
Validated Experimental Protocols
Protocol 1: Two-Step Synthesis via Acyl Chloride and Thermal Cyclization
This is a classic and robust method suitable for many substrates.[1]
Step A: Synthesis of O-Acylamidoxime
-
Dissolve the amidoxime (1.0 eq) in a suitable solvent like pyridine or DCM. Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl (if pyridine was used), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude O-acylamidoxime can be purified by recrystallization or used directly in the next step if it is sufficiently pure.
Step B: Thermal Cyclodehydration
-
Dissolve the purified O-acylamidoxime in a high-boiling solvent such as toluene or xylene.
-
Heat the solution to reflux (110-140 °C) for 4-12 hours. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude 1,2,4-oxadiazole by column chromatography or recrystallization.[1]
Protocol 2: One-Pot Synthesis using EDC/HOBt and Base-Catalyzed Cyclization
This modern protocol combines the acylation and cyclization steps for improved efficiency, avoiding high temperatures.
-
To a stirred solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF at 0 °C, add EDC·HCl (1.2 eq) in one portion.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.
-
Add the amidoxime (1.1 eq) to the reaction mixture and allow it to warm to room temperature. Stir for 2-6 hours until TLC or LCMS indicates complete formation of the O-acylamidoxime intermediate.
-
In the same pot, add a base such as K₂CO₃ (2.0 eq) or a 1M solution of TBAF in THF (1.5 eq).
-
Stir at room temperature for an additional 2-12 hours, monitoring for the formation of the 1,2,4-oxadiazole.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
-
Priyadarshini, S. D., & Sahoo, J. (2021). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 14(10), 5601-5608. [Link]
-
Pace, A., Pierro, P., & Pace, V. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2020(3), 376-391. [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 543-551. [Link]
-
Rathi, E., & Singh, V. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(1), 1-22. [Link]
-
Sharma, V., & Kumar, V. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Polycyclic Aromatic Compounds, 1-26. [Link]
-
Boyarskiy, V. P., & Vasiliev, A. V. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(24), 7591. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]
-
Boyarskiy, V. P., & Vasiliev, A. V. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]
-
Wieczorek, M., & Golebiewski, P. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(2), 295. [Link]
-
Wang, Y., et al. (2019). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 24(17), 3096. [Link]
-
ResearchGate. (2014). Synthesis of Substituted 1,2,4-Oxadiazoles from Substituted Acid Chlorides and Amidoximes under Mild Conditions. Request PDF. [Link]
-
Gucma, M., & Gzella, A. K. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735. [Link]
-
ResearchGate. (2007). Two Novel Syntheses of Substituted 1,2,4-Oxadiazoles from Amidoximes. [Link]
-
Le, T., & Makara, M. V. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(10), 1911-1913. [Link]
-
de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Pharmaceuticals, 15(12), 1478. [Link]
-
Webb, D., et al. (2007). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Journal of Combinatorial Chemistry, 9(5), 784-787. [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Solubility of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid
Welcome to the technical support center for 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the solubility of this compound. We will explore the fundamental principles behind various solubility enhancement techniques and provide detailed protocols to address common challenges encountered during experimentation.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is primarily governed by the interplay of its key structural motifs: the carboxylic acid group and the 1,2,4-oxadiazole ring.
-
Carboxylic Acid Group (-COOH): This functional group is acidic and can donate a proton to form a carboxylate anion (-COO⁻). The ionization state of this group is pH-dependent. In its ionized form, the molecule is significantly more polar and, therefore, more soluble in aqueous solutions.[1][2] The pKa of the carboxylic acid is a critical parameter for predicting its solubility at a given pH.
-
1,2,4-Oxadiazole Ring: This heterocyclic ring system is relatively polar but also possesses some hydrophobic character. The presence of nitrogen and oxygen atoms allows for hydrogen bonding with protic solvents, which can contribute to solubility. However, the overall planarity and aromaticity of the ring can lead to crystal lattice packing, which can negatively impact solubility.
The interplay between the ionizable carboxylic acid and the heterocyclic ring system dictates the compound's overall physicochemical properties.
Q2: I am observing very low solubility of this compound in water. What is the first step I should take?
A2: The initial and most straightforward approach to enhance the solubility of an acidic compound like this compound is to adjust the pH of the aqueous solution.[2][3][4] By increasing the pH above the pKa of the carboxylic acid, you will deprotonate it, forming the more soluble carboxylate salt.[1]
A simple initial experiment is to prepare a pH-solubility profile. This will help you determine the optimal pH for achieving the desired concentration.
Troubleshooting Guide: Solubility Enhancement Strategies
This section provides detailed troubleshooting for common solubility issues and outlines step-by-step protocols for various enhancement techniques.
pH Adjustment
Issue: My compound is precipitating out of my aqueous buffer.
Cause: The pH of your buffer is likely at or below the pKa of the carboxylic acid group, leading to the predominance of the less soluble, neutral form of the molecule.
Solution: Increase the pH of the solution to ionize the carboxylic acid.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for acidic range, phosphate buffers for neutral range, and borate buffers for alkaline range).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis:
-
Filter or centrifuge the samples to remove the undissolved solid.
-
Carefully collect the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the corresponding pH of each buffer.
The pH-solubility profile is expected to show a significant increase in solubility as the pH rises above the pKa of the carboxylic acid.
| pH | Solubility (µg/mL) |
| 2.0 | ~5 |
| 4.0 | ~50 |
| 6.0 | ~500 |
| 7.4 | >1000 |
| 8.0 | >2000 |
| Note: These are hypothetical values for illustrative purposes. |
Salt Formation
Issue: Adjusting the pH of my final formulation is not feasible due to stability or biological constraints.
Cause: While pH adjustment is effective, it may not be suitable for all applications.
Solution: Pre-form a stable salt of this compound with a pharmaceutically acceptable counter-ion. Salt formation is a robust and widely used method to increase the solubility and dissolution rate of acidic and basic drugs.[5][6][7]
Caption: Workflow for salt screening and selection.
-
Dissolution: Dissolve one molar equivalent of this compound in a suitable organic solvent (e.g., ethanol, methanol).
-
Addition of Base: Slowly add one molar equivalent of a sodium hydroxide solution (e.g., 1 M aqueous NaOH) to the solution of the free acid while stirring.
-
Salt Formation: Continue stirring at room temperature for a predetermined time (e.g., 2-4 hours) to allow for the complete formation of the sodium salt.
-
Isolation: Remove the solvent under reduced pressure to obtain the solid salt. Further purification can be achieved by recrystallization if necessary.
-
Characterization: Confirm the formation of the salt and its properties using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Co-solvency
Issue: My compound needs to be dissolved in a mixed aqueous/organic system for a specific assay.
Cause: The polarity of a purely aqueous system may not be optimal for solubilizing your compound, which has both polar and non-polar characteristics.
Solution: Employ a co-solvent system. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar or weakly polar compounds.[8][9][10][11]
| Co-solvent | Typical Concentration Range (%) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 10 | A powerful solvent, but can have cellular effects.[12] |
| Ethanol | 1 - 20 | Generally well-tolerated in many biological systems. |
| Propylene Glycol | 5 - 50 | Often used in pharmaceutical formulations.[10] |
| Polyethylene Glycol (PEG 300/400) | 10 - 60 | Low toxicity and widely used. |
-
Prepare Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30% v/v of co-solvent in water).
-
Equilibrium Solubility Measurement: Follow the same procedure as the pH-solubility profile (equilibration and analysis) for each co-solvent mixture.
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration.
Caption: The mechanism of co-solvency for solubility enhancement.
Use of Cyclodextrins
Issue: I need to improve the aqueous solubility of my compound for an in vivo study and want to avoid organic solvents.
Cause: The hydrophobic nature of the 1,2,4-oxadiazole ring may be limiting the aqueous solubility.
Solution: Utilize cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate poorly soluble molecules, or parts of molecules, within their cavity, forming inclusion complexes that have significantly enhanced aqueous solubility.[14][15][16]
| Cyclodextrin | Cavity Size (Å) | Notes |
| β-Cyclodextrin (β-CD) | 6.0 - 6.5 | Limited aqueous solubility. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 6.0 - 6.5 | High aqueous solubility and low toxicity.[13] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 6.0 - 6.5 | High aqueous solubility, often used in parenteral formulations.[12] |
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0, 2, 4, 6, 8, 10% w/v).
-
Equilibrate with Compound: Add an excess of this compound to each HP-β-CD solution.
-
Equilibration and Analysis: Follow the same procedure as the pH-solubility profile (agitation, separation of undissolved solid, and analysis of the supernatant).
-
Data Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship (AL-type diagram) suggests the formation of a 1:1 inclusion complex.
Summary of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Considerations |
| pH Adjustment | Ionization of the carboxylic acid group.[3] | Simple, effective, and cost-efficient. | Only applicable to ionizable compounds; pH constraints of the final formulation. |
| Salt Formation | Creation of a more soluble salt form.[5][6] | Significant increase in solubility and dissolution rate; can improve stability. | Requires screening for the optimal salt form; potential for disproportionation. |
| Co-solvency | Reduction of solvent polarity.[9][11] | Effective for a wide range of compounds; simple to implement. | Potential for toxicity or unwanted biological effects of the co-solvent. |
| Cyclodextrins | Formation of water-soluble inclusion complexes.[13][14] | Significant solubility enhancement; can improve stability and bioavailability; avoids organic solvents. | Can be more expensive; potential for interactions with other formulation components. |
For further assistance, please do not hesitate to contact our technical support team.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Popa, G., Șalaru, D. L., & Trifanov, C. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 586. [Link]
-
Gothoskar, A. V. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 263-268. [Link]
-
Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2843-2852. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
Anonymous. (2024). Enhancing solubility and stability of poorly soluble drugs. Easy Bcd. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
Anonymous. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Easy Bcd. [Link]
-
Fischman, S. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
Mohammed, A. R., & Al-kassas, R. (2013). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
-
Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
-
Singh, A., & Kumar, A. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 143-154. [Link]
-
Jackson, M. J., & S. D. S. (2006). Pharmaceutical salts: a formulation trick or a clinical conundrum? Postgraduate Medical Journal, 82(963), 7-10. [Link]
-
askIITians. (2025). How does pH affect solubility? [Link]
-
Martínez-Alejo, J. M., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 964. [Link]
-
Fiveable. (n.d.). pH and Solubility. AP Chem. [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). SciTech Connect. [Link]
-
Slideshare. (n.d.). solubility enhancement -by pH change & complexation. [Link]
-
ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
-
CompoundingToday.com. (n.d.). pH Adjusting Database. [Link]
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2578. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. [Link]
-
PubChem. (n.d.). 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid. [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]
-
Wróbel, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(18), 4165. [Link]
-
Głowacka, I. E., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2412. [Link]
Sources
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Technical Support Center: Catalyst Selection for 1,2,4-Oxadiazole Ring Formation
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights into catalyst selection and reaction optimization for this critical heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,2,4-oxadiazoles?
The synthesis of the 1,2,4-oxadiazole ring is a cornerstone in medicinal chemistry, often used as a bioisostere for amide or ester functionalities.[1] The most prevalent and versatile strategies include:
-
The Amidoxime Route ([4+1] Cycloaddition): This is the most widely applied method.[2] It involves the reaction of an amidoxime with a carboxylic acid or its derivative (such as an acyl chloride or anhydride). The reaction proceeds through an O-acylamidoxime intermediate, which then undergoes a cyclodehydration to form the 1,2,4-oxadiazole ring.[1][3]
-
1,3-Dipolar Cycloaddition ([3+2] Cycloaddition): This classical method involves the reaction of a nitrile oxide with a nitrile.[3] While fundamental, this approach can be limited by the reactivity of the nitrile and the potential for the nitrile oxide to dimerize into a furoxan, an undesired side product.[4][5]
-
Oxidative Cyclization: Newer methods are emerging that involve the oxidative cyclization of precursors like N-acyl amidines or the copper-catalyzed reaction of amidines with methylarenes under mild conditions.[3][6][7]
Q2: How do I choose the right catalyst for the amidoxime route?
Catalyst selection is critical and depends on your specific substrates, desired reaction conditions (e.g., temperature), and scale. The final step, the cyclodehydration of the O-acylamidoxime intermediate, is often the most challenging and requires careful catalyst choice.[5]
Here is a breakdown of common catalytic systems:
-
Bases (Inorganic and Organic):
-
Tetrabutylammonium Fluoride (TBAF): An excellent and highly efficient catalyst for promoting the cyclization at room temperature.[3][6] It is typically used in anhydrous aprotic solvents like THF or acetonitrile.[3][6] The fluoride ion is believed to act as a base to deprotonate the amidoxime hydroxyl group, initiating the cyclization.[6] Caution: TBAF is moisture-sensitive, and on a large scale, its corrosive nature towards standard glass reactors can be a significant issue.[3][6]
-
Inorganic Bases (NaOH, KOH, Cs₂CO₃): These are workhorses for one-pot syntheses, particularly in polar aprotic solvents like DMSO.[3][6] The NaOH/DMSO or KOH/DMSO "superbase" systems are notably versatile, promoting both the initial O-acylation and the subsequent cyclocondensation at ambient temperature for a wide range of substrates.[3][6][8][9]
-
-
Activating Agents for Carboxylic Acids:
-
Carbodiimides (DCC, EDC): These reagents are used to activate carboxylic acids in situ for the initial reaction with the amidoxime to form the O-acylamidoxime intermediate.
-
1,1'-Carbonyldiimidazole (CDI): CDI is another effective activating agent.[10] A key advantage of using CDI is that its byproducts are gaseous (imidazole and CO₂), which can simplify product purification.[3]
-
-
Lewis and Brønsted Acids:
Below is a workflow to guide your catalyst selection process.
Troubleshooting Guide
Issue 1: Low or No Product Yield
This is the most common issue, often stemming from an incomplete cyclodehydration step.[5]
| Symptom | Probable Cause | Recommended Solution |
| LC-MS shows mainly the O-acylamidoxime intermediate. | Insufficiently forcing cyclization conditions. The energy barrier for the ring-closing step has not been overcome. | Increase Reaction Temperature: For thermal cyclizations, consider switching to a higher boiling solvent like toluene or xylene and refluxing.[5] Switch to a Stronger Catalyst System: If using a mild base, consider switching to a more potent system. The NaOH/DMSO or KOH/DMSO systems are highly effective at promoting cyclization, often at room temperature.[3][9] If using TBAF, ensure your solvent is rigorously anhydrous, as moisture inhibits its activity.[3] |
| Reaction is sluggish with sterically hindered substrates. | Steric hindrance in either the amidoxime or the acylating agent is slowing the reaction. | Prolong Reaction Time/Increase Temperature: Give the reaction more time to proceed to completion or gently increase the temperature.[3] Select a Robust Catalyst: The NaOH/DMSO system has demonstrated effectiveness for a broad range of sterically demanding alkyl, aryl, and heteroaryl substrates.[3] |
| Starting materials remain unreacted. | Ineffective carboxylic acid activation. If starting from a carboxylic acid, the coupling agent (e.g., EDC, CDI) may not be efficient under your conditions. | Optimize Coupling Conditions: Ensure anhydrous conditions and consider adding a coupling additive like HOBt when using carbodiimides. Alternative Activation: Using CDI can be advantageous as its byproducts are volatile, simplifying workup and potentially driving the reaction forward.[3] |
Issue 2: Formation of Significant Side Products
| Symptom | Probable Cause | Recommended Solution |
| Major byproduct corresponds to the mass of the hydrolyzed O-acylamidoxime. | Cleavage of the O-acylamidoxime intermediate. This is common in aqueous or protic media, under acidic conditions, or with prolonged heating.[3][5] | Minimize Water and Protic Solvents: Use anhydrous solvents and reagents, especially when employing moisture-sensitive catalysts like TBAF.[3] Optimize Reaction Time and Temperature: Avoid excessively long reaction times or high temperatures during the cyclodehydration step.[5] |
| NMR and MS data suggest an isomer of the desired product. | Boulton-Katritzky Rearrangement (BKR). Certain 3,5-disubstituted 1,2,4-oxadiazoles can thermally rearrange to other heterocycles, a process that can be facilitated by heat or acid.[5] | Ensure Neutral, Anhydrous Conditions: Use neutral workup and purification conditions. Avoid strong acids. Store the final compound in a dry environment.[5] Use Milder Synthesis Conditions: Employing room temperature methods, such as those using TBAF or NaOH/DMSO, can prevent this rearrangement from occurring in the first place.[3] |
| Difficulty in product purification from reagents. | Use of non-volatile catalysts or coupling agents. Reagents like DCC can lead to urea byproducts that are difficult to remove. | Choose Reagents with Volatile Byproducts: Utilize 1,1'-carbonyldiimidazole (CDI) as the activating agent. The byproducts are imidazole and CO₂, simplifying purification to simple extractions and filtration.[3] |
Catalyst System Comparison for O-Acylamidoxime Cyclodehydration
| Catalyst System | Solvent | Temperature | Advantages | Disadvantages |
| TBAF | Anhydrous THF or MeCN | Room Temp | High efficiency, mild conditions.[3][6] | Moisture sensitive, corrosive on large scale, can be expensive.[3][6] |
| NaOH/DMSO | DMSO | Room Temp | Excellent for one-pot synthesis, broad substrate scope, inexpensive.[3][6][8] | DMSO can be difficult to remove; potential for side reactions with sensitive substrates. |
| KOH/DMSO | DMSO | Room Temp | Similar to NaOH/DMSO, very effective.[6] | Similar challenges with solvent removal as NaOH/DMSO. |
| PTSA-ZnCl₂ | Acetonitrile | 80 °C | Mild, efficient for synthesis from nitriles.[11][12] | Requires heating, not a one-pot system from carboxylic acids. |
| Thermal (No Catalyst) | Toluene, Xylene | Reflux (110-140 °C) | Simple, avoids catalyst contamination. | Requires high temperatures which can degrade sensitive molecules and promote side reactions like BKR.[5] |
Experimental Protocols
Protocol: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles using NaOH/DMSO
This protocol is adapted from methodologies proven to be highly effective for a broad range of substrates at room temperature.[6][8][9]
Objective: To synthesize a 3,5-disubstituted-1,2,4-oxadiazole from an amidoxime and a carboxylic acid ester in a one-pot procedure.
Materials:
-
Amidoxime (1.0 eq)
-
Carboxylic acid methyl or ethyl ester (1.1 eq)
-
Sodium Hydroxide (NaOH), powdered (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amidoxime (1.0 eq) and the carboxylic acid ester (1.1 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the amidoxime.
-
Base Addition: While stirring at room temperature, add powdered sodium hydroxide (2.0 eq) to the mixture in one portion.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-16 hours, depending on the substrates.[9]
-
Workup:
-
Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous phase with ethyl acetate (3 x volume of DMSO).
-
Combine the organic layers and wash with brine (2 x volume of DMSO) to remove residual DMSO.
-
Dry the combined organic phase over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1,2,4-oxadiazole.
-
Sources
- 1. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
Technical Support Center: Synthesis of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. The guide provides in-depth, experience-driven advice in a question-and-answer format, focusing on byproduct identification, troubleshooting, and analytical verification.
Synthesis Overview: The Primary Pathway
The most common and reliable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is through the acylation of an amidoxime followed by a cyclodehydration reaction.[1] For the target molecule, this compound, the synthesis typically proceeds in two key steps starting from acetamidoxime and an activated form of oxalic acid, such as ethyl chlorooxoacetate.
-
O-Acylation: Acetamidoxime reacts with ethyl chlorooxoacetate in the presence of a base (e.g., pyridine, triethylamine) to form the key intermediate, ethyl 2-((hydroxyimino)acetamido)-2-oxoacetate.
-
Cyclodehydration: The intermediate is then heated, often in a high-boiling point solvent or with a dehydrating agent, to induce intramolecular cyclization and form the ethyl ester of the target molecule.
-
Hydrolysis: The resulting ethyl ester is saponified using a base (e.g., NaOH, LiOH) followed by acidic workup to yield the final this compound.
Caption: General synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: How should I monitor the progress of the cyclization reaction?
A: Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring. The O-acylamidoxime intermediate is significantly more polar than the cyclized ethyl ester product due to the free oxime hydroxyl group. Use a mobile phase such as 30-50% ethyl acetate in hexanes. You should see the spot for the intermediate (lower Rf) gradually disappear as a new, higher Rf spot corresponding to the oxadiazole ester appears. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[2]
Q2: What is the best method for purifying the final carboxylic acid product?
A: After acidic workup, the crude carboxylic acid often precipitates from the aqueous solution. This solid can be collected by filtration and purified by recrystallization. A suitable solvent system must be determined empirically, but solvent pairs like ethanol/water or ethyl acetate/hexanes are good starting points.[3] If the product is oily or contains persistent impurities, column chromatography on silica gel may be necessary. For acidic compounds, adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can prevent peak tailing.[3]
Q3: Is the final product susceptible to degradation?
A: Yes, the primary degradation pathway is decarboxylation. Heating this compound, especially under harsh acidic or basic conditions or at temperatures above its melting point, can lead to the loss of CO2 and the formation of 3-methyl-1,2,4-oxadiazole.[4] This is a critical consideration during workup and purification.
Troubleshooting Guide: Byproduct Identification & Mitigation
This section addresses specific experimental issues, identifies probable causes rooted in side reactions, and provides actionable solutions.
Issue 1: My reaction yields are consistently low, and the crude ¹H NMR shows multiple methyl signals.
-
Potential Cause: Incomplete Cyclization. The most common byproduct is the uncyclized O-acylamidoxime intermediate. The thermal energy or catalytic action was insufficient to drive the reaction to completion.
-
How to Identify:
-
TLC/HPLC: A significant amount of a polar spot/peak corresponding to the intermediate will be present.
-
¹H NMR: The intermediate will show a distinct methyl singlet, often slightly downfield from the product's methyl signal, and a broad singlet for the N-OH proton.
-
Mass Spectrometry: An [M+H]⁺ ion corresponding to the intermediate (C₅H₈N₂O₅, MW 176.13) will be observed. This mass is 18 amu (H₂O) higher than the cyclized ester product.
-
-
Causality & Solution: The cyclization step is a dehydrative process that requires overcoming a significant activation energy.
-
Solution 1 (Thermal): Increase the reaction temperature or prolong the heating time. Consider switching to a higher-boiling solvent like toluene or xylene.
-
Solution 2 (Catalytic): Introduce a catalytic amount of a dehydrating agent. Mild Lewis acids or reagents like tetrabutylammonium fluoride (TBAF) have been shown to promote cyclization at lower temperatures.[5]
-
Issue 2: The final product's mass spectrum shows the correct mass, but also a significant peak at M-44.
-
Potential Cause: Decarboxylation. The product has degraded into 3-methyl-1,2,4-oxadiazole by losing CO₂ (44 amu). This is often caused by excessive heat during the final hydrolysis workup or purification steps.[4]
-
How to Identify:
-
Mass Spectrometry: A prominent peak corresponding to the molecular ion of 3-methyl-1,2,4-oxadiazole (C₃H₄N₂O, MW 84.08) will be present.
-
¹H NMR: The spectrum of the contaminated sample will show the absence of the characteristic broad carboxylic acid proton signal (typically >10 ppm). You will also see a new singlet for the C5-proton of the decarboxylated byproduct around 8.5-9.0 ppm.
-
Gas Chromatography (GC-MS): The decarboxylated byproduct is significantly more volatile and will be easily detectable by GC-MS.
-
-
Causality & Solution: Carboxylic acids attached to electron-withdrawing heterocyclic rings can be thermally unstable.
-
Solution: Perform the final hydrolysis step at room temperature or with gentle warming (40-50°C). Avoid concentrating the final product to dryness at high temperatures on a rotary evaporator. If distillation is used for purification of any intermediate, ensure it is performed under high vacuum to keep the temperature low.
-
Issue 3: The reaction mixture contains an impurity with the same mass as the starting amidoxime.
-
Potential Cause: Formation of an Amide Byproduct. The activated oxalate starting material can react with amine impurities or undergo side reactions to form symmetrical diamides, which can be difficult to separate. More commonly, if conditions are not anhydrous, the ethyl chlorooxoacetate can hydrolyze to oxalic acid monoethyl ester, which may not react efficiently.
-
How to Identify:
-
HPLC-MS: Look for unreacted starting materials and other unexpected peaks. An [M+H]⁺ ion for acetamidoxime (MW 75.08) will be present.
-
¹H NMR: Unreacted acetamidoxime will show its characteristic methyl singlet and broad NH₂ and OH protons.
-
-
Causality & Solution: This issue points to inefficient acylation (Step 1).
-
Solution 1: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Argon).
-
Solution 2: Re-evaluate the base used for the acylation. A non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes give cleaner reactions than pyridine or triethylamine.
-
Solution 3: Check the purity of the ethyl chlorooxoacetate. If it has degraded, it will not effectively acylate the amidoxime.
-
Caption: Troubleshooting workflow for byproduct identification.
Standard Analytical Protocols
Protocol 1: HPLC-MS Analysis for Purity Assessment
This protocol is designed to separate the target compound from its common precursors and byproducts.
-
System: A reverse-phase HPLC system with UV and MS detectors.
-
Column: C18, 2.5-5 µm particle size, e.g., 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start at 5% B, hold for 1 minute.
-
Ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm; MS in positive electrospray ionization (ESI+) mode.
-
Sample Prep: Dissolve ~1 mg of crude material in 1 mL of 50:50 Acetonitrile/Water.
| Compound | Expected Retention Time | Expected [M+H]⁺ |
| Acetamidoxime | Very Early (~1-2 min) | 75.1 |
| O-Acylamidoxime Intermediate | Early (~3-4 min) | 177.1 |
| Target Product | Mid-Gradient (~5-6 min) | 143.0 |
| Ethyl Ester Precursor | Late (~7-8 min) | 171.1 |
| Decarboxylation Byproduct | Mid-Gradient (~5 min) | 85.1 |
Protocol 2: ¹H and ¹³C NMR Characterization
Accurate structural confirmation relies on NMR spectroscopy.
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it clearly shows the acidic proton.[6]
-
Acquisition: Record standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.
-
Expected Chemical Shifts:
| Group | ¹H NMR (δ, ppm in DMSO-d₆) | ¹³C NMR (δ, ppm in DMSO-d₆) | Notes |
| -CH₃ | ~2.4 (s, 3H) | ~11.5 | Singlet, characteristic of the methyl group at C3. |
| -COOH | >10 (br s, 1H) | ~160 | Broad signal, exchangeable with D₂O.[7] |
| C3-Oxadiazole | - | ~168 | Quaternary carbon of the ring attached to the methyl group. |
| C5-Oxadiazole | - | ~175 | Quaternary carbon of the ring attached to the carboxyl group. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives.
- Fallarero, A., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PMC.
- Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
- Al-Amiery, A. A., et al. (2019). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Physics: Conference Series.
- ScienceDirect. (n.d.). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
- Hamdan, A. A., & Tomma, J. H. (2024). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Iraqi Journal of Science.
- BenchChem. (n.d.). Technical Support Center: Purification of 1,2,4-Oxadiazole Derivatives.
- Gomtsyan, A. (2021).
- Turner, A. W., et al. (2022).
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles.
- Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.
- Fershtat, L. L., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. NIH.
- Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC, NIH.
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Abdel-Wahab, B. F., et al. (2021). Synthesis and Screening of New[6][8][9]Oxadiazole,[2][6][9]Triazole, and[2][6][9]Triazolo[4,3-b][2][6][9]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Publications.
- ResearchGate. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities.
- Voisin-Chiret, A. S., et al. (2022). Synthesis, characterization, and antimicrobial evaluation of novel 1,2,4- oxadiazoles derived from trans-3,4-(methylenedioxy). Journal of the Mexican Chemical Society.
- ChemicalBook. (2022). This compound | 944906-32-5.
- Pace, A., et al. (n.d.).
- Fokin, A. V. (2005). Synthesis of 1,2,4-oxadiazoles (a review).
- Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Yousif, S. A. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Journal of the College of Science for Women.
-
SpectraBase. (n.d.). [2][6][9]Oxadiazole-5-carboxylic acid, 3-(3-methoxyphenyl)-, ethyl ester. Retrieved from spectrabase.com.
- Kofanov, E. R. (n.d.). QUANTUM CHEMICAL MODELING OF THE FORMATION OF 3-PHENYL-5-METHYL-1,2,4-OXADIAZOLE.
- Clark, J. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts.
- Indian Journal of Chemistry. (2023). Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2- nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY)
- Kumar, A., et al. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
- ResearchGate. (2020).
- ResearchGate. (n.d.). Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid.
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-Methyl-1,2,4-oxadiazole-5-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities. This guide provides an in-depth comparative analysis of the biological activity of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid and its structural analogs. By exploring the nuances of structure-activity relationships (SAR), we aim to furnish researchers and drug development professionals with actionable insights to guide future discovery and optimization efforts in this promising chemical space.
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which imparts favorable physicochemical properties such as metabolic stability and the ability to act as a bioisosteric replacement for ester and amide functionalities.[1][2] This has led to the exploration of 1,2,4-oxadiazole derivatives in a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4][5] Our focus herein is to dissect how subtle molecular modifications to the this compound core influence its biological profile.
I. Synthesis Strategies for Analog Development
The generation of a diverse library of analogs is foundational to any systematic SAR study. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the cyclization of an O-acyl amidoxime intermediate. A versatile and widely adopted one-pot procedure involves the reaction of an amidoxime with a carboxylic acid or its activated derivative, such as an acyl chloride or ester.[2]
For the synthesis of analogs of this compound, two primary diversification points are the 3-position (currently a methyl group) and the 5-position (a carboxylic acid).
-
Modification at the 3-Position: By starting with different amidoximes (R-C(NH2)=NOH), a variety of substituents (R) can be introduced at the 3-position of the 1,2,4-oxadiazole ring.
-
Modification at the 5-Position: The carboxylic acid at the 5-position serves as a versatile handle for further derivatization into esters, amides, and other functional groups using standard synthetic methodologies.
Figure 1: General synthetic route for 3,5-disubstituted 1,2,4-oxadiazoles.
II. Comparative Biological Activity
The biological potential of 1,2,4-oxadiazole derivatives is vast. In this section, we will compare the reported activities of analogs of this compound across three key therapeutic areas: anticancer, anti-inflammatory, and antimicrobial.
A. Anticancer Activity
The antiproliferative properties of 1,2,4-oxadiazole derivatives have been extensively documented.[6] Studies have shown that modifications at both the 3- and 5-positions of the oxadiazole ring can significantly impact cytotoxicity against various cancer cell lines.
While specific comparative data for this compound is limited, broader SAR studies on related 3,5-disubstituted 1,2,4-oxadiazoles provide valuable insights. For instance, the presence of aryl groups at either position often enhances anticancer activity. In one study, 3-aryl-5-aryl-1,2,4-oxadiazoles were identified as potent inducers of apoptosis in tumor cells.[7] The nature and substitution pattern of these aryl rings were found to be critical for activity.
Derivatization of the carboxylic acid at the 5-position into amides has also been a successful strategy. The synthesis of amide derivatives of 1,3,4-oxadiazoles linked to other heterocyclic scaffolds like benzoxazole has yielded compounds with potent anticancer activity against colon cancer cell lines.[8] This suggests that converting the carboxylic acid of our lead compound into various amides could be a fruitful avenue for enhancing its anticancer potential.
Table 1: Comparative Anticancer Activity of 1,2,4-Oxadiazole Analogs (Hypothetical Data)
| Compound ID | 3-Position Substituent | 5-Position Substituent | Cancer Cell Line | IC50 (µM) |
| LEAD-01 | -CH₃ | -COOH | MCF-7 | >50 |
| ANALOG-A1 | -CH₃ | -COOCH₃ | MCF-7 | 35.2 |
| ANALOG-A2 | -CH₃ | -CONH-Ph | MCF-7 | 12.8 |
| ANALOG-A3 | -Ph | -COOH | MCF-7 | 25.6 |
| ANALOG-A4 | -Ph | -CONH-Ph | MCF-7 | 5.4 |
B. Anti-inflammatory Activity
The anti-inflammatory potential of 1,2,4-oxadiazoles has been linked to the inhibition of key inflammatory mediators.[5] The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate the acute anti-inflammatory effects of novel compounds.
Studies on related oxadiazole and triazole derivatives have demonstrated that the nature of the substituent at the 2-position (analogous to the 3- or 5-position in 1,2,4-oxadiazoles) significantly influences anti-inflammatory activity. For instance, in a series of methyl-imidazolyl-1,3,4-oxadiazoles, a sulfur-containing moiety at this position resulted in the most active compounds.[9] This highlights the importance of exploring a diverse range of functional groups.
Furthermore, the conversion of a carboxylic acid to an ester can modulate the pharmacokinetic and pharmacodynamic properties of a compound, potentially leading to improved anti-inflammatory efficacy.
Table 2: Comparative Anti-inflammatory Activity of 1,2,4-Oxadiazole Analogs (Hypothetical Data)
| Compound ID | 3-Position Substituent | 5-Position Substituent | % Inhibition of Paw Edema |
| LEAD-01 | -CH₃ | -COOH | 25% |
| ANALOG-B1 | -CH₃ | -COOCH₂CH₃ | 45% |
| ANALOG-B2 | -CH₃ | -CONH-CH₂Ph | 55% |
| ANALOG-B3 | -Ph | -COOH | 38% |
| Indomethacin (Standard) | - | - | 70% |
This table presents hypothetical data for illustrative purposes.
C. Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. The 1,2,4-oxadiazole scaffold has been identified as a promising starting point for the development of new antibiotics.[10][11] The antimicrobial activity of these compounds is typically evaluated by determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria.
SAR studies on the oxadiazole class of antibiotics have revealed that a hydrogen-bond donor in one of the aryl rings is often necessary for antibacterial activity.[12] Conversely, the presence of a carboxylic acid has been reported to reduce or abolish antibacterial activity in some series.[12] This suggests that the carboxylic acid of this compound may be a liability for antimicrobial applications and that its conversion to other functional groups, such as amides or esters, could be beneficial. For example, a study on 5-methyl-1,2,4-oxadiazole derivatives showed that the placement of a 4-hydroxyphenyl group at either the 3- or 5-position resulted in significant antimicrobial activity against various bacterial and fungal strains.[1]
Table 3: Comparative Antimicrobial Activity of 1,2,4-Oxadiazole Analogs (Hypothetical Data)
| Compound ID | 3-Position Substituent | 5-Position Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| LEAD-01 | -CH₃ | -COOH | >128 | >128 |
| ANALOG-C1 | -CH₃ | -CONH-(4-OH-Ph) | 16 | 64 |
| ANALOG-C2 | -(4-OH-Ph) | -CH₃ | 8 | 32 |
| ANALOG-C3 | -CH₃ | -COOCH₃ | 64 | >128 |
| Vancomycin (Standard) | - | - | 1 | - |
| Ciprofloxacin (Standard) | - | - | - | 0.5 |
This table presents hypothetical data for illustrative purposes.
III. Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. The following sections provide detailed methodologies for the key assays discussed.
A. In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Figure 2: Workflow of the MTT assay for determining anticancer activity.
B. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is used to assess the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimation: Acclimate male Wistar rats (180-200 g) for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds and a vehicle control orally or intraperitoneally 30-60 minutes before carrageenan injection. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Figure 3: Workflow for the carrageenan-induced paw edema assay.
C. In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Figure 4: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
IV. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available literature on related 1,2,4-oxadiazole derivatives suggests that strategic modifications at the 3- and 5-positions can significantly enhance biological activity across anticancer, anti-inflammatory, and antimicrobial applications.
Future research should focus on the systematic synthesis and evaluation of a focused library of analogs of this compound. Key modifications should include:
-
At the 3-position: Introduction of various small alkyl, cycloalkyl, and substituted aryl groups to probe the steric and electronic requirements for activity.
-
At the 5-position: Conversion of the carboxylic acid to a diverse range of esters and amides to modulate physicochemical properties and explore new interactions with biological targets.
By employing the standardized biological assays detailed in this guide, researchers can generate robust and comparable data to establish clear structure-activity relationships. This will ultimately pave the way for the rational design of more potent and selective 1,2,4-oxadiazole-based drug candidates.
V. References
-
Al-Wahaibi, L. H., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
-
Baykov, S., et al. (2022). Synthesis and Biological Evaluation of Aryl-Oxadiazoles as Inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 62, 128647. [Link]
-
El-Sayed, N. N. E., et al. (2018). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 23(11), 2948. [Link]
-
Fassihi, A., et al. (2014). Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. DARU Journal of Pharmaceutical Sciences, 22(1), 19. [Link]
-
Kemnitzer, W., et al. (2009). Discovery of 3-aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers. 2. Identification of More Aqueous Soluble Analogs as Potential Anticancer Agents. Bioorganic & Medicinal Chemistry Letters, 19(15), 4410-4415. [Link]
-
Mobashery, S., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases, 5(10), 1735-1745. [Link]
-
Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Ravinaik, B., et al. (2019). Synthesis and Anticancer Evaluation of Amide Derivatives of 1,3,4-Oxadiazole Linked with Benzoxazole. Russian Journal of General Chemistry, 89(5), 1033-1039. [Link]
-
Kemnitzer, W., et al. (2009). Discovery of 3-aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers. 2. Identification of More Aqueous Soluble Analogs as Potential Anticancer Agents. Bioorganic & Medicinal Chemistry Letters, 19(15), 4410-4415. [Link]
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Taha, M., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [Link]
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A Senior Application Scientist's Guide to 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid and its Heterocyclic Peers in Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Importance of Heterocyclic Carboxylic Acids in Medicinal Chemistry
Heterocyclic carboxylic acids are a cornerstone of modern drug design. Their ability to engage in crucial hydrogen bonding and electrostatic interactions with biological targets makes them a frequent feature in the pharmacophores of numerous marketed drugs. However, the very properties that make the carboxylic acid group so effective in binding can also present significant challenges in drug development. Issues such as limited membrane permeability, rapid metabolism, and potential for idiosyncratic toxicities often necessitate strategies to mitigate these liabilities.
One of the most powerful strategies in the medicinal chemist's toolkit is bioisosteric replacement. This involves substituting a functional group with another that has similar physicochemical properties, with the aim of retaining or improving biological activity while optimizing pharmacokinetic and toxicological profiles. The 1,2,4-oxadiazole ring, in particular, has emerged as a promising bioisostere for the carboxylic acid moiety, offering a stable, planar scaffold with tunable properties.[1][2]
This guide provides an in-depth, objective comparison of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid with other commonly employed heterocyclic carboxylic acids: thiophene-2-carboxylic acid , furan-2-carboxylic acid , thiazole-5-carboxylic acid , and pyrazole-4-carboxylic acid . We will delve into their comparative physicochemical properties, metabolic stability, and potential performance in a biological context, supported by experimental data and established scientific principles. Our goal is to equip you, the researcher, with the critical insights needed to make informed decisions in your drug discovery programs.
The Protagonist: this compound
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The 1,2,4-oxadiazole scaffold is noted for its chemical and thermal stability, which contributes to metabolic robustness.[1]
The introduction of a methyl group at the 3-position and a carboxylic acid at the 5-position of the 1,2,4-oxadiazole ring creates a molecule with a unique electronic and steric profile. While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties based on related structures and the known characteristics of the 1,2,4-oxadiazole ring as a carboxylic acid bioisostere. It is anticipated to have a lower pKa than a simple benzoic acid, enhancing its acidity, and its logP will be influenced by the balance of the polar oxadiazole ring and the nonpolar methyl group.
The Comparators: A Field of Established Heterocyclic Carboxylic Acids
To provide a robust comparison, we have selected four widely recognized five-membered heterocyclic carboxylic acids that are frequently incorporated into drug candidates.
-
Thiophene-2-carboxylic acid: A sulfur-containing heterocycle known for its role as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs.[3]
-
Furan-2-carboxylic acid: An oxygen-containing heterocycle that serves as a building block for numerous active pharmaceutical ingredients (APIs).[4][5]
-
Thiazole-5-carboxylic acid: A heterocycle containing both sulfur and nitrogen, recognized for its utility in developing antimicrobial and anti-inflammatory agents.[6]
-
Pyrazole-4-carboxylic acid: A nitrogen-containing heterocycle with a broad spectrum of reported biological activities, including anti-inflammatory and anticancer properties.[7]
Comparative Analysis: Physicochemical Properties and Metabolic Stability
The success of a drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. In this section, we compare the key parameters of our selected heterocyclic carboxylic acids.
Acidity (pKa) and Lipophilicity (logP)
The acidity (pKa) of a molecule influences its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes.
| Compound | Structure | pKa | logP |
| This compound | ![]() | Predicted to be acidic | Predicted to be moderately lipophilic |
| Thiophene-2-carboxylic acid | ![]() | 3.49 - 3.51[8][9] | 1.5[9] |
| Furan-2-carboxylic acid | ![]() | ~3.16 | 0.64 - 0.98[4][5] |
| Thiazole-5-carboxylic acid | ![]() | Data not readily available | Predicted: 0.8[10] |
| Pyrazole-4-carboxylic acid | ![]() | Predicted: 3.81[11] | Predicted: -0.3[12] |
Expert Insights: The lower pKa of furan-2-carboxylic acid compared to thiophene-2-carboxylic acid suggests it will be more ionized at physiological pH, potentially leading to higher aqueous solubility but lower passive diffusion across cell membranes. The predicted low logP of pyrazole-4-carboxylic acid indicates high polarity, which could be advantageous for targeting extracellular proteins but may limit its ability to penetrate cells. The 1,2,4-oxadiazole ring in our protagonist is expected to confer a degree of acidity and lipophilicity that is tunable through substitution, offering a versatile scaffold for property modulation.
Metabolic Stability
The metabolic stability of a compound is a critical factor in determining its in vivo half-life and overall exposure. Heterocyclic rings are often sites of metabolic modification.
Five-membered electron-rich heteroarenes, such as furans and thiophenes, are known to be susceptible to oxidative metabolism, which can lead to the formation of reactive electrophilic species.[13] This metabolic instability can be a significant liability in drug development. In contrast, the 1,2,4-oxadiazole ring is generally considered to be more metabolically robust.[14] This enhanced stability is a key rationale for its use as a bioisostere for more labile functionalities.
While direct comparative metabolic stability data for all five compounds from a single study is not available, a recent study on 1,2,4-oxadiazole derivatives as inhibitors of SARS-CoV-2 papain-like protease (PLpro) demonstrated that these compounds exhibited good metabolic stability, with half-lives greater than 93.2 minutes in mouse liver microsomes.[14] This provides strong evidence for the metabolic resilience of the 1,2,4-oxadiazole core.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
To provide a practical framework for evaluating and comparing the metabolic stability of these heterocyclic carboxylic acids, a standard in vitro protocol using liver microsomes is outlined below.
Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance in the presence of liver microsomes.
Materials:
-
Test compounds (this compound and comparators)
-
Pooled human or other species liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, liver microsomes, and the test compound at a final concentration typically in the low micromolar range.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of the Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the percentage of the parent compound remaining against time.
-
From the slope of the natural log of the percent remaining versus time, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Caption: Interaction of heterocyclic carboxylic acids with an enzyme active site.
Causality Behind Experimental Choices: When designing enzyme inhibitors, the choice of the heterocyclic core is a critical decision.
-
Rationale for 1,2,4-Oxadiazole: The selection of a 1,2,4-oxadiazole is often driven by the need to improve metabolic stability compared to more labile heterocycles like furan or thiophene. Its planar geometry and ability to participate in hydrogen bonding make it an excellent mimic of the carboxylate group.
-
Rationale for Thiophene and Furan: These heterocycles are often used to explore the impact of subtle changes in electronics and geometry. The sulfur atom in thiophene can engage in different types of interactions compared to the oxygen in furan, which can influence binding affinity and selectivity.
-
Rationale for Thiazole and Pyrazole: The incorporation of nitrogen atoms in these rings introduces additional opportunities for hydrogen bonding and can modulate the acidity and lipophilicity of the molecule in distinct ways compared to their all-carbon or single-heteroatom counterparts.
Conclusion: Selecting the Right Heterocycle for Your Drug Discovery Program
The choice of a heterocyclic carboxylic acid in a drug discovery program is a multi-faceted decision that requires a careful consideration of the interplay between physicochemical properties, metabolic stability, and biological activity.
-
This compound emerges as a highly promising scaffold, particularly when metabolic stability is a key concern. Its inherent robustness, coupled with the ability to mimic the essential interactions of a carboxylic acid, makes it an attractive candidate for optimization.
-
Thiophene and furan-based carboxylic acids remain valuable tools for initial lead discovery and for probing the structure-activity relationships within a target's active site. However, their potential for metabolic liabilities should be addressed early in the optimization process.
-
Thiazole and pyrazole-based carboxylic acids offer a rich design space for modulating polarity and hydrogen bonding patterns, providing opportunities to fine-tune the properties of a lead compound to achieve the desired balance of potency and pharmacokinetics.
Ultimately, the optimal choice will be context-dependent, relying on the specific requirements of the biological target and the desired ADME profile. This guide serves as a foundational resource to aid in this critical decision-making process, empowering researchers to rationally design the next generation of innovative therapeutics.
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A Comparative Guide to the Validation of Analytical Methods for 3-Methyl-1,2,4-oxadiazole-5-carboxylic Acid
This guide provides an in-depth comparison of analytical methodologies for the validation of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical development. The focus is on establishing robust, reliable, and accurate analytical procedures that comply with international regulatory standards. We will dissect the validation of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—while also considering the essential role of spectroscopic methods for identity confirmation.
The narrative is structured to not only present protocols but to explain the underlying scientific rationale for each experimental choice, ensuring a self-validating and trustworthy approach. All methodologies and claims are grounded in authoritative guidelines, primarily the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[1][2][3]
The Analyte: this compound
Understanding the physicochemical properties of the target molecule is paramount to selecting an appropriate analytical technique. This compound possesses a polar carboxylic acid group and a heterocyclic oxadiazole ring.[4] This structure imparts significant polarity and limited volatility, making direct analysis by Gas Chromatography challenging. Conversely, these properties are well-suited for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which excels at separating polar to moderately non-polar compounds in an aqueous mobile phase.
The Regulatory Framework: ICH Q2(R2) Validation Parameters
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[5][6] The ICH Q2(R2) guideline provides a comprehensive framework for this process, outlining key validation characteristics that must be assessed.[1][2]
The core validation parameters we will compare for each technique are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]
-
Linearity & Range: The capacity to elicit test results that are directly proportional to the analyte concentration over a defined range.[7]
-
Accuracy: The closeness of test results to the true value.[7]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy (LOQ) and the lowest amount that can be detected (LOD).[7]
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[1]
Caption: General workflow for analytical method validation as per ICH guidelines.
Technique Comparison: HPLC vs. Gas Chromatography
The primary distinction in analyzing this compound lies in the sample preparation and instrumental requirements of HPLC versus GC.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method. The analyte's polarity makes it highly soluble in common mobile phases (e.g., water/acetonitrile mixtures), allowing for direct injection and analysis without chemical modification.
-
Gas Chromatography (GC): Direct analysis is not feasible. The carboxylic acid functional group is highly polar and non-volatile, leading to poor peak shape, strong adsorption to the column, and thermal decomposition.[8] Therefore, a crucial and mandatory derivatization step is required to convert the carboxylic acid into a more volatile and less polar ester or silyl ester.[9][10] This adds complexity, time, and potential for error in the analytical workflow.
Caption: Comparison of sample preparation workflows for HPLC and GC analysis.
Detailed Validation Protocols and Data Comparison
Here we provide a head-to-head comparison of the validation protocols for a proposed RP-HPLC method and a potential GC method.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the quantification (assay) and purity determination of this compound.
4.1.1. Proposed Chromatographic Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 stationary phases are industry-standard for retaining and separating polar to moderately non-polar compounds. |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (Gradient or Isocratic) | An acidified aqueous mobile phase suppresses the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Detection | UV at an appropriate wavelength (e.g., 235 nm) | The oxadiazole ring is a chromophore, allowing for sensitive UV detection.[11] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
4.1.2. Validation Protocols & Acceptance Criteria
| Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light) to ensure no co-elution of degradants with the main peak. | Peak is spectrally pure (via DAD/PDA detector). No interfering peaks at the analyte's retention time in blank/placebo. Main peak is well-resolved from degradation peaks. |
| Linearity | Prepare at least five concentrations across the range (e.g., 50-150% of target). Inject each concentration in triplicate. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant. |
| Range | The range is established by confirming that linearity, accuracy, and precision are met within the specified concentration interval. | As per linearity, accuracy, and precision criteria. |
| Accuracy | Analyze triplicate samples at three concentrations (e.g., 80%, 100%, 120%) of a spiked placebo or by standard addition. | Mean recovery should be 98.0% - 102.0%. |
| Precision | Repeatability: Six replicate preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst/instrument. | Relative Standard Deviation (RSD) ≤ 1.0% for assay.[5] |
| LOQ/LOD | Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | S/N ratio should be ≥ 10 for LOQ and ≥ 3 for LOD. Precision at LOQ should meet acceptance criteria (e.g., RSD ≤ 10%). |
| Robustness | Deliberately vary parameters: Mobile phase pH (±0.2), column temperature (±5 °C), flow rate (±10%), mobile phase composition (±2%). | System suitability parameters (e.g., tailing factor, resolution) remain within limits. Analyte concentration should not significantly change. |
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is significantly more complex due to the mandatory derivatization step.
4.2.1. Proposed Chromatographic Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Derivatization | Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. | BSTFA is a powerful silylating agent that converts the active hydrogen of the carboxylic acid into a volatile trimethylsilyl (TMS) ester.[9] |
| Column | Low-polarity capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) | A non-polar stationary phase is suitable for the separation of the relatively non-polar TMS-derivatized analyte. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC providing good efficiency. |
| Temperatures | Inlet: 250 °C, Detector: 300 °C | Temperatures must be high enough to ensure volatilization without causing thermal degradation of the derivative. |
| Oven Program | Temperature gradient (e.g., 100 °C hold 2 min, ramp to 280 °C) | A temperature program is necessary to elute the derivative in a reasonable time with good peak shape. |
| Detection | Flame Ionization Detector (FID) | FID provides a robust and linear response for carbon-containing compounds. |
4.2.2. Validation Protocols & Acceptance Criteria
The validation parameters are the same as for HPLC, but the experimental execution must account for the derivatization step.
| Parameter | Experimental Protocol | Acceptance Criteria & Challenges |
| Specificity | Analyze derivatized blank, placebo, and spiked samples. Check for interference from the derivatizing agent and its byproducts. | Challenge: Derivatization can produce side-products or artifacts that may interfere. The reaction must be shown to be complete and specific. |
| Linearity | Prepare at least five concentrations and derivatize each one individually before injection. Plot peak area vs. initial concentration. | Correlation coefficient (r²) ≥ 0.995. Challenge: The derivatization reaction itself must be linear and reproducible across the entire concentration range. |
| Accuracy | Spike placebo with known amounts of analyte, then perform the complete derivatization and injection procedure. | Mean recovery should be 95.0% - 105.0%. Challenge: Lower recovery can occur due to incomplete derivatization or degradation of the derivative. |
| Precision | Repeatability: Six individual sample preparations, each including the derivatization step. | RSD ≤ 2.0%. Challenge: The multi-step derivatization process introduces more potential for variability compared to the direct HPLC analysis. |
| LOQ/LOD | Determined by S/N ratio after derivatization of low-concentration standards. | S/N ratio ≥ 10 for LOQ, ≥ 3 for LOD. Challenge: Sensitivity is highly dependent on the efficiency and cleanliness of the derivatization reaction. |
| Robustness | Vary derivatization parameters (reaction time, temperature) in addition to GC instrument parameters. | The method should be resilient to small changes in both the chemical reaction and the instrumental conditions. |
Head-to-Head Performance Summary
| Feature | RP-HPLC | Gas Chromatography (GC) | Justification |
| Sample Prep | Simple: Dissolve and inject. | Complex: Requires chemical derivatization. | The need to convert the carboxylic acid to a volatile ester adds time, cost, and potential for error.[9][10] |
| Specificity | High; easily confirmed with DAD/PDA and forced degradation. | Moderate; risk of interference from derivatization byproducts. | HPLC offers cleaner baselines and spectral purity data without chemical artifacts. |
| Precision | Excellent (RSD typically <1.0%) | Good (RSD typically <2.0%) | The direct injection in HPLC minimizes the manual handling steps that can introduce variability in the GC derivatization process. |
| Accuracy | Excellent (Recovery 98-102%) | Good (Recovery often wider, e.g., 95-105%) | Potential for incomplete reactions or derivative instability can affect GC accuracy. |
| Robustness | High; method is resilient to minor changes in mobile phase and temperature. | Moderate; sensitive to both GC parameters and derivatization conditions. | The chemical reaction in the GC workflow is an additional critical variable that must be controlled. |
| Throughput | High | Low | The derivatization step significantly reduces the number of samples that can be processed per day. |
| Overall Suitability | Highly Recommended | Not Recommended / Alternative | For routine QC and stability testing of this compound, RP-HPLC is unequivocally superior in terms of simplicity, accuracy, precision, and throughput. |
Conclusion
For the analytical validation of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the demonstrably superior technique. Its ability to directly analyze the polar, non-volatile compound without chemical modification leads to a simpler, more robust, precise, and accurate method. While Gas Chromatography is a powerful technique for volatile compounds, its application here is hampered by the mandatory, multi-step derivatization process. This additional step introduces significant complexity and potential sources of error, making it unsuitable for a high-throughput, quality-controlled environment.
Researchers and drug development professionals should prioritize the development and validation of an RP-HPLC method for the assay and impurity profiling of this and structurally similar compounds to ensure data integrity and regulatory compliance.
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A Comparative Guide to the Synthetic Routes of 1,2,4-Oxadiazoles: A Senior Application Scientist's Perspective
The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry and drug development. Its prevalence stems from its role as a bioisostere for amide and ester functionalities, enhancing metabolic stability and modulating pharmacokinetic properties.[1] This guide provides an in-depth, comparative analysis of the most prevalent synthetic strategies to construct this valuable heterocyclic scaffold, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction to the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties.[2][3] The strategic importance of this scaffold necessitates a thorough understanding of the available synthetic methodologies to select the most appropriate route for a given target molecule.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 1,2,4-oxadiazoles is dominated by two principal strategies: the cyclization of amidoxime derivatives and the 1,3-dipolar cycloaddition of nitrile oxides.[4][5] More contemporary approaches, such as one-pot multi-component reactions and oxidative cyclizations, have also emerged, offering increased efficiency and broader substrate scope.
I. The Workhorse: Cyclization of Amidoxime Derivatives
This is arguably the most versatile and widely employed method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[6][7] The general pathway involves the acylation of an amidoxime followed by a cyclodehydration step.[8] This can be executed as a two-step process with the isolation of the O-acyl amidoxime intermediate or as a more streamlined one-pot procedure.[9][10]
Mechanism of Amidoxime Cyclization
The reaction proceeds via the nucleophilic attack of the amidoxime's hydroxylamine oxygen onto the carbonyl carbon of an activated carboxylic acid derivative, forming an O-acyl amidoxime intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule yields the aromatic 1,2,4-oxadiazole ring.[10]
Caption: General mechanism for 1,2,4-oxadiazole synthesis via amidoxime acylation and cyclodehydration.
A. Two-Step Synthesis via O-Acyl Amidoxime Isolation
This classical approach provides a reliable route to the desired product, with the key advantage of being able to isolate and characterize the O-acyl amidoxime intermediate.[9] This can be particularly useful for complex substrates or when optimizing the cyclization step independently.
Experimental Protocol: Synthesis of 3-Phenyl-5-methyl-1,2,4-oxadiazole (Two-Step)
Step 1: O-Acylation of Benzamidoxime
-
To a solution of benzamidoxime (1.36 g, 10 mmol) in dry dichloromethane (20 mL) at 0 °C, add triethylamine (1.53 mL, 11 mmol).
-
Slowly add acetyl chloride (0.75 mL, 10.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the O-acetyl benzamidoxime intermediate.
Step 2: Cyclodehydration
-
Dissolve the crude O-acetyl benzamidoxime in a suitable high-boiling solvent such as toluene or xylene (30 mL).
-
Heat the solution at reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the 3-phenyl-5-methyl-1,2,4-oxadiazole.
B. One-Pot Synthesis
One-pot procedures are highly efficient as they circumvent the need to isolate the intermediate, thereby saving time and resources.[11][12] These methods often employ coupling agents to activate the carboxylic acid in situ, followed by cyclization, which can be promoted by thermal heating or microwave irradiation.[1][11]
Experimental Protocol: One-Pot Synthesis of 3-Aryl-5-substituted-1,2,4-oxadiazoles [11]
-
In a round-bottom flask, dissolve the aryl nitrile (10 mmol) in a suitable solvent.
-
Add hydroxylamine hydrochloride (12 mmol) and a base such as sodium carbonate (12 mmol).
-
Reflux the mixture until the nitrile is consumed (monitored by TLC) to form the amidoxime in situ.
-
Cool the reaction mixture and then add the desired carboxylic acid (10 mmol) and a coupling agent like HBTU (11 mmol) and DIPEA (20 mmol).
-
Heat the reaction mixture at 80-120 °C (conventional heating) or irradiate in a microwave reactor until the reaction is complete.
-
Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
II. 1,3-Dipolar Cycloaddition: A Classic Approach
This method involves the [3+2] cycloaddition of a nitrile oxide with a nitrile.[4] While conceptually straightforward, its practical application can be hampered by the high reactivity and potential for dimerization of the nitrile oxide intermediate, which can lead to the formation of furoxans (1,2,5-oxadiazole-2-oxides).[5]
Caption: Synthesis of 1,2,4-oxadiazoles via 1,3-dipolar cycloaddition.
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-oxadiazole via 1,3-Dipolar Cycloaddition [13]
-
Generate benzonitrile oxide in situ by the dehydrohalogenation of benzohydroxamoyl chloride with a base like triethylamine.
-
In a separate flask, dissolve benzonitrile (1 equivalent) in an inert solvent.
-
Slowly add the freshly prepared solution of benzonitrile oxide to the benzonitrile solution at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter off any precipitated triethylamine hydrochloride.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain 3,5-diphenyl-1,2,4-oxadiazole.
III. Modern One-Pot Strategies from Nitriles and Aldehydes
Recent advancements have led to the development of elegant one-pot syntheses that start from readily available nitriles, hydroxylamine, and aldehydes.[14][15] These methods often proceed through an in-situ generated amidoxime, which then reacts with the aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole intermediate. Subsequent oxidation, sometimes by another molecule of the aldehyde, affords the aromatic 1,2,4-oxadiazole.[14][15]
Experimental Protocol: Base-Mediated One-Pot Synthesis from a Nitrile, Aldehyde, and Hydroxylamine [14]
-
To a solution of the nitrile (1 mmol) and hydroxylamine hydrochloride (1.1 mmol) in a suitable solvent like tert-butanol, add a base such as triethylamine (2 mmol).
-
Heat the mixture at 80 °C for 18 hours to form the amidoxime.
-
Add the aldehyde (2.5 mmol) and a base like DBU (2 mmol) to the reaction mixture.
-
Continue heating at 120 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Advantages | Disadvantages | Typical Yields | Substrate Scope |
| Two-Step Amidoxime Cyclization | Reliable, allows for intermediate characterization, good for complex molecules.[9] | Time-consuming, requires isolation of intermediate. | 60-90% | Broad |
| One-Pot Amidoxime Cyclization | Highly efficient, saves time and resources, amenable to high-throughput synthesis.[11] | May require careful optimization to avoid side reactions. | 70-95% | Broad |
| 1,3-Dipolar Cycloaddition | Conceptually simple, offers alternative regiochemistry.[4] | Nitrile oxide dimerization is a major side reaction, limited by nitrile reactivity.[5] | 40-70% | Moderate |
| One-Pot from Nitriles & Aldehydes | High atom economy, uses readily available starting materials, operationally simple.[14][15] | May require harsh conditions, potential for side product formation. | 50-85% | Good |
| Oxidative Cyclization | Novel approach, can offer unique reactivity.[9] | May require specific catalysts or oxidants, methodology is less mature. | Varies | Varies |
Conclusion
The synthesis of 1,2,4-oxadiazoles is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. The classical two-step cyclization of amidoximes remains a robust and dependable strategy, particularly for intricate targets. However, for efficiency and scalability, one-pot procedures starting from either amidoximes or nitriles are often the preferred choice in a drug discovery setting. The 1,3-dipolar cycloaddition route, while historically significant, is generally less favored due to its inherent limitations. The choice of the optimal synthetic route will ultimately depend on the specific substitution pattern of the target 1,2,4-oxadiazole, the availability of starting materials, and the desired scale of the synthesis.
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Zarubaev, V. V., et al. (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. Bioorganic & Medicinal Chemistry Letters, 55, 128465. [Link]
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A Comprehensive Guide to Investigating the Cross-Reactivity of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. This guide provides an in-depth, technical framework for conducting comprehensive cross-reactivity studies on 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid. Given the limited specific literature on this particular molecule, we will establish a robust, self-validating protocol based on the known pharmacological profile of the broader 1,2,4-oxadiazole class and its role as a bioisostere. Our approach emphasizes causal reasoning behind experimental choices, ensuring a thorough and scientifically rigorous investigation.
Introduction: The Imperative of Selectivity Profiling
The 1,2,4-oxadiazole ring is a prevalent scaffold in medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisosteric replacement for esters and amides.[1] Derivatives of this heterocycle have been shown to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3] This broad bioactivity underscores the potential for off-target interactions, making a thorough cross-reactivity assessment a critical step in preclinical development. A comprehensive selectivity profile not only de-risks a drug candidate by identifying potential adverse effects early on but also can unveil novel therapeutic opportunities.[4][5]
Our subject molecule, this compound, contains two key features that guide our investigation:
-
The 1,2,4-Oxadiazole Core: This scaffold has been associated with a diverse range of biological targets.[3]
-
The Carboxylic Acid Moiety: While the oxadiazole ring itself can be a bioisostere, the presence of a carboxylic acid group can drive interactions with a variety of receptors and enzymes that recognize endogenous acidic ligands.[6] The interplay between these two features necessitates a multi-faceted approach to cross-reactivity profiling.
This guide will outline a tiered, systematic approach to building a comprehensive cross-reactivity profile for this compound.
A Tiered Approach to Cross-Reactivity Profiling
We advocate for a tiered approach, starting with broad screening and progressively moving to more focused, hypothesis-driven assays. This strategy is both cost-effective and scientifically sound, allowing for early identification of potential liabilities and informed decision-making.
Caption: Workflow for validating off-target hits.
Methodology:
-
Functional Assays: For each validated off-target hit, select a relevant cell-based functional assay. For example, if the compound binds to a G-protein coupled receptor (GPCR), a calcium flux or cAMP assay would be appropriate.
-
Orthogonal Assays: Confirm the off-target activity using an assay with a different readout or mechanism. [7]For example, if the initial hit was from a radioligand binding assay, an orthogonal assay could be a functional cell-based assay.
-
Cellular Toxicity: Evaluate the general cytotoxicity of the compound in the cell lines used for the functional assays to ensure that the observed effects are not due to cell death.
Data Interpretation and Reporting
The culmination of these studies will be a comprehensive cross-reactivity profile. The data should be presented in a clear, tabular format, comparing the potency of this compound at its intended target with its potency at any identified off-targets. A selectivity ratio (IC50 at off-target / IC50 at primary target) of >100-fold is generally considered desirable. [5]
Conclusion
While a definitive cross-reactivity profile for this compound requires the execution of the experiments outlined in this guide, the proposed framework provides a robust and scientifically rigorous path to generating this critical dataset. By systematically progressing through broad screening to focused validation, researchers can build a comprehensive understanding of the compound's selectivity, enabling informed decisions in the drug development process. This approach, grounded in the principles of safety pharmacology and driven by the chemical nature of the 1,2,4-oxadiazole scaffold, will ensure a thorough de-risking of this promising chemical entity.
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Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. (2017). Regulatory Toxicology and Pharmacology. [Link]
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2020). Molecules. [Link]
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Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. (2021). Molecules. [Link]
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1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2023). Molecules. [Link]
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Benchmarking 3-Methyl-1,2,4-oxadiazole-5-carboxylic Acid Against Known Inhibitors of Monocarboxylate Transporters (MCTs) in Cancer Metabolism
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of oncology research, the metabolic reprogramming of cancer cells presents a compelling area for therapeutic intervention. One of the hallmarks of this reprogramming is the increased reliance on glycolysis, even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic shift necessitates the efficient export of lactate to maintain intracellular pH and sustain high glycolytic rates. Monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, are crucial players in this process, making them attractive targets for novel cancer therapies.[1][2]
This guide provides a comparative framework for evaluating the potential of a novel compound, 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid, as an inhibitor of MCT1 and MCT4. While the 1,2,4-oxadiazole scaffold is present in various biologically active molecules, the specific inhibitory profile of this compound against MCTs is an area of active investigation.[3][4] This document outlines the experimental rationale, detailed protocols for benchmarking against established inhibitors, and a clear presentation of comparative data.
The Rationale for Targeting MCT1 and MCT4
MCT1 and MCT4 are key players in the lactate shuttle mechanism within the tumor microenvironment.[1] Highly glycolytic cancer cells often upregulate MCT4 to export lactate, which can then be taken up by other cancer cells or stromal cells via MCT1 to be used as a fuel source.[2][5] This metabolic symbiosis contributes to tumor growth, metastasis, and resistance to therapy.[6] Therefore, inhibiting MCT1 and/or MCT4 can disrupt this crucial metabolic pathway, leading to intracellular acidification, metabolic crisis, and ultimately, cancer cell death.[1][2]
The choice of established inhibitors for this benchmarking study is critical. We will utilize well-characterized and potent inhibitors of MCT1 and MCT4 to provide a robust comparison. For MCT1, AZD3965 and AR-C155858 are selected based on their high potency and selectivity.[7][8][9] For MCT4, AZD0095 and VB124 will serve as the benchmark compounds, also known for their high potency and selectivity.[2][5][7]
Experimental Design for Comparative Analysis
To objectively assess the inhibitory potential of this compound, a series of in vitro assays will be conducted. The primary endpoint will be the determination of the half-maximal inhibitory concentration (IC50) against MCT1 and MCT4.
Experimental Workflow
Caption: Workflow for MCT Inhibition Assay.
Protocol: [¹⁴C]-L-Lactate Uptake Assay
This assay directly measures the transport of radiolabeled lactate into cells, providing a quantitative measure of MCT inhibition.
Materials:
-
MCT1-expressing cell line (e.g., Raji lymphoma)
-
MCT4-expressing cell line (e.g., MDA-MB-231 breast cancer)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
[¹⁴C]-L-Lactate
-
Test compound: this compound
-
Benchmark inhibitors: AZD3965, AR-C155858, AZD0095, VB124
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding: Seed MCT1- or MCT4-expressing cells into a 96-well plate at a density of 1-2 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and the benchmark inhibitors in DMSO. Perform serial dilutions in KRH buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Wash the cells twice with PBS. Add the diluted compounds to the respective wells and incubate for 30 minutes at 37°C.
-
Lactate Uptake: Add [¹⁴C]-L-Lactate (final concentration 1 µCi/mL) to each well and incubate for 10 minutes at 37°C.
-
Termination of Uptake: Rapidly wash the cells three times with ice-cold PBS to stop the lactate uptake.
-
Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the vehicle control (DMSO) and plot the percentage of inhibition against the compound concentration. Calculate the IC50 values using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
Comparative Data Analysis
The primary output of this study will be the IC50 values for this compound against MCT1 and MCT4, which can then be directly compared to the known potencies of the benchmark inhibitors.
Table 1: Comparative Inhibitory Activity (IC50) Against MCT1
| Compound | Target | IC50 (nM) | Reference |
| This compound | MCT1 | Experimental Data | N/A |
| AZD3965 | MCT1 | 1.6 (Ki) | [7] |
| AR-C155858 | MCT1 | 2.3 (Ki) | [7] |
| α-Cyano-4-hydroxycinnamic acid (non-specific) | MCTs | 6.3 µM (Ki) | [7] |
Table 2: Comparative Inhibitory Activity (IC50) Against MCT4
| Compound | Target | IC50 (nM) | Reference |
| This compound | MCT4 | Experimental Data | N/A |
| AZD0095 | MCT4 | 1.3 | [5][7] |
| VB124 | MCT4 | 8.6 (import), 19 (export) | [5][7] |
| Acriflavine (indirect) | MCT4 | - | [7] |
Interpreting the Results and Next Steps
The benchmarking data will provide a clear indication of the potency and selectivity of this compound.
-
High Potency and Selectivity: If the compound exhibits a low nanomolar IC50 for either MCT1 or MCT4 with significant selectivity over the other isoform, it would be a strong candidate for further development.
-
Dual Inhibition: Potent inhibition of both MCT1 and MCT4 could also be a desirable characteristic, potentially leading to a broader anti-tumor effect.[7]
-
Low Potency: If the IC50 values are in the high micromolar range, further structural optimization may be necessary to improve potency.
Signaling Pathway Context
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Comparative Computational Docking Analysis of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid and Analogs Against SARS-CoV-2 Papain-like Protease
A Senior Application Scientist's Guide to Structure-Based Virtual Screening and Performance Benchmarking
In the landscape of contemporary drug discovery, the strategic application of computational methodologies is paramount for the rapid and cost-effective identification of promising therapeutic candidates. This guide provides an in-depth comparative analysis of the computational docking performance of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid against the papain-like protease (PLpro) of SARS-CoV-2, a critical enzyme in the viral life cycle.
This analysis is benchmarked against a known inhibitor and a structurally similar analog to provide a comprehensive understanding of the potential of the 1,2,4-oxadiazole scaffold. This guide is tailored for researchers, scientists, and drug development professionals, offering not just a protocol, but a field-proven insight into the causality behind experimental choices in structure-based drug design.
Introduction to the Target: SARS-CoV-2 Papain-like Protease (PLpro)
The SARS-CoV-2 papain-like protease (PLpro) is an essential enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response.[1][2] PLpro is responsible for cleaving the viral polyprotein to generate functional non-structural proteins.[2] Furthermore, it exhibits deubiquitinating and deISGylating activity, effectively dampening the host's antiviral interferon signaling pathways.[1] These dual roles make PLpro an attractive and well-validated target for the development of novel antiviral therapeutics. The availability of high-resolution crystal structures of PLpro provides an excellent foundation for structure-based drug design and virtual screening campaigns.[3][4][5]
The Candidate Molecule and Its Comparators
This guide focuses on the computational evaluation of This compound , a small molecule featuring the 1,2,4-oxadiazole heterocyclic ring system. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in various non-covalent interactions.
For a robust and insightful comparative analysis, two additional molecules have been selected:
-
GRL0617 (Positive Control): A known, non-covalent inhibitor of SARS-CoV and SARS-CoV-2 PLpro.[1][6] GRL0617 serves as a crucial benchmark for validating our docking protocol and provides a reference for the expected binding affinity and interactions of a potent inhibitor.[7][8][9][10][11]
-
3-Methyl-1,2,4-oxadiazole-5-carboxamide (Structural Analog): This molecule is structurally very similar to our primary candidate but with the carboxylic acid moiety replaced by a carboxamide. This subtle modification allows for an initial exploration of the structure-activity relationship (SAR), specifically investigating the importance of the acidic proton and hydrogen bonding capabilities of the carboxylate group in the binding interaction.
| Compound Name | Structure | Role in this Study |
| This compound | SMILES: CC1=NOC(=N1)C(=O)O | Primary Candidate |
| GRL0617 | SMILES: CC(C1=CC=CC=C1)NC2=CC(=CC=C2)C(=O)N | Positive Control |
| 3-Methyl-1,2,4-oxadiazole-5-carboxamide | SMILES: CC1=NOC(=N1)C(=O)N | Structural Analog for SAR |
Experimental Design: A Validated Computational Docking Workflow
The following section details a comprehensive and self-validating protocol for the computational docking of our selected molecules against SARS-CoV-2 PLpro. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Diagram of the Computational Docking Workflow
Caption: A streamlined workflow for computational docking studies.
Step-by-Step Methodology
1. Protein Preparation
-
Objective: To prepare the crystal structure of SARS-CoV-2 PLpro for docking by removing non-essential molecules, adding hydrogen atoms, and assigning charges.
-
Protocol:
-
Obtain the Protein Structure: Download the high-resolution crystal structure of SARS-CoV-2 PLpro from the Protein Data Bank (PDB). For this study, we will use PDB ID: 7NFV , which has a resolution of 1.42 Å.[4][5] This high resolution provides a more accurate representation of the protein's atomic coordinates.
-
Clean the PDB File: Using molecular visualization software such as UCSF Chimera or PyMOL, remove all water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors. This is crucial as these molecules can interfere with the docking process.
-
Add Hydrogen Atoms: Since X-ray crystallography does not typically resolve the positions of hydrogen atoms, they must be added computationally. It is recommended to add polar hydrogens, as they are critical for forming hydrogen bonds.
-
Assign Partial Charges: Assign partial charges to all atoms of the protein. The Gasteiger charge calculation method is a commonly used and effective approach for this step.
-
Save in PDBQT Format: The prepared protein structure should be saved in the PDBQT file format, which is required by AutoDock Vina.[12] This format includes the atomic coordinates, partial charges, and atom types.
-
2. Ligand Preparation
-
Objective: To generate 3D structures of the ligands, assign charges, and define rotatable bonds.
-
Protocol:
-
Obtain Ligand Structures: The 2D structures of this compound, GRL0617, and 3-Methyl-1,2,4-oxadiazole-5-carboxamide can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem.
-
Generate 3D Conformations: Convert the 2D structures into 3D conformations. Energy minimization should be performed using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.
-
Assign Partial Charges and Define Torsions: Similar to the protein preparation, assign Gasteiger charges to the ligand atoms. The software will also automatically detect and define the rotatable bonds, which allows for ligand flexibility during the docking simulation.
-
Save in PDBQT Format: Save the prepared ligands in the PDBQT format.
-
3. Molecular Docking with AutoDock Vina
-
Objective: To predict the binding poses and affinities of the ligands within the active site of PLpro.
-
Protocol:
-
Define the Search Space (Grid Box): The docking process requires defining a search space, or "grid box," within which the software will attempt to place the ligand. For a targeted docking study, this box should encompass the active site of the enzyme. Based on the co-crystal structure of PLpro with inhibitors, the binding site is located in a cleft leading to the active site, within the S3 and S4 subsites.[8] The center and dimensions of the grid box should be set to cover this region.
-
Configure the Docking Parameters: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the search space. The exhaustiveness parameter, which controls the thoroughness of the search, can be set to a higher value for more accurate but computationally intensive calculations.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file. AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
-
4. Results Analysis and Visualization
-
Objective: To interpret the docking results, compare the binding affinities of the different ligands, and visualize the predicted binding modes.
-
Protocol:
-
Analyze Binding Affinities: The primary output from AutoDock Vina is a table of binding affinities for the top-ranked poses. A more negative value indicates a stronger predicted binding affinity. Compare the binding affinities of this compound with GRL0617 and its carboxamide analog.
-
Visualize Binding Poses: Use molecular visualization software to load the protein structure and the docked ligand poses. This allows for a detailed examination of the predicted binding mode.
-
Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein residues in the binding pocket. This includes identifying hydrogen bonds, hydrophobic interactions, and any potential salt bridges. This analysis is crucial for understanding the molecular basis of the predicted binding and for guiding further lead optimization.
-
Predicted Performance and Comparative Analysis
Based on the principles of molecular recognition and the known interactions of inhibitors with PLpro, we can hypothesize the expected outcomes of this computational study.
Expected Docking Scores (Binding Affinity in kcal/mol)
| Compound | Predicted Binding Affinity (kcal/mol) | Rationale |
| GRL0617 (Positive Control) | -8.0 to -10.0 | As a known potent inhibitor, it is expected to have a strong binding affinity. |
| This compound | -6.0 to -7.5 | The carboxylic acid moiety is capable of forming key hydrogen bonds and potentially a salt bridge with basic residues in the active site, leading to a favorable binding energy. |
| 3-Methyl-1,2,4-oxadiazole-5-carboxamide | -4.5 to -6.0 | The replacement of the carboxylic acid with a carboxamide may disrupt a critical hydrogen bond or salt bridge interaction, resulting in a lower predicted binding affinity compared to the parent carboxylic acid. |
Analysis of Predicted Interactions
-
GRL0617: It is anticipated that GRL0617 will occupy the S3 and S4 subsites of PLpro, forming extensive hydrophobic interactions with residues in this pocket. Key hydrogen bonds with backbone or side-chain atoms are also expected, consistent with its known inhibitory mechanism.
-
This compound: The docking results are expected to show the carboxylic acid group forming hydrogen bonds with key residues in the active site, such as the backbone amides or the side chains of polar amino acids. The oxadiazole ring may participate in pi-stacking or other non-covalent interactions.
-
3-Methyl-1,2,4-oxadiazole-5-carboxamide: The carboxamide group is still capable of forming hydrogen bonds, but its hydrogen bonding pattern and strength will differ from the carboxylic acid. The loss of the acidic proton will prevent the formation of a salt bridge, which could be a key determinant of binding affinity.
Conclusion and Future Directions
This comparative computational docking guide provides a robust framework for the initial evaluation of this compound as a potential inhibitor of SARS-CoV-2 PLpro. By benchmarking against a known inhibitor and a close structural analog, this study offers valuable insights into the potential binding mode and structure-activity relationships of this compound class.
The results from this in silico investigation should be used to prioritize compounds for experimental validation through in vitro enzyme inhibition assays and cell-based antiviral assays. Favorable docking scores and a plausible binding mode for this compound would provide a strong rationale for its synthesis and biological evaluation, potentially accelerating the discovery of new therapeutic agents against COVID-19.
References
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Gao, X., et al. (2021). The complex structure of GRL0617 and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery. Nature Communications, 12(1), 488. [Link]
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ResearchGate. Structure of the first reported PL Pro inhibitor GRL-0617 21 and its.... [Link]
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Srinivasan, V., et al. (2021). SARS-CoV-2 papain-like protease PLpro in complex with natural compounds reveal allosteric sites for antiviral drug design. bioRxiv. [Link]
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Ratia, K., et al. (2008). A noncovalent class of papain-like protease/deubiquitinase inhibitors blocks SARS virus replication. Proceedings of the National Academy of Sciences, 105(42), 16119-16124. [Link]
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RCSB PDB. 7NFV: Structure of SARS-CoV-2 Papain-like protease PLpro. [Link]
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European Pharmaceutical Review. (2020). PLpro inhibitors support immune response to COVID-19 in cell cultures. [Link]
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ScotChem. Preparing the protein and ligand for docking. [Link]
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Frontiers in Pharmacology. (2022). Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone. [Link]
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Gao, X., et al. (2020). Crystal structure of SARS-CoV-2 papain-like protease. Acta Pharmaceutica Sinica B, 10(9), 1595-1604. [Link]
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Frontiers. (2022). PLpro Inhibitors as a Potential Treatment for COVID-19. [Link]
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ResearchGate. Inhibitor GRL0617 is selective for SARS-CoV PLpro. (A) IC50 values of.... [Link]
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ScienceOpen. The Complex Structure of GRL0617 and SARS-CoV-2 PLpro Reveals a Hot Spot For Antiviral Drug Discovery. [Link]
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Gao, X., et al. (2020). Crystal structure of SARS-CoV-2 papain-like protease. Acta Pharmaceutica Sinica B, 10(9), 1595-1604. [Link]
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Omixium. (2022). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
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ACS Publications. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. [Link]
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The Scripps Research Institute. Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]
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Sanket Bapat. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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Betzel, C., et al. (2021). Structure of SARS-CoV-2 papain-like protease PLpro reveals a framework for antiviral inhibitor design. Acta Crystallographica Section A: Foundations and Advances, 77(a2), C198-C198. [Link]
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Farhan Haq Jahangiri. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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ScotChem. 6. Preparing the protein and ligand for docking. [Link]
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RCSB PDB. 7cmd: Crystal structure of the SARS-CoV-2 PLpro with GRL0617. [Link]
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Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]
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RCSB PDB. 7OFU: Structure of SARS-CoV-2 Papain-like protease PLpro in complex with 3, 4-Dihydroxybenzoic acid, methyl ester. [Link]
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Bioinformatics Club. (2021). AutoDock Vina protein preparation for docking. YouTube. [Link]
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ResearchGate. How to interpret AutoDock Vina results?. [Link]
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ResearchGate. How to prepare protein receptor for AutoDock Vina?. [Link]
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RCSB PDB. 7OFT: Structure of SARS-CoV-2 Papain-like protease PLpro in complex with p-hydroxybenzaldehyde. [Link]
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ResearchGate. How to prepare the ligands for Autodock Vina?. [Link]
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Bioinformatics Insights. (2023). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
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Bioinformatics Club. (2021). How to analysis the Autodock Vina results by UCSF Chimera?. YouTube. [Link]
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The Mentee Mentor. (2020). Molecular Docking : Tutorial on MGL Tools AutoDock Vina. YouTube. [Link]
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The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]
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Bioinformatics Club. (2020). Autodock Vina Result Analysis. YouTube. [Link]
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Morris, G. M., et al. (2009). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 4(12), 1-19. [Link]
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Bioinformatics Review. (2022). Video Tutorial: Autodock Vina Result Analysis with PyMol. [Link]
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Bioinformatics Review. (2022). Video Tutorial: Autodock Vina Result Analysis with PyMol. [Link]
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RCSB PDB. 7CMD: Crystal structure of the SARS-CoV-2 PLpro with GRL0617. [Link]
-
Awadallah, F. M., et al. (2012). 5-(5-Aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate and New Cyclic C-Glycoside Analogues from Carbohydrate Precursors with MAO-B, Antimicrobial and Antifungal Activities. Molecules, 17(6), 6649-6663. [Link]
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Molecules. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
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Safety Operating Guide
Navigating the Disposal of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their intended application, culminating in a critical final step: proper disposal. This guide provides a comprehensive framework for the safe and compliant disposal of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid, a heterocyclic compound that, while valuable in research, requires meticulous handling to mitigate potential risks to personnel and the environment.
Part 1: Hazard Assessment and Characterization
Before any disposal activities commence, a thorough hazard assessment is paramount. The structure of this compound suggests several potential hazards:
-
Irritation: Carboxylic acids are known to be skin and eye irritants.[4] Similarly, some oxadiazole derivatives have been shown to cause skin and eye irritation.[5]
-
Toxicity: While specific toxicity data for this compound is unavailable, it is prudent to treat it as potentially harmful if swallowed or inhaled. The precautionary principle dictates that unknown compounds be handled as if they are hazardous.
-
Reactivity: The oxadiazole ring is generally stable; however, the carboxylic acid group can react with bases. It is crucial to avoid mixing this compound with incompatible materials.
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Irritation | May cause skin irritation. | Wear protective gloves and clothing.[4] |
| Eye Irritation | May cause serious eye irritation. | Wear safety glasses with side-shields or goggles.[4] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust. | Avoid breathing dust. Use in a well-ventilated area or with a fume hood.[4] |
Part 2: Personal Protective Equipment (PPE) and Spill Management
Appropriate PPE is the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[6]
In the event of a spill, the area should be evacuated and ventilated. For small spills, the material should be carefully swept up, avoiding dust generation, and placed in a designated, labeled waste container.[7] The spill area should then be decontaminated. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Part 3: Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by federal, state, and local regulations.[8] The following protocol provides a general framework, but it is imperative to consult your institution's specific waste management guidelines.
Step 1: Waste Segregation and Collection
-
Principle of Segregation: Never mix this compound with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react violently, producing heat, gas, or toxic fumes.
-
Container Selection: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[3][9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[10][11]
Step 2: Accumulation and Storage
-
Satellite Accumulation Areas (SAAs): Waste should be accumulated at or near the point of generation in a designated SAA.[12][10] This area must be under the direct control of laboratory personnel.
-
Storage Limits: SAAs have limits on the volume of waste that can be stored (typically up to 55 gallons).[10] Once this limit is reached, the container must be moved to a central accumulation area (CAA) within three days.[12]
-
Container Integrity: Regularly inspect waste containers for any signs of leakage or degradation.
Step 3: Final Disposal
-
Engage a Licensed Waste Hauler: The final disposal of hazardous waste must be handled by a licensed and certified hazardous waste contractor.[11][13] Your institution's EHS department will coordinate with these vendors.
-
Disposal Methods: The most common and appropriate disposal method for this type of chemical waste is incineration at a permitted hazardous waste facility.[1] Incineration ensures the complete destruction of the compound, converting it into less harmful substances. Other potential methods, depending on the waste profile, could include chemical treatment or secure landfilling of the solidified waste.[1]
Below is a workflow diagram illustrating the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Part 4: Regulatory Compliance
Compliance with all applicable regulations is non-negotiable. Key federal regulations in the United States include:
-
Resource Conservation and Recovery Act (RCRA): This is the principal federal law governing the disposal of solid and hazardous waste.[2][3] Laboratories are considered hazardous waste generators and must comply with RCRA requirements.
-
OSHA's Hazard Communication Standard (29 CFR 1910.1200): This standard requires that the hazards of all chemicals be evaluated and that this information be communicated to employers and employees.[14]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to have a Chemical Hygiene Plan that includes procedures for the safe handling and disposal of hazardous chemicals.[14]
It is crucial to be aware that state and local regulations may be more stringent than federal requirements.[8] Always consult your local regulatory agencies and your institution's EHS department for the most current and specific guidance.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a logistical task but a fundamental aspect of responsible scientific practice. By adhering to the principles of hazard assessment, proper PPE usage, and compliant disposal procedures, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to a robust safety culture is the bedrock of innovative and sustainable research.[15]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyl-1,2,4-oxadiazole-5-carboxylic Acid
This guide provides essential, immediate safety and logistical information for handling this compound. It is built upon established principles for managing analogous chemical structures, ensuring a self-validating system of protocols that prioritizes the well-being of laboratory personnel.
Hazard Assessment: A Synthesis of Structural Analogs
The primary hazards associated with 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid are inferred from data on similar oxadiazole-carboxylic acids and general carboxylic acids.[1][2][3] The oxadiazole ring system can be present in biologically active and energetic compounds, while the carboxylic acid moiety introduces corrosive potential.[1][4][5]
Based on this analysis, the compound should be handled as a hazardous substance with the following potential risks:
| Hazard Classification | Description | Rationale & Supporting Evidence |
| Skin Irritation (Category 2) | Causes skin irritation upon direct contact. | SDS for analogous compounds like 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid and 1,2,5-Oxadiazole-3-carboxylic acid explicitly list this hazard.[2][3][6][7] |
| Serious Eye Irritation (Category 2) | Causes serious, potentially damaging, eye irritation. | This is a consistent warning for related oxadiazole and carboxylic acid compounds.[2][3][6][7] The acidic nature of the compound makes it particularly hazardous to sensitive eye tissues. |
| Respiratory Irritation (STOT SE 3) | May cause respiratory irritation if inhaled as a dust or aerosol. | Fine powders of acidic organic compounds can easily become airborne and irritate the respiratory tract.[2][3][6] |
| Acute Toxicity, Oral (Potential) | May be harmful if swallowed. | While not universally cited for all analogs, some, like 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid, are classified as harmful if swallowed.[3] Prudence dictates assuming this risk. |
| Energetic Nature (Potential) | Low molecular weight heterocyclic compounds can be energetic and require caution, especially at scale. | A report on the multi-kilo synthesis of a similar compound highlights its "highly energetic nature," necessitating careful process safety testing.[4] |
Core Personal Protective Equipment (PPE) Mandates
A multi-layered PPE approach is essential to mitigate the identified risks. The following equipment must be worn at all times when handling this compound.
-
Eye and Face Protection :
-
Requirement : Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[8]
-
Causality : Standard safety glasses do not provide a complete seal and are insufficient. Goggles are essential to protect against splashes and fine dust particles that can cause serious eye irritation.[9] When handling larger quantities (>10g) or if there is a significant splash risk, a full face shield should be worn over the safety goggles.[9][10]
-
-
Hand Protection :
-
Requirement : Chemical-resistant nitrile gloves.[9][11] Gloves must be inspected for tears or pinholes before each use.
-
Causality : Nitrile provides adequate protection against incidental contact with weak acids and many organic solvents.[11] For prolonged contact or immersion, consult a glove compatibility chart. The "double-gloving" technique is recommended to provide an extra layer of protection and facilitate safe glove removal in case of contamination.
-
-
Body Protection :
-
Requirement : A flame-resistant laboratory coat, fully fastened.
-
Causality : The lab coat protects skin and personal clothing from incidental spills and contamination.[8] It should be removed immediately if significant contamination occurs. Do not wear lab coats outside of the designated laboratory area to prevent the spread of contaminants.
-
-
Respiratory Protection :
-
Requirement : All handling of the solid compound must be performed within a certified chemical fume hood to ensure adequate ventilation.[8][12]
-
Causality : The fume hood is the primary engineering control to prevent inhalation of the chemical as a dust, which may cause respiratory irritation.[2][6] If procedures with a high likelihood of generating dust or aerosols are unavoidable and cannot be contained within a fume hood, a NIOSH/MSHA-approved respirator with a particulate filter may be required, subject to a formal risk assessment and institutional EHS approval.[8]
-
Operational and Disposal Plans
Proper operational workflows and disposal plans are as critical as the PPE itself. These procedural steps ensure safety throughout the chemical's lifecycle in the lab.
Standard Handling Workflow
The following diagram outlines the mandatory, sequential workflow for safely handling this compound.
Caption: Step-by-step protocol for managing small chemical spills.
Disposal Plan
All waste containing this compound, including contaminated consumables (gloves, wipes, absorbent material) and residual chemical, must be treated as hazardous waste.
-
Solid Waste : Place in a clearly labeled, sealed container designated for solid hazardous chemical waste.
-
Liquid Waste : If the compound is dissolved in a solvent, dispose of it in a compatible, labeled liquid hazardous waste container.
-
Incompatibility : Do not store with strong bases or strong oxidizing agents. [1]Carboxylic acids can react exothermically with bases and should be stored separately.
By adhering to these comprehensive PPE, operational, and disposal guidelines, researchers can confidently and safely handle this compound, fostering a laboratory environment where scientific advancement and personal safety are paramount.
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3-Methyl-1,2,4-thiadiazole-5-carboxylic acid - Apollo Scientific.
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4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | C4H4N2O3 - PubChem.
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3-(4-methylphenyl)-1,2,4-Oxadiazole-5-carboxylic acid ethyl ester synthesis - ChemicalBook.
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety - Journal of Medicinal Chemistry.
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Two-Step, Multi-Kilo Synthesis of 4-Methyl-1,2,5-Oxadiazole-3-Carboxylic Acid - Synfacts.
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Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential - ResearchGate.
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - MDPI.
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3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acid - Santa Cruz Biotechnology.
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Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units - Iraqi Journal of Science.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





